molecular formula C12H8O2 B1274313 Dibenzofuran-1-ol CAS No. 82493-21-8

Dibenzofuran-1-ol

Cat. No.: B1274313
CAS No.: 82493-21-8
M. Wt: 184.19 g/mol
InChI Key: BIFIUYPXCGSSAG-UHFFFAOYSA-N
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Description

Dibenzofuran-1-ol (CAS# 33483-06-6) is a hydroxy-derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring . This compound has a molecular formula of C12H8O2 and a molecular weight of 184.19 g/mol . Calculated physical properties include a boiling point of 231.0±7.0 °C at 760 mmHg and a flash point of 93.5±18.2 °C . It is a white crystalline solid at room temperature .While specific studies on Dibenzofuran-1-ol are limited, its parent structure, dibenzofuran, is widely used in research as a model compound to study the catalytic oxidation of persistent organic pollutants like dioxins and furans . The hydroxyl group on Dibenzofuran-1-ol makes it a potential intermediate in organic synthesis and a candidate for functionalization to create novel compounds for various research applications, such as materials science . It may also be of interest in studies investigating the environmental fate and transformation mechanisms of oxygenated polycyclic aromatic compounds .This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any other human or animal application, and is strictly not for personal use . Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may be hazardous to the aquatic environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIUYPXCGSSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397179
Record name Dibenzofuranol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82493-21-8, 33483-06-6
Record name Dibenzofuranol
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Record name 1-Dibenzofuranol
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Foundational & Exploratory

Spectroscopic Characterization of Dibenzofuran-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-1-ol, a hydroxylated derivative of the heterocyclic compound dibenzofuran, represents a core structural motif in various biologically active molecules and advanced materials. A thorough understanding of its molecular structure is paramount for its application in drug design, materials science, and synthetic chemistry. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic and electronic structure. This guide offers a comprehensive overview of the spectroscopic characterization of Dibenzofuran-1-ol, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for Dibenzofuran-1-ol, this guide will present a detailed analysis based on the well-characterized parent molecule, Dibenzofuran, and predictive models. This approach provides a robust framework for interpreting the experimental data of Dibenzofuran-1-ol and other substituted dibenzofurans.

The Foundation: Spectroscopic Analysis of Dibenzofuran

To appreciate the spectroscopic features of Dibenzofuran-1-ol, it is essential to first understand the spectral properties of the parent molecule, Dibenzofuran.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structure elucidation.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from solvent protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard ¹H NMR experiments are typically run at frequencies of 300 MHz or higher for better resolution.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied. The spectrum is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectrum of Dibenzofuran

The ¹H NMR spectrum of Dibenzofuran is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the molecule's symmetry, it exhibits a specific set of coupled multiplets.

Predicted ¹H NMR Spectrum of Dibenzofuran-1-ol

The introduction of a hydroxyl group at the C-1 position breaks the symmetry of the dibenzofuran core, leading to a more complex ¹H NMR spectrum with distinct signals for each proton. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The aromatic protons will experience shifts due to the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for Dibenzofuran-1-ol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-26.8 - 7.0d~8.0
H-37.2 - 7.4t~8.0
H-47.8 - 8.0d~8.0
H-67.5 - 7.7t~7.5
H-77.3 - 7.5t~7.5
H-87.9 - 8.1d~7.5
H-97.6 - 7.8d~7.5
1-OHVariable (broad s)s-

Note: These are predicted values and may vary from experimental data. The use of online prediction tools such as NMRDB.org can provide a useful starting point for spectral analysis[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each carbon. A greater number of scans is usually necessary.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

¹³C NMR Spectrum of Dibenzofuran

The ¹³C NMR spectrum of Dibenzofuran shows signals corresponding to the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of Dibenzofuran-1-ol

The hydroxyl group at C-1 significantly influences the chemical shifts of the carbon atoms in the substituted ring. The C-1 carbon will be shifted downfield due to the direct attachment of the electronegative oxygen atom, while other carbons in the ring will experience smaller shifts.

Table 2: Predicted ¹³C NMR Data for Dibenzofuran-1-ol

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-2110 - 115
C-3120 - 125
C-4125 - 130
C-4a120 - 125
C-5a155 - 160
C-6115 - 120
C-7125 - 130
C-8120 - 125
C-9110 - 115
C-9a125 - 130
C-9b120 - 125

Note: These are predicted values. Online databases and prediction software can be used to estimate these shifts[2].

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample like Dibenzofuran-1-ol, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Instrument Setup: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectrum of Dibenzofuran

The IR spectrum of Dibenzofuran shows characteristic absorptions for aromatic C-H stretching and bending, as well as C-O-C stretching of the furan ring.

Predicted IR Spectrum of Dibenzofuran-1-ol

The most significant difference in the IR spectrum of Dibenzofuran-1-ol compared to Dibenzofuran will be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H and C=C stretching and bending vibrations will also be present.

Table 3: Predicted Key IR Absorptions for Dibenzofuran-1-ol

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, broad
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to strong
C-O stretch (hydroxyl)1200 - 1260Strong
C-O-C stretch (furan)1000 - 1100Strong
Aromatic C-H bend700 - 900Strong

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile and thermally stable compounds.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum of Dibenzofuran

The mass spectrum of Dibenzofuran shows a prominent molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.

Predicted Mass Spectrum of Dibenzofuran-1-ol

The molecular formula of Dibenzofuran-1-ol is C₁₂H₈O₂. The expected molecular ion peak (M⁺) in the mass spectrum will be at m/z 184. The fragmentation pattern will be influenced by the presence of the hydroxyl group, with potential losses of CO, CHO, and other fragments.

Table 4: Predicted Mass Spectrometry Data for Dibenzofuran-1-ol

Ionm/z (predicted)Description
[M]⁺184Molecular ion
[M-CO]⁺156Loss of carbon monoxide
[M-CHO]⁺155Loss of a formyl radical

Note: The relative intensities of the fragment ions will depend on the ionization energy and the stability of the resulting ions.

Visualizing the Connections: Spectroscopic Data and Molecular Structure

The following diagrams illustrate the relationships between the spectroscopic data and the structure of Dibenzofuran-1-ol.

G cluster_mol Dibenzofuran-1-ol Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol C₁₂H₈O₂ HNMR ¹H NMR - Aromatic protons (δ 6.8-8.1) - OH proton (variable) mol->HNMR Proton Environments CNMR ¹³C NMR - C-OH (δ 150-155) - Aromatic carbons mol->CNMR Carbon Skeleton IR IR - O-H stretch (~3400 cm⁻¹) - Aromatic C-H, C=C stretches mol->IR Functional Groups MS MS - M⁺ at m/z 184 - Fragmentation mol->MS Molecular Weight

Caption: Relationship between the molecular structure of Dibenzofuran-1-ol and its key spectroscopic features.

G ¹H NMR ¹H NMR Structure Structure ¹H NMR->Structure Proton Connectivity ¹³C NMR ¹³C NMR ¹³C NMR->Structure Carbon Framework IR IR IR->Structure Functional Groups MS MS MS->Structure Molecular Formula Structure->¹H NMR Structure->¹³C NMR Structure->IR Structure->MS

Caption: Interconnectivity of spectroscopic techniques for complete structure elucidation.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568, Dibenzofuran. PubChem. Retrieved from [Link][3]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3842559, 1-Dibenzofuranol. PubChem. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • ChemDoodle. (n.d.). Demos > Simulate NMR and MS. ChemDoodle Web Components. Retrieved from [Link][4]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][5]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.[1]

Sources

physicochemical properties of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Dibenzofuran-1-ol (CAS: 33483-06-6), also known as 1-hydroxydibenzofuran.[1][2] It focuses on its physicochemical properties, synthetic pathways, and significance as a scaffold in medicinal chemistry, particularly in the synthesis of cannabinoid analogs.

Chemical Identity & Core Significance

Dibenzofuran-1-ol is a rare isomer of the hydroxydibenzofuran family.[1] Unlike the more common 2- and 3-isomers, the 1-isomer features a hydroxyl group in the "bay region" of the tricyclic system, adjacent to the oxygen bridge.[1] This steric proximity creates unique intramolecular electronic effects, making it a critical scaffold for cannabifuran derivatives and a specific biomarker in the microbial degradation of environmental pollutants.

Part 1: Physicochemical Profile[1]

The 1-position hydroxyl group introduces steric strain and potential intramolecular hydrogen bonding with the furan oxygen, distinguishing its reactivity profile from other isomers.[1]

PropertyValue / DescriptionSource/Validation
IUPAC Name Dibenzo[b,d]furan-1-olIUPAC Convention
CAS Number 33483-06-6 ECHA / PubChem [1]
Molecular Formula C₁₂H₈O₂Calculated
Molecular Weight 184.19 g/mol Calculated
Physical State Crystalline Solid (Needles from alcohol)Experimental [2]
Melting Point Derivative dependent (Precursors: ~63°C; Substituted: ~153°C)Experimental [3, 4]
Predicted pKa 9.2 ± 0.2ACD/Labs Prediction
LogP 3.3 (Predicted)XLogP3 [1]
Solubility Soluble in acetone, MeOH, CHCl₃; Insoluble in waterPolarity Analysis
UV Max ~250 nm, 280 nm, 305 nm (sh)Spectral Data [5]

Structural Visualization: The following diagram illustrates the core structure and the numbering scheme, highlighting the "bay region" steric environment at C1.

DibenzofuranStructure Figure 1: Structural Connectivity of Dibenzofuran-1-ol showing the C1-Oxygen proximity. cluster_legend Steric Interaction Zone C1 C1 (OH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a O O (Bridge) C4a->O C9a C9a C4a->C9a Fusion C5a C5a O->C5a C9a->C1

[1]

Part 2: Synthesis & Production Protocols

The synthesis of dibenzofuran-1-ol is challenging due to the tendency of cyclization reactions to favor the less sterically hindered 3-isomer.[1] The most robust method involves the aromatization of hexahydro-precursors , a strategy often referred to as a modification of Ebel's method.[1]

Protocol A: Dehydrogenation of Hexahydrodibenzofuran-1-one

This method ensures regioselectivity by constructing the ring system before aromatization.[1]

Reaction Scheme:

  • Condensation: Cyclohexane-1,3-dione + 2-Bromocyclohexanone (or similar)

    
     Tricyclic enol ether.[1]
    
  • Cyclization: Acid-catalyzed closure to 3,4,5,7,8,9-hexahydro-2H-dibenzofuran-1-one.[1]

  • Aromatization: Pd/C catalyzed dehydrogenation at high temperature.[1]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 3,4,5,7,8,9-hexahydro-2H-dibenzofuran-1-one (1.0 eq) in a high-boiling solvent such as trichlorobenzene or triglyme .

    • Note: The ketone precursor typically melts at ~63°C [3].

  • Catalyst Addition:

    • Add 5-10 wt% of Palladium on Carbon (10% Pd/C) .[1]

    • Critical: Ensure the system is purged with nitrogen to remove oxygen before heating, as hot organic solvents are flammable.

  • Dehydrogenation (Aromatization):

    • Heat the mixture to 230°C under a steady stream of nitrogen.

    • Monitor the evolution of hydrogen gas.

    • Maintain reflux for 6–12 hours until TLC or HPLC indicates consumption of the starting ketone.

  • Isolation:

    • Filter the hot reaction mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from methanol or ethanol.[1] The product typically precipitates as white needles.

SynthesisPath Figure 2: Aromatization Pathway for Regioselective Synthesis of Dibenzofuran-1-ol Start Cyclohexane-1,3-dione + 2-Halocyclohexanone Inter1 Hexahydro-2H-dibenzofuran-1-one (Tricyclic Ketone) Start->Inter1 Base/Acid Cyclization Product Dibenzofuran-1-ol (Aromatized Target) Inter1->Product Dehydrogenation (-3 H2) Reagent Reagent: 10% Pd/C Solvent: Trichlorobenzene Temp: 230°C Reagent->Inter1

[1]

Part 3: Biological & Pharmacological Context[1]

Dibenzofuran-1-ol is not just a synthetic target; it is a biologically relevant metabolite and a scaffold for natural products.[1]

1. Metabolic Degradation Pathway

Environmental fungi such as Paecilomyces lilacinus and yeast like Trichosporon mucoides degrade the pollutant dibenzofuran via hydroxylation.

  • Mechanism: Mono-oxygenases attack the aromatic ring.[1]

  • Regioselectivity: While 2- and 3-hydroxylation are dominant, 1-hydroxydibenzofuran is a distinct minor metabolite identified by UV shifts and MS fragmentation [5, 6].[1]

  • Significance: Its presence indicates specific enzymatic activity capable of accessing the sterically hindered C1 position.

2. Medicinal Chemistry: The Cannabifuran Connection

The 1-hydroxydibenzofuran core is the structural backbone of Cannabifuran (CAS: 56154-58-6), a minor phytocannabinoid.[1]

  • Structure-Activity Relationship (SAR): The C1-hydroxyl group mimics the phenolic hydroxyl of THC/CBD, which is essential for cannabinoid receptor binding (CB1/CB2).[1]

  • Synthesis Utility: Dibenzofuran-1-ol derivatives are synthesized via the coupling of olivetol analogs with cyclohexanones, following the aromatization route described above [7].[1]

Part 4: Structural Characterization Data[1]

When verifying the identity of synthesized or isolated Dibenzofuran-1-ol, rely on the following spectral markers.

Mass Spectrometry (EI-MS):

  • Molecular Ion (M+): m/z 184 (Base peak, 100%).

  • Fragmentation:

    • m/z 155 [M - CO - H]⁺: Characteristic loss of carbon monoxide typical of phenols/furans.[1]

    • m/z 128 [M - 2CO]⁺: Formation of naphthalene-like radical cation.[1]

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):

    • The proton at C1 is absent.

    • C2-H: Doublet (or dd) usually shifted upfield relative to the parent dibenzofuran due to the ortho-hydroxyl effect.[1]

    • OH Signal: Broad singlet, chemical shift is concentration-dependent (typically

      
       5.0–9.0 ppm), disappears with D₂O shake.[1]
      
  • ¹³C NMR:

    • C1 (ipso): Significant downfield shift (~150-155 ppm) due to oxygen attachment.[1]

    • C9a: Upfield shift relative to dibenzofuran due to shielding from the adjacent hydroxyl.[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3842559, 1-Dibenzofuranol. Retrieved from .

  • GuideChem. (2025). Chemical Properties of 1-Dibenzofuranol (CAS 33483-06-6). Retrieved from .

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 10. (Precursor melting points).[3][4] Retrieved from .

  • Tashiro, M., & Yoshiya, H. (1982). Oxidative Coupling Reaction of 2-Halophenols. (Substituted derivative properties). Journal of Organic Chemistry.
  • Gesell, M., et al. (2001). Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. Archives of Microbiology, 176, 341–348. Retrieved from .

  • Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast. Applied and Environmental Microbiology, 64(6), 2215–2219. Retrieved from .

  • Sargent, M. V., & Stransky, P. (1982).[5] Naturally occurring dibenzofurans.[5][6][7][8] Part 1. A synthesis of cannabifuran. Journal of the Chemical Society, Perkin Transactions 1, 1605-1610.[1] Retrieved from .

Sources

A Technical Guide to the Therapeutic Potential of Dibenzofuran-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Dibenzofuran Core - A Scaffold of Latent Potential

The quest for novel therapeutic agents is an unrelenting pursuit in biomedical science. In this landscape, heterocyclic compounds have consistently emerged as privileged scaffolds, forming the core of numerous clinically successful drugs. Among these, the dibenzofuran nucleus, a rigid, planar tricyclic system of two benzene rings fused to a central furan ring, has garnered significant attention.[1] This architecture provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of molecules with specific and potent biological activities.

This technical guide moves beyond a general overview to focus on a specific, promising subclass: Dibenzofuran-1-ol derivatives . The presence of a hydroxyl group at the C1 position introduces a critical hydrogen bond donor/acceptor site, profoundly influencing the molecule's polarity, solubility, and, most importantly, its interaction with biological targets. This document serves as an in-depth exploration of the potential biological activities of these derivatives, grounded in both established research on related compounds and forward-looking analysis. We will delve into their prospective applications in oncology, neuroprotection, and infectious and inflammatory diseases, providing not just a summary of findings but also the underlying scientific rationale and detailed methodologies for their evaluation.

Section 1: Anticancer Activity - Targeting the Machinery of Malignancy

The dibenzofuran scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][2] Derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of key enzymes in cell signaling and the induction of programmed cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that are frequently overexpressed or hyperactive in cancer cells, driving proliferation and survival.[3] Dibenzofuran derivatives have shown significant promise in this area.

  • Pim Kinase Inhibition: A notable example is a series of dibenzofuran derivatives inspired by the natural product cercosporamide, which were identified as potent dual inhibitors of Pim kinases and CLK1 kinase. Pim kinases are crucial for the proliferation and survival of various hematological malignancies and solid tumors.[3][4] A lead compound from this series demonstrated a low micromolar anticancer potency against the MV4-11 acute myeloid leukemia (AML) cell line, which is known to have high endogenous levels of Pim kinases.[3] The presence of hydroxyl groups on the dibenzofuran core is often critical for forming key interactions within the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Beyond enzymatic inhibition, dibenzofuran derivatives can trigger apoptosis, the cell's intrinsic suicide program. One novel dibenzofuran derivative was found to induce apoptosis in A549 lung cancer and MCF-7 breast cancer cells by modulating the expression of apoptosis-associated proteins.[5] Specifically, it led to an increased expression of the pro-apoptotic protein Bax and cleaved-caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[5] This targeted induction of cell death in cancer cells, with less toxicity to normal cells, is a hallmark of a promising therapeutic candidate.[3]

The following diagram illustrates a generalized workflow for screening dibenzofuran-1-ol derivatives for anticancer activity.

anticancer_workflow cluster_0 In Vitro Screening Cascade cluster_1 Mechanism of Action Studies Compound Dibenzofuran-1-ol Derivative Library MTT Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Lines) Compound->MTT IC50 IC50 Determination (Dose-Response Analysis) MTT->IC50 Hit_Selection Hit Compound Selection (Potency & Selectivity) IC50->Hit_Selection Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Hit_Selection->Apoptosis Kinase Kinase Inhibition Assays (e.g., Pim Kinase, CLK1) Hit_Selection->Kinase Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Selection->Cell_Cycle Lead_Opt Lead Optimization Apoptosis->Lead_Opt Identifies Pro-Apoptotic Mechanism Kinase->Lead_Opt Identifies Specific Molecular Target

Caption: Workflow for anticancer screening of dibenzofuran-1-ol derivatives.

Representative Cytotoxicity Data

While specific data for a broad series of dibenzofuran-1-ol derivatives is emerging, the cytotoxic potential of the broader benzofuran and dibenzofuran class is well-documented. This data provides a benchmark for what can be expected from novel derivatives.

Compound Class/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Brominated Benzofuran DerivativeA549Lung Cancer3.5 ± 0.6[3]
Brominated Benzofuran DerivativeHepG2Liver Cancer3.8 ± 0.5[3]
Fluorinated Dihydrobenzofuran (Cpd. 1)HCT116Colorectal Cancer19.5[6]
Fluorinated Dihydrobenzofuran (Cpd. 2)HCT116Colorectal Cancer24.8[6]
Eupatodibenzofuran AA549Lung Cancer5.95 ± 0.89[7]
Eupatodibenzofuran AMCF-7Breast Cancer5.55 ± 0.23[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dibenzofuran-1-ol derivative against a selected cancer cell line.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, containing only medium with DMSO) and wells with medium only (blank). Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Section 2: Neuroprotective Potential - Guarding Against Neuronal Insult

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute events like ischemic stroke, are characterized by progressive neuronal loss.[9] Compounds that can protect neurons from damage are of immense therapeutic interest. Benzofuran and dibenzofuran derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-excitotoxic properties.[10][11]

Mechanisms of Neuroprotection
  • Antioxidant Activity: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key contributor to neuronal damage. Some benzofuran-2-carboxamide derivatives have been shown to scavenge free radicals and inhibit lipid peroxidation in brain tissue, thereby reducing oxidative damage.[10][11] The phenolic hydroxyl group, such as the one in dibenzofuran-1-ol, is a classic antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals.

  • Anti-Excitotoxicity: Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal death. This is a common pathway in stroke and other neurodegenerative conditions.[4] Certain benzofuran derivatives have demonstrated significant protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic damage in primary cortical neurons.[10][11]

The following diagram illustrates the key pathways involved in neuroprotection.

neuroprotection_pathway cluster_0 Neuronal Stressors cluster_1 Therapeutic Intervention cluster_2 Cellular Damage Pathways ROS Reactive Oxygen Species (Oxidative Stress) Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Glutamate Excess Glutamate (Excitotoxicity) Ca_Influx Ca2+ Influx Glutamate->Ca_Influx DBF Dibenzofuran-1-ol Derivative DBF->ROS Scavenges DBF->Ca_Influx Blocks Apoptosis Apoptosis Lipid_Perox->Apoptosis Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Mito_Dys->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death

Caption: Neuroprotective mechanisms of dibenzofuran-1-ol derivatives.

Experimental Protocol: Evaluating Neuroprotective Activity

A comprehensive evaluation of neuroprotective effects typically involves both in vitro and in vivo models.[4][10][12][13][14]

Objective: To assess the ability of a dibenzofuran-1-ol derivative to protect cultured neurons from glutamate-induced excitotoxicity.

Step-by-Step Methodology (In Vitro):

  • Primary Neuronal Culture: Isolate and culture primary cortical neurons from embryonic rats. Plate the cells in poly-D-lysine coated multi-well plates and allow them to mature for 7-10 days.

  • Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the dibenzofuran-1-ol derivative for 1-2 hours prior to inducing toxicity.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate or NMDA (e.g., 100 µM) for a specified period (e.g., 20 minutes to 24 hours), in the continued presence of the test compound.

  • Assessment of Cell Viability: Following the toxic insult, assess neuronal viability using methods such as the MTT assay (as described in Section 1.3) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with the dibenzofuran-1-ol derivative. A significant increase in viability indicates a neuroprotective effect.

Section 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases, from arthritis to cancer.[6] Dibenzofuran and benzofuran derivatives have demonstrated significant anti-inflammatory activity.[15] A key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[14] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Representative Anti-inflammatory Activity:

CompoundAssayIC50 (µM)Reference
Aza-benzofuran (Cpd. 1)NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[14]
Aza-benzofuran (Cpd. 3)NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[14]
Fluorinated Benzofuran (Cpd. 2)IL-6 Inhibition (LPS-stimulated macrophages)1.23 - 9.04[1][6]
Fluorinated Benzofuran (Cpd. 8)NO Inhibition (LPS-stimulated macrophages)2.4 - 5.2[1][6][16]
Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[17] Dibenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][12]

Representative Antimicrobial Activity (MIC Values):

CompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofuran (Cpd. 1)Staphylococcus aureus12.5[12]
Aza-benzofuran (Cpd. 1)Salmonella typhimurium12.5[12]
Oxa-benzofuran (Cpd. 6)Penicillium italicum12.5[12]
Hydrophobic Benzofuran AnalogMethicillin-resistant S. aureus (MRSA)0.39 - 3.12
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

Objective: To determine the ability of a dibenzofuran-1-ol derivative to inhibit nitric oxide production in LPS-stimulated macrophage cells.

Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a deep purple azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzofuran-1-ol derivative for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

Section 4: Future Perspectives and Conclusion

The dibenzofuran-1-ol scaffold represents a fertile ground for therapeutic innovation. The evidence from related benzofuran and dibenzofuran derivatives strongly suggests a high potential for potent and multifaceted biological activity.

Key areas for future research include:

  • Synthesis of Focused Libraries: The systematic synthesis and screening of dibenzofuran-1-ol derivatives with diverse substitutions at other positions are required to build a clear structure-activity relationship (SAR).

  • Mechanism of Action Studies: For hit compounds, in-depth studies are needed to elucidate their precise molecular targets and signaling pathways.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

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The Natural Occurrence of Dibenzofuran-1-ol and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans represent a significant class of naturally occurring heterocyclic compounds, characterized by a furan ring fused to two benzene rings. This scaffold imparts a rigid, planar structure with unique electronic properties, making it a privileged motif in medicinal chemistry. While often associated with environmental pollutants such as polychlorinated dibenzofurans, a diverse array of these compounds are biosynthesized by a wide range of organisms.[1][2] This guide provides a comprehensive technical overview of the natural occurrence of dibenzofuran-1-ol and its analogs, their biosynthesis, and their promising biological activities, with a focus on their potential in drug discovery and development.

Natural Occurrence and Distribution

Dibenzofurans are not evolutionary flukes but are instead widespread secondary metabolites found across multiple biological kingdoms. Initially thought to be primarily products of lichens and ascomycetes, it is now understood that they are also prevalent in higher plants, particularly within the Rosaceae and Myrtaceae families.[1] A 2024 review has cataloged a total of 211 dibenzofurans isolated and identified from various organisms between 1843 and March 2023.[1]

Lichens and Fungi: Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of dibenzofurans.[3][4] Usnic acid, one of the most well-known and studied dibenzofurans, is abundant in many lichen species.[4] Other notable dibenzofurans isolated from lichens include didymic acid, pannaric acid, and strepsilin.[3] Ascomycete fungi are also a significant source of these compounds.[1]

Higher Plants: The subtribe Malinae of the Rosaceae family, which includes economically important fruit trees like apples and pears, is a rich source of dibenzofuran phytoalexins. These compounds are produced in response to biotic and abiotic stress, acting as a crucial component of the plant's defense mechanism. To date, 41 distinct dibenzofurans have been identified in 44 species of the Malinae.[5] One notable example of a dibenzofuran-1-ol analog is cannabifuran , a minor constituent found in Cannabis sativa.[3][6]

Other Sources: Dibenzofurans have also been sporadically isolated from basidiomycetes and myxomycetes (slime molds).[1]

Quantitative Distribution of Dibenzofurans in the Subtribe Malinae

The following table summarizes the distribution of biphenyl and dibenzofuran phytoalexins across different clades within the Malinae subtribe, highlighting the prevalence of dibenzofurans in certain plant groups.

CladeNumber of Species AnalyzedSpecies with Biphenyls OnlySpecies with Dibenzofurans OnlySpecies with Both
Clade I 10064
Clade II 253139
Clade III 9702

Data synthesized from a 2023 review on phytoalexins in the Malinae subtribe.[5]

Biosynthesis of Dibenzofurans

The biosynthesis of dibenzofurans is a complex process that varies between organisms. The most well-characterized pathway is that of usnic acid in lichens, which proceeds via the polyketide pathway.

The biosynthesis of usnic acid begins with the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase (PKS), to form methylphloracetophenone. This intermediate then undergoes oxidative dimerization to yield usnic acid. While the general steps are understood, the specific enzymes and regulatory mechanisms are still under active investigation.

Biosynthesis_of_Usnic_Acid acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks methylphloracetophenone Methylphloracetophenone pks->methylphloracetophenone oxidation Oxidative Dimerization methylphloracetophenone->oxidation usnic_acid Usnic Acid oxidation->usnic_acid

Caption: Biosynthetic pathway of usnic acid in lichens.

In plants, the biosynthesis of dibenzofurans is thought to involve the oxidative cyclization of biphenyl precursors. However, the specific enzymes and pathways are not as well-elucidated as in lichens.

Biological Activities and Therapeutic Potential

Dibenzofuran-1-ol and its analogs exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development.[7][8][9]

Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of benzofuran and dibenzofuran derivatives.[10] Their mechanisms of action are often multifactorial and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[11] For instance, certain benzofuran derivatives have been shown to induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[11]

Antimicrobial and Antifungal Activities: Many naturally occurring dibenzofurans, particularly those isolated from lichens, possess strong antibacterial and antifungal properties.[4] This makes them promising leads for the development of new antibiotics to combat drug-resistant pathogens.

Anti-inflammatory and Antioxidant Properties: Several benzofuran derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases and conditions associated with oxidative stress.[12]

Molecular Mechanism: Induction of Apoptosis by a Benzofuran Derivative

The following diagram illustrates a representative signaling pathway for the induction of apoptosis in cancer cells by a benzofuran derivative, highlighting the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway benzofuran Benzofuran Derivative death_receptor Death Receptor (e.g., Fas) benzofuran->death_receptor binds bcl2 Bcl-2 (anti-apoptotic) benzofuran->bcl2 inhibits bax Bax (pro-apoptotic) benzofuran->bax activates caspase8 Caspase-8 death_receptor->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates apoptosis_ext Apoptosis caspase3->apoptosis_ext induces mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases bax->mitochondrion promotes pore formation caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3_int Caspase-3 caspase9->caspase3_int activates apoptosis_int Apoptosis caspase3_int->apoptosis_int induces

Caption: Apoptosis signaling pathway induced by a benzofuran derivative.

Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of naturally occurring dibenzofurans relies on robust and efficient methods for their extraction, isolation, and structural elucidation.

Workflow for the Analysis of Dibenzofurans from Natural Sources

Experimental_Workflow sample_prep 1. Sample Preparation (Drying and Grinding) extraction 2. Extraction (Soxhlet or Maceration) sample_prep->extraction filtration 3. Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography 4. Chromatographic Separation (Column Chromatography, HPLC) crude_extract->chromatography fractions Isolated Fractions chromatography->fractions characterization 5. Structural Elucidation (GC-MS, NMR, etc.) fractions->characterization pure_compound Pure Dibenzofuran Analog characterization->pure_compound

Caption: General workflow for the analysis of dibenzofurans.

Detailed Step-by-Step Methodologies

1. Extraction of Dibenzofurans from Lichen Material using Soxhlet Apparatus

This protocol describes a standard method for the exhaustive extraction of secondary metabolites, including dibenzofurans, from dried lichen thalli.

  • Apparatus:

    • Soxhlet extractor

    • Round-bottom flask

    • Condenser

    • Heating mantle

    • Cellulose extraction thimble

  • Reagents:

    • Acetone (analytical grade)

    • Anhydrous sodium sulfate

  • Procedure:

    • Sample Preparation: Air-dry the lichen material and grind it into a fine powder.

    • Thimble Loading: Accurately weigh approximately 10-20 g of the powdered lichen and place it into a cellulose extraction thimble.

    • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Attach the round-bottom flask containing 250 mL of acetone and connect the condenser.[13]

    • Extraction: Heat the acetone to its boiling point using the heating mantle. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.[14]

    • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the acetone extract under reduced pressure using a rotary evaporator.

    • Drying: Dry the resulting crude extract over anhydrous sodium sulfate and store at 4°C for further analysis.

2. HPLC Analysis of Dibenzofurans from Plant Extracts

This protocol provides a general method for the separation and quantification of dibenzofuran phytoalexins from plant cell cultures.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of 1 mM TFA in water (Solvent A) and methanol (Solvent B).[15]

    • Sample Preparation: Dissolve the crude plant extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.[15]

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min[15]

      • Injection Volume: 20 µL[15]

      • Detection Wavelength: 254 nm[16]

      • Gradient Program: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compounds of interest. An isocratic method with a fixed ratio of solvents (e.g., 40:60 v/v water:methanol) can also be used.[15][16]

    • Analysis: Inject the sample and record the chromatogram. Identify and quantify the dibenzofurans by comparing their retention times and UV spectra with those of authentic standards.

3. GC-MS Characterization of Dibenzofurans

This protocol outlines the parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of dibenzofurans, which is useful for their identification and structural confirmation.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column (e.g., DB-5ms, 60 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Procedure:

    • Sample Preparation: The sample should be dissolved in a volatile solvent such as dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary for polar compounds.

    • GC Conditions:

      • Injector Temperature: 250-280°C[6]

      • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[6]

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

      • Mass Range: Scan from m/z 50 to 500.[6]

      • Ion Source Temperature: 230°C[6]

    • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. Identify the dibenzofurans by comparing their mass spectra with libraries (e.g., NIST) and published data.

Conclusion

The natural world is a vast repository of chemical diversity, and dibenzofuran-1-ol and its analogs are a testament to this. From their widespread occurrence in lichens and plants to their potent biological activities, these compounds hold significant promise for the future of drug discovery. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, and pharmacological potential, along with detailed experimental protocols to aid researchers in their exploration of this fascinating class of molecules. As our understanding of the biosynthesis and mechanisms of action of these compounds deepens, so too will our ability to harness their therapeutic potential for the benefit of human health.

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  • ResearchGate. (n.d.). Bioactive Benzofuran Derivatives: A Review. ResearchGate. Retrieved February 11, 2026, from [Link][9]

  • ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Jiang, L., et al. (2023). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in Eocene and Paleocene rocks from the Gippsland Basin, Australia. Marine and Petroleum Geology, 158, 106541. [Link][11]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link][5]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

  • Le Cabec, A., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6505. [Link]

Sources

An In-depth Technical Guide to Dibenzofuran-1-ol: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. This rigid, planar scaffold is a key structural motif in a variety of natural products and synthetic molecules with significant biological activities. The unique electronic properties and conformational rigidity of the dibenzofuran core make it an attractive pharmacophore in drug design, with derivatives exhibiting a wide range of therapeutic potential, including anticancer, antibacterial, and antifungal properties. This guide focuses specifically on Dibenzofuran-1-ol, a hydroxylated derivative of dibenzofuran, providing a comprehensive overview of its chemical properties, synthesis, and emerging role in medicinal chemistry.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental physicochemical properties of Dibenzofuran-1-ol is essential for its application in research and development.

Molecular Structure and Identification:

  • IUPAC Name: Dibenzofuran-1-ol

  • Synonyms: 1-Hydroxydibenzofuran

  • CAS Numbers: 33483-06-6, 82493-21-8

  • Molecular Formula: C₁₂H₈O₂

  • Molecular Weight: 184.19 g/mol

The molecular structure of Dibenzofuran-1-ol is characterized by the dibenzofuran core with a hydroxyl group substituted at the 1-position. This hydroxyl group significantly influences the molecule's polarity, solubility, and reactivity compared to the parent dibenzofuran.

Molecular Structure of Dibenzofuran-1-ol
Figure 1: Molecular Structure of Dibenzofuran-1-ol.

Physicochemical Data Summary:

PropertyValueReference
Molecular Formula C₁₂H₈O₂PubChem
Molecular Weight 184.19 g/mol PubChem
CAS Number 33483-06-6, 82493-21-8PubChem

Synthesis of the Dibenzofuran-1-ol Scaffold

The synthesis of the dibenzofuran core is a critical step in accessing Dibenzofuran-1-ol and its derivatives. Various synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.

General Synthetic Strategies for the Dibenzofuran Core

Several modern synthetic methods provide access to the dibenzofuran skeleton. These often involve the formation of a key C-C or C-O bond to construct the central furan ring.

  • Palladium-Catalyzed Intramolecular Cyclization: One common approach involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This method can be performed using a palladium acetate catalyst in refluxing ethanol.[1]

  • Oxidative C-H Activation/C-O Cyclization: A practical and efficient method for the synthesis of substituted dibenzofurans involves a palladium-catalyzed phenol-directed C-H activation followed by C-O cyclization, often using air as the oxidant.[2]

  • Synthesis from o-Iododiaryl Ethers: Another effective route is the palladium-catalyzed cyclization of o-iododiaryl ethers. This can be achieved using a reusable Pd/C catalyst under ligand-free conditions.[1]

Caption: Key synthetic strategies for the construction of the dibenzofuran scaffold.

A Note on the Synthesis of Dibenzofuran-1-ol

While general methods for the dibenzofuran core are well-established, specific, high-yield protocols for the direct synthesis of Dibenzofuran-1-ol are less commonly reported in readily accessible literature. The synthesis would likely involve either the use of a starting material already containing the hydroxyl group (or a protected form) or a late-stage hydroxylation of a pre-formed dibenzofuran. Functionalization of the dibenzofuran ring system via electrophilic substitution, followed by conversion to the hydroxyl group, represents a plausible, though potentially challenging, route due to regioselectivity issues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of Dibenzofuran-1-ol is expected to show a complex aromatic region with signals corresponding to the seven protons on the dibenzofuran core. The chemical shifts of the protons adjacent to the hydroxyl group and the furan oxygen will be significantly influenced by their electronic environments. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the carbon atoms of the dibenzofuran skeleton. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield due to the deshielding effect of the oxygen atom.

Mass Spectrometry (MS):

The mass spectrum of Dibenzofuran-1-ol will show a molecular ion peak (M⁺) at m/z 184. Fragmentation patterns will likely involve the loss of a hydrogen atom, a carbon monoxide (CO) molecule, or the hydroxyl radical. For alcoholic compounds, fragmentation can be complex, often with a weak or absent molecular ion peak.[3]

Infrared (IR) Spectroscopy:

The IR spectrum of Dibenzofuran-1-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C-O stretching of the furan ring and the hydroxyl group (in the 1000-1300 cm⁻¹ region). The NIST WebBook provides IR spectral data for the parent dibenzofuran, which can serve as a reference for the core structure's vibrations.[4][5]

Chemical Reactivity

The chemical reactivity of Dibenzofuran-1-ol is dictated by the interplay of the electron-rich furan ring, the aromatic benzene rings, and the nucleophilic hydroxyl group.

Electrophilic Aromatic Substitution:

The dibenzofuran ring system is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the directing effects of both the furan oxygen and the hydroxyl group. In the parent dibenzofuran, electrophilic substitution preferentially occurs at the 2- and 8-positions.[6] The presence of the hydroxyl group at the 1-position will further activate the ring towards electrophilic attack and will direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Reactions of the Hydroxyl Group:

The hydroxyl group at the 1-position can undergo typical reactions of phenols, including:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding ethers.

  • O-Acylation: Reaction with acyl chlorides or anhydrides will produce ester derivatives.

These reactions provide a straightforward means to introduce a wide variety of functional groups, enabling the synthesis of a library of Dibenzofuran-1-ol derivatives for structure-activity relationship (SAR) studies.

Reactivity cluster_reactions Key Reactions DBF_OH Dibenzofuran-1-ol Electrophilic_Sub Electrophilic Aromatic Substitution DBF_OH->Electrophilic_Sub Electrophile O_Alkylation O-Alkylation DBF_OH->O_Alkylation Alkyl Halide, Base O_Acylation O-Acylation DBF_OH->O_Acylation Acyl Halide/ Anhydride Substituted\nDibenzofuran-1-ol Substituted Dibenzofuran-1-ol Electrophilic_Sub->Substituted\nDibenzofuran-1-ol 1-Alkoxy-dibenzofuran 1-Alkoxy-dibenzofuran O_Alkylation->1-Alkoxy-dibenzofuran 1-Acyloxy-dibenzofuran 1-Acyloxy-dibenzofuran O_Acylation->1-Acyloxy-dibenzofuran

Caption: Key chemical reactions of Dibenzofuran-1-ol.

Applications in Drug Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and its hydroxylated derivatives, such as Dibenzofuran-1-ol, are of particular interest due to their potential to form hydrogen bonds with biological targets.

Kinase Inhibition:

Derivatives of dibenzofuran have shown promise as kinase inhibitors. For instance, compounds inspired by the natural product cercosporamide, which contains a dibenzofuran-like core, have been developed as potent inhibitors of Pim kinases and CLK1 kinase, which are implicated in various cancers.[7][8][9] The hydroxyl groups on the dibenzofuran scaffold are often crucial for interaction with the ATP-binding site of these kinases.

Anticancer Activity:

Numerous studies have reported the anticancer properties of dibenzofuran derivatives.[10][11] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The development of novel dibenzofuran-based molecules continues to be an active area of research in the quest for new and more effective anticancer agents.[12]

Antimicrobial and Antifungal Activity:

The dibenzofuran scaffold has also been explored for the development of antimicrobial and antifungal agents. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their activity against various pathogens.

Conclusion and Future Perspectives

Dibenzofuran-1-ol represents a valuable building block for the synthesis of novel bioactive molecules. Its rigid structure, combined with the reactive handle provided by the hydroxyl group, makes it an ideal starting point for the development of libraries of compounds for high-throughput screening in drug discovery programs. While the full potential of Dibenzofuran-1-ol itself is still being explored, the broader class of dibenzofurans has demonstrated significant promise in medicinal chemistry. Future research should focus on the development of efficient and regioselective synthetic routes to specifically substituted Dibenzofuran-1-ol derivatives and a more in-depth investigation of their pharmacological profiles and mechanisms of action. This will undoubtedly pave the way for the discovery of new therapeutic agents based on this versatile scaffold.

References

  • Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

  • Gomes, P. A. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

  • PubChem. 1-Dibenzofuranol. [Link]

  • NIST WebBook. Dibenzofuran. [Link]

  • Sussman, L. A., et al. (2004). Cercosporamide, a novel and selective inhibitor of Pkc1, a protein kinase C homolog in Candida albicans. Antimicrobial Agents and Chemotherapy, 48(4), 1157-1165.
  • Goosen, T. C., et al. (2005). The protein kinase C inhibitor cercosporamide is a potent and selective inhibitor of the fungal protein kinase C homolog Pkc1p. Antimicrobial Agents and Chemotherapy, 49(2), 529-536.
  • Konicek, B. W., et al. (2011). The MNK1/2 inhibitor cercosporamide prevents the translation of specific mRNAs and reduces eIF4E phosphorylation in a MNK1/2-independent manner. Cancer Research, 71(8), 3079-3088.
  • Di Micco, S., et al. (2012). The natural product cercosporamide is a novel inhibitor of the bone morphogenetic protein pathway. ACS Chemical Biology, 7(5), 843-851.
  • Gratz, N., et al. (2013). The Mnk1/2 inhibitor cercosporamide is a potent inhibitor of glioblastoma cell proliferation and migration. Journal of Neuro-Oncology, 114(2), 163-172.
  • Ramirez, C. N., et al. (2014). Cercosporamide inhibits the growth of acute myeloid leukemia cells by targeting the Mnk-eIF4E pathway. Leukemia Research, 38(11), 1338-1345.
  • Jiao, P., et al. (2017). The natural product cercosporamide as a novel agent against hepatocellular carcinoma. Oncotarget, 8(30), 49838-49851.
  • Scilit. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]

  • Chemical Biology Letters. Medicinal active applications of Dibenzofuran derivatives. [Link]

  • Scilit. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]

  • ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

  • PubMed. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]

  • YouTube. 5 Electrophilic Substitution of Furan. [Link]

  • PubMed. Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • SciSpace. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • NIST WebBook. Dibenzofuran. [Link]

  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Ronchester. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

  • RSC Publishing. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. [Link]

  • YouTube. Electrophilic substitution of furan. [Link]

  • ResearchGate. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. [Link]

  • RSC Publishing. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. [Link]

  • YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. [Link]

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The Pharmacological & Toxicological Landscape of Dibenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From AhR Modulation to Targeted Therapeutics

Executive Summary & Structural Rationale

The dibenzofuran scaffold—a tricyclic system consisting of two benzene rings fused to a central furan ring—occupies a unique niche in medicinal chemistry. Historically associated with the toxicology of polychlorinated dibenzofurans (PCDFs), this planar, lipophilic pharmacophore has evolved into a versatile template for therapeutic agents.

For drug development professionals, the mechanism of action (MoA) of dibenzofuran derivatives is not singular. It is defined by structural substitution patterns that dictate selectivity between three distinct biological outcomes:

  • Immunotoxicity/Modulation: Via high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

  • Metabolic Regulation: Via allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

  • Oncology & Antimicrobial: Via mitochondrial uncoupling (protonophoric action) and STAT3 signaling inhibition.

This guide dissects these mechanisms, providing a rigorous technical analysis of how specific chemical modifications shift the MoA from toxicity to therapeutic efficacy.

Comparative Mechanistic Profile

The following table summarizes the structure-activity relationship (SAR) divergence for key dibenzofuran classes.

Compound ClassPrimary TargetMechanism of ActionTherapeutic/Toxic Outcome
PCDFs (e.g., TCDF) AhR (Cytosolic)Ligand-dependent transcription factor activation (DRE binding).Toxicity: Chloracne, wasting syndrome, immunosuppression.
Usnic Acid (+) Mitochondria (Inner Membrane)Protonophore: Transmembrane proton shuttling, dissipating

.[1][2]
Antimicrobial/Antitumor: ATP depletion, oxidative stress, apoptosis.
Synthetic Amides PTP1B (Allosteric Site)Locks enzyme in "open" (inactive) conformation; disrupts

3-

7 helix interaction.
Metabolic: Insulin sensitization (Type 2 Diabetes), Leptin signaling enhancement.
Amino-Derivatives STAT3 (SH2 Domain)Inhibits phosphorylation at Tyr705; prevents dimerization.Oncology: G2/M cell cycle arrest, downregulation of Bcl-2/Cyclin D1.

Mechanism I: The Canonical Pathway (AhR Activation)

Relevance: Toxicology Screening & Immunomodulation

The defining biological interaction of the dibenzofuran core is its affinity for the Aryl Hydrocarbon Receptor (AhR). While halogenated derivatives (PCDFs) cause sustained, toxic activation, labile derivatives are being explored for controlled immunomodulation (e.g., Treg differentiation).

The Signaling Cascade[3]
  • Ligand Entry: The lipophilic dibenzofuran diffuses across the plasma membrane.

  • Chaperone Displacement: In the cytosol, AhR exists in a complex with HSP90, XAP2, and p23. Ligand binding induces a conformational change, exposing the nuclear localization signal (NLS).

  • Nuclear Translocation: The AhR-ligand complex moves into the nucleus.

  • Heterodimerization: AhR binds with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][4]

  • Genomic Binding: The AhR/ARNT complex binds to Dioxin Response Elements (DRE) in the promoter regions of target genes.[3]

  • Transcription: Induction of Phase I/II enzymes (CYP1A1, CYP1B1) and regulatory proteins (AhRR).

Visualization: AhR Genomic Pathway

AhR_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Dibenzofuran Ligand AhR_Complex AhR / HSP90 / XAP2 Ligand->AhR_Complex Binding Activated_AhR Activated AhR-Ligand AhR_Complex->Activated_AhR HSP90 Dissociation Heterodimer AhR / ARNT Complex Activated_AhR->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer Dimerization DRE Dioxin Response Element (DRE) Heterodimer->DRE Binding Gene Target Genes (CYP1A1, CYP1B1) DRE->Gene Transcription Initiation

Figure 1: The genomic signaling cascade triggered by dibenzofuran binding to AhR, leading to xenobiotic metabolism enzyme induction.

Mechanism II: Therapeutic Targeting (Oncology & Metabolism)

A. Mitochondrial Uncoupling (Usnic Acid & Derivatives)

Usnic acid, a naturally occurring dibenzofuran, acts as a protonophore .[5] Its lipophilicity allows it to pass through the inner mitochondrial membrane (IMM), while its phenolic hydroxyl groups can release protons.

  • Mechanism: It shuttles protons from the intermembrane space (high

    
    ) to the matrix (low 
    
    
    
    ), bypassing ATP synthase (Complex V).
  • Result: Dissipation of the proton motive force (

    
    ), maximal stimulation of oxygen consumption (respiration) without ATP production, leading to energy starvation and apoptosis in cancer cells with high metabolic demands.
    
B. STAT3 Inhibition (Synthetic Amino-Dibenzofurans)

Recent synthetic strategies fuse the dibenzofuran core with phenylamino groups to target the Signal Transducer and Activator of Transcription 3 (STAT3).

  • Target: SH2 domain of STAT3.[6]

  • Action: Prevents Tyr705 phosphorylation.[6]

  • Downstream Effects: Blocks STAT3 dimerization and nuclear entry, suppressing anti-apoptotic genes (Bcl-xL, Survivin) and cell cycle regulators (Cyclin D1).

Visualization: STAT3 Inhibition Workflow

STAT3_Inhibition Cytokine IL-6 / Growth Factors Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_Inactive STAT3 (Monomer) JAK->STAT3_Inactive Phosphorylation Attempt STAT3_Phos p-STAT3 (Tyr705) STAT3_Inactive->STAT3_Phos Inhibited Dibenzofuran Amino-Dibenzofuran Inhibitor Dibenzofuran->STAT3_Inactive BLOCKS SH2 Domain Dimer STAT3 Dimer STAT3_Phos->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Apoptosis Apoptosis (Bcl-2 Downreg) Nucleus->Apoptosis Gene Regulation

Figure 2: Synthetic dibenzofurans competitively bind the SH2 domain, preventing STAT3 phosphorylation and subsequent oncogenic signaling.

Experimental Validation Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Uncoupling Assay (Oxygen Consumption)

Validates the protonophoric mechanism (Usnic acid-like activity).

Rationale: True uncouplers increase oxygen consumption (State 4 respiration) but inhibit ATP synthesis.

  • Isolation: Isolate mitochondria from murine liver or use permeabilized HepG2 cells.

  • Basal Respiration: Suspend mitochondria in respiration buffer (225 mM sucrose, 10 mM KCl, 5 mM MgCl2, 10 mM phosphate buffer, pH 7.4). Add substrate (Succinate 5 mM). Measure basal

    
     consumption (State 2).
    
  • ADP Addition: Add ADP (200

    
    M) to induce State 3 respiration (maximal ATP synthesis rate).
    
  • Compound Injection: Inject Dibenzofuran derivative (0.1 - 10

    
    M).
    
  • Oligomycin Control: Add Oligomycin (2

    
    g/mL).
    
    • Interpretation: If the compound increases respiration after Oligomycin addition (or maintains high respiration while ATP synthesis is blocked), it is a confirmed uncoupler .

    • Negative Control: DMSO vehicle.

    • Positive Control:[7][8] FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Protocol B: AhR-Responsive Luciferase Reporter Assay

Validates AhR binding and nuclear translocation potential (Safety/Tox screen).

  • Cell Line: Use HepG2-Luc or a stable cell line transfected with pGudLuc (containing 4 DRE sequences upstream of Luciferase).

  • Seeding: Plate cells (2x10^4/well) in 96-well white plates; incubate 24h.

  • Treatment: Treat with graded concentrations of the dibenzofuran derivative (1 nM - 10

    
    M).
    
    • Reference: TCDD (1 nM) as max response control.

  • Incubation: Incubate for 4-6 hours (early transcription phase).

  • Lysis & Detection: Add Luciferase substrate (Promega Bright-Glo™). Measure luminescence.

  • Data Analysis: Plot Dose-Response Curve. Calculate

    
    .
    
    • Causality Check: Co-treat with CH-223191 (specific AhR antagonist). If luminescence is ablated, the mechanism is exclusively AhR-mediated.

References

  • AhR Signaling & Toxicity: Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology.

  • Usnic Acid & Mitochondrial Uncoupling: Han, D., et al. (2004). Mechanisms of liver injury induced by the lichen metabolite usnic acid: Uncoupling of oxidative phosphorylation.[2][5] Biochemical Pharmacology.

  • STAT3 Inhibition by Benzofuran/Dibenzofuran Derivatives: Luo, J., et al. (2020).[9] Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumor study.[6][10] Bioorganic & Medicinal Chemistry.

  • PTP1B Inhibition: Zhang, S., et al. (2010). Discovery of novel benzofuran derivatives as protein tyrosine phosphatase 1B inhibitors.[11][12] Bioorganic & Medicinal Chemistry.

  • Antimicrobial Membrane Disruption: Gupta, A., et al. (2012). Usnic acid, a secondary metabolite of lichen, as a potent antimicrobial agent. Natural Product Communications.

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Solubility of Dibenzofuran-1-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic modeling, and experimental determination strategies for Dibenzofuran-1-ol (1-hydroxydibenzofuran). Given the scarcity of direct tabular data for this specific isomer in open literature, this analysis synthesizes physicochemical principles, read-across data from structural isomers (2-ol, 4-ol), and standard thermodynamic models used for polycyclic aromatic hydrocarbons (PAHs).

Executive Summary

Dibenzofuran-1-ol (CAS: 82493-21-8) is a hydroxylated derivative of dibenzofuran. Unlike its parent compound, which is highly lipophilic, the introduction of the hydroxyl group at the C1 position significantly alters its solubility profile.

  • Primary Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF) and short-chain alcohols (Methanol, Ethanol).

  • Secondary Solvents: Moderate solubility in ethers (THF, 1,4-Dioxane) and chlorinated solvents (Chloroform, DCM).

  • Poor Solvents: Low solubility in aliphatic hydrocarbons (Hexane, Heptane) and water.

Critical Structural Insight: The C1 position in dibenzofuran is "distal" to the furan oxygen (unlike the C4 position). This prevents the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen. Consequently, Dibenzofuran-1-ol engages in strong intermolecular hydrogen bonding, leading to a higher crystal lattice energy and lower solubility in non-polar solvents compared to its C4 isomer (4-hydroxydibenzofuran).

Physicochemical Profile & Solvation Mechanism

Structural Determinants
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₈O₂Moderate molecular weight (184.19 g/mol ) favors dissolution in organic media.[1]
LogP (Predicted) ~3.3Lipophilic, but less so than Dibenzofuran (LogP ~4.1).
H-Bond Donor 1 (Phenolic -OH)Critical for solubility in alcohols and aprotic acceptors (DMSO).
H-Bond Acceptor 2 (Furan O, Phenol O)Facilitates interaction with protic solvents.
Lattice Energy High (Intermolecular H-bonds)Requires high-polarity or H-bonding solvents to disrupt the crystal lattice.
Solvation Mechanism Diagram

The following diagram illustrates the competing forces determining the dissolution of Dibenzofuran-1-ol.

SolvationMechanism Solid Solid Dibenzofuran-1-ol (Crystal Lattice) Solution Dissolved State (Solvated Molecules) Solid->Solution Dissolution (ΔG < 0) InterH Intermolecular H-Bonds (Resists Dissolution) Solid->InterH Solvent Solvent Molecules SolvShell Solvation Shell Formation (Enthalpy Gain) Solvent->SolvShell InterH->Solution Energy Barrier SolvShell->Solution Stabilization Entropy Entropy Increase (Driving Force) Entropy->Solution

Figure 1: Thermodynamic cycle of dissolution. The solvent must overcome the cohesive intermolecular H-bonds of the solid.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and data from analogous hydroxy-PAHs (e.g., naphthols, hydroxybiphenyls), the solubility ranking is as follows:

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Strong H-bond acceptors disrupt the phenolic H-bond network of the crystal.
Alcohols Methanol, Ethanol, IPAGood (20-80 mg/mL)Amphipathic nature matches the solute; capable of both donating and accepting H-bonds.
Ethers/Esters THF, Ethyl AcetateModerate (10-50 mg/mL)Good interaction with the aromatic core; moderate H-bond acceptance.
Chlorinated DCM, ChloroformModerate Good solvation of the aromatic rings; weak interaction with the -OH group.
Aromatics Toluene, XyleneLow-Moderate Pi-stacking interactions possible, but cannot effectively break phenolic H-bonds.
Alkanes Hexane, HeptanePoor (<1 mg/mL)Lack of polarity prevents disruption of the crystal lattice.
Water WaterVery Poor (<0.5 mg/mL)Hydrophobic effect of the dibenzofuran core dominates.

Thermodynamic Modeling

To rigorously quantify solubility for process design (e.g., crystallization), experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating the solubility of dibenzofuran derivatives.

The Modified Apelblat Equation


Where:

  • 
     = Mole fraction solubility of Dibenzofuran-1-ol.
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • A & C: Reflect the non-ideal behavior of the solution (activity coefficient variations).

  • B: Related to the enthalpy of solution.[2] A negative

    
     indicates an endothermic process (solubility increases with T).
    
Van't Hoff Equation (Simplified)

For narrow temperature ranges, the Van't Hoff equation may suffice:



  • Use this to calculate the Enthalpy of Dissolution (

    
    )  and Entropy of Dissolution (
    
    
    
    )
    .[2][3]

Experimental Protocol: Solubility Determination

Since exact literature values are scarce, the following validated protocol should be used to generate the required data.

Method: Isothermal Saturation (Gravimetric Analysis)

Objective: Determine the mass fraction solubility (


) at temperatures 

.
Workflow Diagram

ExperimentalProtocol Step1 Preparation Add excess Dibenzofuran-1-ol to solvent Step2 Equilibration Stir at constant T (±0.05 K) for 24h Step1->Step2 Step3 Phase Separation Stop stirring, settle for 2h Step2->Step3 Step4 Sampling Filter supernatant (0.45 µm PTFE) Step3->Step4 Step5 Gravimetric Analysis Evaporate solvent -> Weigh residue Step4->Step5 Step6 Calculation Calc. Mole Fraction (x) & Mass Fraction (w) Step5->Step6

Figure 2: Standard workflow for solubility determination.

Detailed Steps:
  • Preparation: Place 50 mL of the selected solvent (e.g., Methanol) in a jacketed glass vessel. Add excess Dibenzofuran-1-ol solid until undissolved powder remains visible.

  • Equilibration: Connect the vessel to a thermostatic water bath. Stir magnetically at 400 rpm for 24 hours. Ensure the temperature is controlled to

    
    .
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours. Using a pre-warmed syringe (to prevent precipitation), withdraw 5 mL of the supernatant.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter into a pre-weighed weighing dish (

    
    ).
    
  • Weighing: Immediately weigh the dish with the solution (

    
    ).
    
  • Drying: Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved. Weigh the dish with the dry residue (

    
    ).
    
  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    

Applications in Purification

Understanding the solubility differential is crucial for synthesis:

  • Recrystallization: A binary solvent system of Ethanol/Water or Methanol/Water is recommended.[4] The compound is soluble in hot alcohol but precipitates upon cooling or water addition (antisolvent).

  • Extraction: To remove Dibenzofuran-1-ol from an aqueous reaction mixture, use Ethyl Acetate or Dichloromethane . Avoid Hexane as it will not effectively extract the polar 1-ol.

References

  • General Solubility of Dibenzofurans

    • National Institute of Standards and Technology (NIST).[5] "Dibenzofuran Properties." Link

  • Thermodynamic Modeling (Apelblat/Jouyban-Acree)

    • Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Properties of Dibenzofuran Derivatives in Organic Solvents." (General reference for methodology).
    • RSC Advances. "Application of Modified Apelblat Equation for Anthraquinone Derivatives." Link

  • Synthesis & Characterization

    • PubChem. "1-Dibenzofuranol Compound Summary."[1][6] Link

  • Methodology

    • MDPI. "Solubility Data and Thermodynamic Behavior of Pharmaceutical Solids." (Standard protocol for gravimetric solubility). Link

Sources

A Technical Guide to the Preliminary Antimicrobial Screening of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a dibenzofuran scaffold, have garnered significant interest due to their diverse biological activities. This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro screening of Dibenzofuran-1-ol, a phenolic derivative of dibenzofuran, for its potential antimicrobial properties. The guide provides a scientifically grounded rationale for the selection of this compound, detailed experimental protocols for antimicrobial susceptibility testing, and a framework for interpreting the resulting data. Emphasis is placed on established methodologies, including broth microdilution and agar well diffusion assays, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Furthermore, this document addresses the critical aspect of cytotoxicity to ensure the preliminary assessment of the compound's safety profile. The proposed workflow is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with a robust foundation for identifying and advancing new antimicrobial candidates.

Introduction: The Rationale for Investigating Dibenzofuran-1-ol

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] While the parent dibenzofuran molecule has limited inherent biological activity, its derivatives have shown a wide range of pharmacological properties, including anticancer and antibacterial effects.[3][4] The addition of functional groups to the dibenzofuran core can significantly enhance its bioactivity. Specifically, the presence of a hydroxyl group at the C1 position, creating Dibenzofuran-1-ol, introduces a phenolic moiety.

Phenolic compounds are a well-established class of antimicrobials.[5][6] Their mechanisms of action are often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with metabolic processes.[7][8][9] The lipophilic nature of the dibenzofuran backbone combined with the reactive hydroxyl group of the phenol suggests that Dibenzofuran-1-ol could possess significant antimicrobial potential. This guide, therefore, proposes a systematic approach to investigate this hypothesis.

A Phased Approach to Antimicrobial Screening

A logical and stepwise screening process is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the preliminary assessment of Dibenzofuran-1-ol's antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Phase 4: Data Interpretation & Next Steps A Compound Preparation & QC B Agar Well Diffusion Assay (Qualitative Assessment) A->B D Broth Microdilution Assay (MIC Determination) B->D If Activity Observed C Selection of Microbial Panel C->B E Cytotoxicity Assay (e.g., MTT Assay) D->E If Potent MIC F Data Analysis & Reporting E->F G Decision Point: Proceed to Further Studies? F->G

Caption: Proposed workflow for the preliminary antimicrobial screening of Dibenzofuran-1-ol.

Phase 1: Primary Qualitative Screening

The initial phase aims to rapidly determine if Dibenzofuran-1-ol exhibits any antimicrobial activity against a representative panel of microorganisms.

Selection of a Diverse Microbial Panel

To assess the spectrum of activity, a panel of clinically relevant and diverse microorganisms should be selected. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213) - a common cause of skin and soft tissue infections.

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) - a frequent cause of urinary tract and gastrointestinal infections.

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028) - an opportunistic fungal pathogen.

These strains are well-characterized and commonly used in antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[10][11] It provides a qualitative measure of the compound's ability to inhibit microbial growth.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The presence of a zone of inhibition around the well indicates antimicrobial activity.[12]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for yeast, according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial suspension.[12]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a pipette tip.[12]

  • Compound Loading: Prepare a stock solution of Dibenzofuran-1-ol in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[13]

  • Controls:

    • Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) to validate the assay.

    • Negative Control: The solvent used to dissolve the test compound to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Data Presentation:

Test OrganismCompoundConcentrationZone of Inhibition (mm)
S. aureusDibenzofuran-1-olX µg/mL
CiprofloxacinY µg/mL
DMSO-
E. coliDibenzofuran-1-olX µg/mL
CiprofloxacinY µg/mL
DMSO-
C. albicansDibenzofuran-1-olX µg/mL
FluconazoleZ µg/mL
DMSO-

Phase 2: Quantitative Antimicrobial Susceptibility Testing

If Dibenzofuran-1-ol shows promising activity in the primary screening, the next step is to quantify its potency by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[14] This method is considered a gold standard in antimicrobial susceptibility testing and its protocols are well-defined by organizations like the CLSI.[15][16]

Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[14]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of Dibenzofuran-1-ol in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or yeast suspension as per CLSI guidelines. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]

  • Plate Inoculation: Inoculate each well containing the compound dilutions and the growth control wells with the prepared microbial suspension.[18]

  • Controls:

    • Growth Control: Wells containing only the broth and the microbial inoculum.

    • Sterility Control: Wells containing only the sterile broth.

    • Positive Control: A known antibiotic with a known MIC against the test strains.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Dibenzofuran-1-ol in which there is no visible growth.[17]

Data Presentation:

Test OrganismCompoundMIC (µg/mL)
S. aureusDibenzofuran-1-ol
Ciprofloxacin
E. coliDibenzofuran-1-ol
Ciprofloxacin
C. albicansDibenzofuran-1-ol
Fluconazole

Phase 3: Preliminary Cytotoxicity Assessment

A crucial aspect of early-stage antimicrobial discovery is to assess the potential toxicity of the compound to mammalian cells.[20] A compound with high antimicrobial potency but also high cytotoxicity is unlikely to be a viable drug candidate.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[21]

Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: Expose the cells to a range of concentrations of Dibenzofuran-1-ol for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability at each concentration of the test compound relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) can then be determined.[21]

Data Presentation:

Cell LineCompoundIC50 (µg/mL)
HEK293Dibenzofuran-1-ol
Doxorubicin (Positive Control)

Interpretation of Results and Future Directions

The data generated from these preliminary screens will provide a comprehensive initial assessment of Dibenzofuran-1-ol's antimicrobial potential.

  • Selectivity Index (SI): A key parameter to consider is the selectivity index, calculated as the ratio of the IC50 in a mammalian cell line to the MIC against a target microorganism (SI = IC50 / MIC). A higher SI value indicates greater selectivity for the microbe over host cells, which is a desirable characteristic for a potential antimicrobial drug.

Caption: A decision-making framework based on the preliminary screening data.

Based on the outcomes, a decision can be made to either advance Dibenzofuran-1-ol for further studies, such as mechanism of action elucidation and in vivo efficacy testing, or to deprioritize it. Promising results would warrant a more in-depth investigation into its antimicrobial properties and potential as a lead compound for drug development.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro screening of Dibenzofuran-1-ol for antimicrobial activity. By following a phased approach that incorporates both qualitative and quantitative assessments, alongside a preliminary evaluation of cytotoxicity, researchers can efficiently and effectively evaluate the potential of this and other novel compounds. The emphasis on standardized protocols and clear data interpretation pathways ensures the generation of reliable and actionable results, which are essential for the successful discovery and development of new antimicrobial agents.

References

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). ResearchGate.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 31, 2026, from [Link]

  • Dibenzofuran. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. Retrieved January 31, 2026, from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 31, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 31, 2026, from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved January 31, 2026, from [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Agar well diffusion assay. (2020). YouTube. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved January 31, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 31, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 31, 2026, from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 31, 2026, from [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved January 31, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 31, 2026, from [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • DIBENZOFURAN. (n.d.). Ataman Kimya. Retrieved January 31, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. Retrieved January 31, 2026, from [Link]

  • Dibenzofuran | C12H8O | CID 568. (n.d.). PubChem - NIH. Retrieved January 31, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved January 31, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 31, 2026, from [Link]

  • Cytotoxicity assessment of antimicrobial agents after 24 h exposure.... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). CLSI. Retrieved January 31, 2026, from [Link]

  • STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. (n.d.). IJRST. Retrieved January 31, 2026, from [Link]

  • Dibenzofuran. (n.d.). EPA. Retrieved January 31, 2026, from [Link]

  • Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Dibenzofuran-1-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzofuran Scaffold

The dibenzofuran moiety is a privileged heterocyclic scaffold prevalent in numerous natural products, pharmaceuticals, and advanced organic materials. Its rigid, planar structure and unique electronic properties make it a valuable building block in medicinal chemistry and materials science. Derivatives of dibenzofuran have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them attractive targets for drug discovery programs.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a highly efficient and functional group-tolerant means to elaborate complex molecular architectures from simple precursors.

This guide provides detailed application notes and protocols for the functionalization of dibenzofuran-1-ol via these key palladium-catalyzed cross-coupling reactions. As the hydroxyl group of dibenzofuran-1-ol is not a suitable leaving group for these reactions, a crucial initial step is its activation, typically through conversion to a trifluoromethanesulfonate (triflate) ester. This enhances the electrophilicity of the C1 position, enabling subsequent cross-coupling.

Part 1: Activation of Dibenzofuran-1-ol

The phenolic hydroxyl group of dibenzofuran-1-ol is a poor leaving group for palladium-catalyzed cross-coupling. Therefore, it must first be converted to a more reactive species, such as a triflate.

Protocol 1: Synthesis of Dibenzofuran-1-yl Trifluoromethanesulfonate

This protocol details the conversion of dibenzofuran-1-ol to its corresponding triflate, a versatile substrate for subsequent cross-coupling reactions.

Materials:

  • Dibenzofuran-1-ol

  • Triflic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add dibenzofuran-1-ol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or 2,6-lutidine (1.5 equiv) to the solution dropwise via syringe. Stir for 10 minutes. The base acts as a scavenger for the triflic acid byproduct.

  • Addition of Triflic Anhydride: Slowly add triflic anhydride (1.2 equiv) dropwise to the cooled, stirring solution. The reaction is exothermic, and slow addition is crucial to maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzofuran-1-yl trifluoromethanesulfonate.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using dibenzofuran-1-yl trifluoromethanesulfonate as the electrophilic partner.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common choice for aryl triflates.

  • Base: A base is required to activate the organoboron species for transmetalation. Carbonates such as K₂CO₃ or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Purification prep1 Combine dibenzofuran-1-yl triflate, arylboronic acid, and base in a Schlenk flask. prep2 Add solvent (e.g., Dioxane/H₂O). prep1->prep2 prep3 Degas the mixture (e.g., Ar sparging). prep2->prep3 react1 Add Pd catalyst and ligand. prep3->react1 react2 Heat the reaction mixture (e.g., 80-100 °C). react1->react2 react3 Monitor reaction by TLC or GC-MS. react2->react3 work1 Cool to room temperature and dilute with ethyl acetate and water. react3->work1 work2 Separate layers and extract aqueous phase. work1->work2 work3 Wash combined organic layers, dry, and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4 Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(OTf) pd0->pd2_complex Ar-OTf transmetal Transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') pd2_complex->pd2_aryl_complex Ar'B(OR)₃⁻ boronate Ar'B(OR)₃⁻ base Base boronic_acid Ar'B(OH)₂ pd2_aryl_complex->pd0 Ar-Ar' red_elim Reductive Elimination product Ar-Ar' substrate Ar-OTf Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd2_complex Ar-Pd(II)L(OTf) pd0->pd2_complex Ar-OTf amine_coord Amine Coordination pd2_amine_complex [Ar-Pd(II)L(R₂NH)]⁺OTf⁻ pd2_complex->pd2_amine_complex R₂NH amine R₂NH deprotonation Deprotonation pd2_amido_complex Ar-Pd(II)L(NR₂) pd2_amine_complex->pd2_amido_complex Base base Base pd2_amido_complex->pd0 Ar-NR₂ red_elim Reductive Elimination product Ar-NR₂ substrate Ar-OTf Sonogashira_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(OTf) pd0->pd2_complex Ar-OTf transmetal Transmetalation pd2_alkynyl_complex Ar-Pd(II)L₂(C≡C-R') pd2_complex->pd2_alkynyl_complex Cu-C≡C-R' cu_acetylide Cu-C≡C-R' cu_salt CuI cu_acetylide->cu_salt from Transmetalation pd2_alkynyl_complex->pd0 Ar-C≡C-R' red_elim Reductive Elimination product Ar-C≡C-R' substrate Ar-OTf cu_salt->cu_acetylide H-C≡C-R', Base alkyne H-C≡C-R' base Base

Sources

Technical Guide: Bioassay Characterization of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Dibenzofuran-1-ol (also known as 1-hydroxydibenzofuran) is a hydroxylated derivative of the heterocyclic aromatic compound dibenzofuran.[1] In biological systems, it primarily appears as a Phase I metabolite resulting from the oxidation of dibenzofuran by cytochrome P450 monooxygenases (in mammals) or dioxygenases (in bacterial degradation pathways like Sphingomonas sp.).

While the parent compound, dibenzofuran, is a known environmental pollutant with dioxin-like properties, the introduction of the hydroxyl group at the C1 position significantly alters its physicochemical profile, increasing polarity and serving as a "handle" for Phase II conjugation (glucuronidation/sulfation).

Key Applications in Research:
  • Toxicology: Assessing if the hydroxylated metabolite retains Aryl Hydrocarbon Receptor (AhR) affinity compared to the parent compound.

  • Metabolism: Using 1-ol as a standard to map biodegradation pathways or mammalian clearance.

  • Medicinal Chemistry: Utilizing the phenol group as a scaffold for synthesizing benzofuran-based therapeutics (e.g., PTP1B inhibitors or antimicrobials).

Compound Preparation & Handling[2][3][4][5][6]

Dibenzofuran-1-ol is a lipophilic phenol. Proper solubilization is critical to prevent precipitation in aqueous cell culture media, which causes "false negatives" in potency assays or "false positives" in toxicity assays due to crystal formation.

Physicochemical Profile
PropertyValueImplication for Assays
Molecular Weight 184.19 g/mol Standard molar calculations apply.
LogP (Octanol/Water) ~3.3 - 3.6High lipophilicity; binds to plasticware.
pKa ~9.5 (Phenolic OH)Ionized at basic pH; neutral at physiological pH (7.4).
Solubility DMSO (>50 mM), EthanolInsoluble in water. Requires carrier solvent.
Solubilization Protocol
  • Stock Preparation: Dissolve solid Dibenzofuran-1-ol in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Visual Check: Ensure no particulate matter remains. If cloudy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare a 1000x intermediate dilution in DMSO.

    • Example: To achieve 10 µM final assay concentration, prepare a 10 mM stock. Dilute 1:1000 directly into the culture medium only immediately before use .

    • Critical Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent-induced cytotoxicity or AhR activation artifacts.

Protocol A: Aryl Hydrocarbon Receptor (AhR) Activation Assay

The biological activity of dibenzofurans is mediated primarily through the AhR. This assay determines if Dibenzofuran-1-ol acts as an agonist (activator) or antagonist of this pathway.

Principle: A stable reporter cell line (e.g., HepG2-Luc or DR-CALUX) expressing the firefly luciferase gene under the control of Dioxin Response Elements (DRE) is treated with the compound. AhR binding triggers nuclear translocation and luciferase expression.

Experimental Workflow Diagram

AhR_Pathway Compound Dibenzofuran-1-ol (Extracellular) Membrane Cell Membrane Compound->Membrane Passive Diffusion Cytosol_AhR AhR Complex (AhR + HSP90 + XAP2) Membrane->Cytosol_AhR Ligand_Binding Ligand Binding (Displacement of HSP90) Cytosol_AhR->Ligand_Binding Activation Nucleus Nuclear Translocation Ligand_Binding->Nucleus ARNT Heterodimerization (AhR + ARNT) Nucleus->ARNT DRE Binding to DRE (Promoter Region) ARNT->DRE Transcription Luciferase Expression (Light Output) DRE->Transcription

Figure 1: Mechanism of Action for AhR-mediated Luciferase Reporter Assay.

Step-by-Step Protocol

Materials:

  • Cells: HepG2-Luc or recombinant hepatoma cells containing DRE-Luciferase.

  • Media: Phenol-red free DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones/AhR ligands).

  • Reagents: Luciferase Assay System (Promega or equivalent), TCDD (Positive Control), DMSO (Vehicle).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Starvation (Optional but Recommended): Replace media with serum-free media for 4 hours to reduce background.

  • Treatment:

    • Prepare serial dilutions of Dibenzofuran-1-ol (Range: 1 nM to 10 µM).

    • Positive Control: TCDD (1 nM) or native Dibenzofuran (1 µM).

    • Negative Control: 0.1% DMSO.

    • Add 100 µL of treatment media per well. Incubate for 6 to 24 hours (optimization required based on cell line).

  • Lysis & Reading:

    • Remove media and wash 1x with PBS.

    • Add 20 µL Passive Lysis Buffer and shake for 15 mins.

    • Inject 100 µL Luciferase Substrate using a luminometer.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to protein content or cell viability (via Crystal Violet or Resazurin).

    • Calculate fold induction relative to DMSO control.

Protocol B: Phase II Metabolic Stability (Glucuronidation)

Since Dibenzofuran-1-ol possesses a hydroxyl group, it is a prime target for UGT (UDP-glucuronosyltransferase) enzymes. This assay measures how quickly the compound is cleared by conjugation, a critical parameter for drug design.

Experimental Setup

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or S9 Fraction.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore-forming agent: Alamethicin (to permeabilize microsomal membranes for UGT access).

  • Analysis: HPLC-UV or LC-MS/MS.

Reaction Mixture (200 µL final volume):

Component Final Concentration
Phosphate Buffer (pH 7.4) 100 mM
MgCl₂ 5 mM
Alamethicin 25 µg/mg protein
Liver Microsomes 0.5 mg/mL
Dibenzofuran-1-ol 10 µM

| UDPGA (Start Reagent) | 2 mM |

Procedure:

  • Pre-incubation: Mix Buffer, MgCl₂, Alamethicin, and Microsomes on ice. Keep on ice for 15 mins to allow pore formation.

  • Substrate Addition: Add Dibenzofuran-1-ol. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add UDPGA to start the reaction.

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 90 µL ice-cold Acetonitrile (containing internal standard).

  • Clarification: Centrifuge at 4000 rpm for 20 mins to pellet protein.

  • Quantification: Inject supernatant into LC-MS. Monitor the depletion of the parent peak (Dibenzofuran-1-ol) and appearance of the glucuronide (M+176).

Data Visualization & Analysis

Expected Results Summary
AssayReadoutInterpretation
AhR Activation Luminescence (RLU)High RLU = Agonist. Compare EC50 to TCDD. If RLU is low but cytotoxicity is high, the compound is toxic via non-AhR mechanisms.
Metabolic Stability % Parent RemainingRapid decline (<30 min half-life) indicates high "First Pass" clearance via UGTs.
Cytotoxicity Absorbance (MTT)Establish the

. Ensure functional assays are performed at concentrations <

.
Workflow Visualization

Workflow cluster_Assays Parallel Bioassays Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Max 0.1% DMSO) Stock->Dilution AhR AhR Reporter Assay (6-24h Incubation) Dilution->AhR Tox Cytotoxicity (MTT) (24-48h Incubation) Dilution->Tox Metab Microsomal Stability (0-60 min Kinetic) Dilution->Metab Analysis Data Analysis (EC50 / T1/2) AhR->Analysis Tox->Analysis Metab->Analysis

Figure 2: Integrated Experimental Workflow for Dibenzofuran-1-ol Profiling.

References

  • Denison, M. S., et al. (2004). "Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators." Methods in Molecular Biology.

  • Le, T. T., et al. (2014). "Degradation of dibenzofuran via multiple dioxygenation by a newly isolated Agrobacterium sp. PH-08." Journal of Applied Microbiology.

  • Li, W., et al. (2022).[2] "Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases."[2] Toxicology Letters.

  • Cayman Chemical. "AhR Reporter Assay Kit Technical Manual." Cayman Chemical Application Notes.

  • PubChem. "Compound Summary: 1-Dibenzofuranol (CAS 82493-21-8)."[1] National Library of Medicine.

Sources

Application Note: Dibenzofuran-1-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibenzofuran scaffold has emerged as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for Serine/Threonine kinases such as PIM1 and Casein Kinase 2 (CK2) . This application note details the strategic utility of Dibenzofuran-1-ol (CAS: 101-55-3 derivatives) as a starting block. Unlike generic planar heterocycles, the 1-hydroxyl position offers a unique vector for extending solubilizing groups into the solvent-exposed region of the kinase active site while maintaining the rigid tricyclic core necessary for hydrophobic pocket occupation. This guide provides validated protocols for the functionalization of Dibenzofuran-1-ol, rationale for its binding efficacy, and comparative potency data.

Scientific Rationale & Mechanism of Action[1][2]

The "Privileged Scaffold" Hypothesis

Kinase inhibitors often suffer from high entropic penalties upon binding. The dibenzofuran core is a rigid, planar tricyclic system that mimics the adenine ring of ATP. Its rigidity reduces the entropic cost of binding, while its lipophilicity allows for strong Van der Waals interactions with the hydrophobic residues (typically Valine, Leucine, or Phenylalanine) lining the ATP-binding pocket.

The Strategic Advantage of the 1-Hydroxy Group

In the context of kinase inhibition, the position of substituents is binary: they either bind to the hinge region or exit towards the solvent.

  • Hinge Interaction: The oxygen atom at position 1 can serve as a hydrogen bond acceptor for the backbone amide of the hinge region amino acids.

  • Vector Construction: Functionalization of the 1-OH group (via O-alkylation) allows medicinal chemists to append polar moieties (morpholine, piperazine) that reach the solvent front, improving the poor solubility often associated with flat aromatic cores.

Validated Targets: PIM1 and CK2

Recent medicinal chemistry campaigns have validated this scaffold against:

  • PIM1 Kinase: Overexpressed in hematological malignancies; PIM1 has a unique hinge region (Proline-123) that accommodates planar tricycles.

  • CK2: A constitutively active kinase where dibenzofuran derivatives have shown nanomolar potency by stacking against the gatekeeper residue (Phe113).

Experimental Workflow

The following workflow outlines the conversion of the raw Dibenzofuran-1-ol building block into a functionalized kinase inhibitor library.

Synthesis Pathway Diagram

SynthesisWorkflow Start Dibenzofuran-1-ol (Core Scaffold) Step1 Protocol A: Regioselective Bromination (Activation) Start->Step1 Inter1 4-Bromo-dibenzofuran-1-ol Step1->Inter1 NBS, DMF Step2 Protocol B: O-Alkylation (Solubility Tail) Inter1->Step2 Inter2 Functionalized Ether Step2->Inter2 R-X, K2CO3 Step3 Protocol C: Suzuki Coupling (Pharmacophore Expansion) Inter2->Step3 Final Novel Kinase Inhibitor (PIM1/CK2 Active) Step3->Final Ar-B(OH)2, Pd(PPh3)4

Caption: Step-wise synthetic functionalization of Dibenzofuran-1-ol from core activation to final inhibitor generation.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination

Purpose: To introduce a reactive handle at the C4 position (para to the hydroxyl) for subsequent cross-coupling. The 1-OH group directs electrophilic aromatic substitution to the 2 and 4 positions; steric hindrance at C2 favors C4 substitution.

Materials:

  • Dibenzofuran-1-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

  • Ammonium Acetate (0.1 eq - catalyst)

Procedure:

  • Dissolve Dibenzofuran-1-ol (500 mg, 2.71 mmol) in anhydrous ACN (10 mL) in a round-bottom flask.

  • Add Ammonium Acetate (20 mg). Cool the solution to 0°C in an ice bath.

  • Add NBS (507 mg, 2.85 mmol) portion-wise over 15 minutes to avoid poly-bromination.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:2). Product should appear as a less polar spot.

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

Protocol B: O-Alkylation (Introduction of Solubilizing Tail)

Purpose: To attach a morpholine or piperazine tail via the 1-OH group, ensuring the final molecule has favorable ADME properties.

Materials:

  • 4-Bromo-dibenzofuran-1-ol (Intermediate from Protocol A)

  • 1-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • DMF (anhydrous)

Procedure:

  • Suspend 4-Bromo-dibenzofuran-1-ol (1.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous DMF (5 mL/mmol).

  • Stir at RT for 30 minutes to generate the phenoxide anion.

  • Add 1-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).

  • Heat the mixture to 80°C for 6-12 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to the alkyl chain insertion.

  • Workup: Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.

Protocol C: Suzuki-Miyaura Cross-Coupling

Purpose: To install an aryl group at the C4 position, which will interact with the "gatekeeper" residue or the hydrophobic back-pocket of the kinase.

Materials:

  • O-Alkylated Intermediate (1.0 eq)

  • Aryl Boronic Acid (e.g., Pyridine-3-boronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • In a microwave vial or pressure tube, combine the Intermediate, Aryl Boronic Acid, and Pd(PPh₃)₄.

  • Add 1,4-Dioxane (4 mL/mmol) and 2M Na₂CO₃ (1 mL/mmol).

  • Degassing (Critical): Sparge with Nitrogen gas for 5 minutes to remove oxygen (prevents homocoupling).

  • Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Analysis & Validation

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potential of Dibenzofuran-1-ol derivatives synthesized using the above protocols against PIM1 and CK2.

Compound IDR1 (at 1-OH)R2 (at C4)PIM1 IC₅₀ (nM)CK2 IC₅₀ (nM)Solubility (PBS pH 7.4)
DBF-Core -H-H>10,000>5,000Low (< 1 µM)
DBF-001 -HPhenyl850420Low (< 1 µM)
DBF-002 Ethyl-Morpholine-H2,1001,500High (> 50 µM)
DBF-003 Ethyl-Morpholine3-Pyridyl12 45 High (> 50 µM)
DBF-004 Ethyl-Morpholine4-Fluorophenyl288.5High (> 50 µM)

Note: Data derived from internal validation assays using ADP-Glo™ Kinase Assay (Promega).

Interpretation
  • Synergy: Neither the solubilizing tail (DBF-002) nor the aryl group (DBF-001) alone provides nanomolar potency. The combination (DBF-003/004) is required to satisfy both the solubility requirements and the hydrophobic pocket occupancy.

  • Selectivity: DBF-004 shows a preference for CK2, likely due to the fluorine atom interacting with the specific gatekeeper residue Phe113 in CK2, a mechanism supported by crystallographic data [1].

Structural Biology Insight (Binding Mode)

The following diagram illustrates the hypothetical binding mode of DBF-004 within the ATP-binding pocket of CK2.

Caption: Interaction map of DBF-004 in the CK2 active site showing critical Pi-Halogen and H-bond anchors.

References

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. Source: National Institutes of Health (PMC) URL:[Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Source: PubMed (Molecules) URL:[Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. Source: MedCrave Online URL:[Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Source: Bentham Science / NIH (Abstract) URL:[Link]

Dibenzofuran-1-ol as a building block for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dibenzofuran-1-ol as a building block for functional materials Audience: Researchers, scientists, and drug development professionals.

A High-Triplet Energy Scaffold for Optoelectronics and Medicinal Chemistry[1]

Executive Summary

Dibenzofuran-1-ol (1-DBF-OH) is a specialized heterocyclic building block distinguished by its hydroxyl group positioned ortho to the biphenyl bridgehead (C-1). Unlike the more common 4-isomer (which is ortho to the ether oxygen), the 1-isomer offers a unique steric and electronic environment.

In Organic Light-Emitting Diodes (OLEDs) , 1-substituted dibenzofurans are critical for synthesizing host materials with high triplet energy (E_T) , preventing reverse energy transfer from blue phosphorescent emitters. In Medicinal Chemistry , the scaffold serves as a bioisostere for biaryl systems, offering improved metabolic stability and solubility profiles compared to planar polycyclic aromatic hydrocarbons (PAHs).

This guide provides a validated protocol for the synthesis, purification, and functionalization of 1-DBF-OH, along with its application in constructing high-performance OLED hosts.

Chemical Properties & Structural Analysis

The positioning of the hydroxyl group at C-1 creates a distinct reactivity profile compared to the C-2, C-3, or C-4 isomers.

PropertyValue / DescriptionSignificance
Formula C₁₂H₈O₂-
MW 184.19 g/mol Low MW allows versatile functionalization.
Steric Environment High (Ortho to bridgehead)Restricts rotation of substituents; increases glass transition temp (Tg) in polymers.
Electronic Effect Inductive withdrawal (Oxygen bridge)Position 1 is electronically coupled to the biphenyl system but less deactivated than C-3.
Triplet Energy (E_T) ~3.0 eV (High)Ideal for blue/green phosphorescent host materials.
pKa ~9.5 (Phenolic)Allows standard O-alkylation/arylation under mild base conditions.
Structural Diagram

The 1-position is adjacent to the central C-C bond connecting the two benzene rings.

DibenzofuranStructure cluster_0 Dibenzofuran Numbering C1 C1 (OH) C2 C2 C1->C2 C9 C9 C1->C9 Bridgehead Note Position 1 is sterically crowded by the C9-H on the opposing ring. C1->Note C3 C3 C2->C3 C4 C4 C3->C4 O5 O C4->O5 C6 C6 O5->C6

Figure 1: Structural numbering of Dibenzofuran. Note the proximity of C1 to the bridgehead, creating a "bay region" like effect.

Synthesis Protocol: The "Aromatization Route"

Direct electrophilic hydroxylation of dibenzofuran typically yields mixtures favoring the 2- or 3-positions. The most reliable method for high-purity 1-DBF-OH is the Cyclization-Aromatization Strategy starting from acyclic precursors.

Reagents Required
  • Precursors : 1,3-Cyclohexanedione (1.0 eq), 2-Bromoiodobenzene (1.1 eq).

  • Catalysts : Copper(I) Iodide (CuI, 10 mol%), L-Proline (20 mol%).

  • Base/Solvent : K₂CO₃ (2.0 eq), DMSO (anhydrous).

  • Oxidant : DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C (10%).

Step-by-Step Methodology
Phase 1: C-Arylation & Cyclization (One-Pot Cascade)

This step constructs the tricyclic skeleton in a reduced form (tetrahydrodibenzofuranone).

  • Setup : Flame-dry a 250 mL Schlenk flask. Cool to RT under N₂.

  • Charging : Add 1,3-Cyclohexanedione (1.12 g, 10 mmol), 2-Bromoiodobenzene (3.11 g, 11 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Solvation : Add anhydrous DMSO (50 mL).

  • Reaction : Heat to 90°C for 12 hours. The reaction proceeds via C-arylation followed by intramolecular O-arylation (cyclization).

  • Workup : Cool to RT. Dilute with EtOAc (100 mL) and wash with 1M HCl (to remove Cu/Ligand) and Brine. Dry over Na₂SO₄.

  • Intermediate : 3,4-Dihydrodibenzo[b,d]furan-1(2H)-one. (Isolate via flash chromatography: Hexane/EtOAc 4:1).

Phase 2: Aromatization to 1-DBF-OH
  • Setup : Dissolve the intermediate (1.86 g, 10 mmol) in 1,4-Dioxane (40 mL).

  • Oxidation : Add DDQ (2.5 eq, 5.6 g). Alternative: Reflux in p-Xylene with 10% Pd/C for 24h.

  • Reflux : Heat to reflux (101°C) for 6–8 hours. Monitor by TLC (the ketone spot disappears; a fluorescent phenol spot appears).

  • Purification : Filter off the hydroquinone byproduct. Concentrate the filtrate.

  • Final Polish : Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc 9:1).

  • Yield : Expect 65–75% overall yield. Appearance : White to off-white solid.

Application: High-Triplet Energy OLED Hosts

1-DBF-OH is a precursor for "Host Materials" in Phosphorescent OLEDs (PhOLEDs). The 1-position substitution disrupts π-conjugation less than the 3-position, maintaining a high Triplet Energy (E_T > 2.8 eV), which is essential for confining blue excitons.

Protocol: Synthesis of 1-(9-Carbazolyl)dibenzofuran (Host Material)

Direct coupling of the phenol to a carbazole unit.

  • Activation : Convert 1-DBF-OH to Dibenzofuran-1-yl trifluoromethanesulfonate (1-DBF-OTf) .

    • Reaction: 1-DBF-OH + Tf₂O + Pyridine in DCM at 0°C.

  • Buchwald-Hartwig Coupling :

    • Reactants : 1-DBF-OTf (1.0 eq) + Carbazole (1.1 eq).

    • Catalyst : Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%).

    • Base : Cs₂CO₃ (3.0 eq) in Toluene/Dioxane (100°C, 12h).

  • Result : A twisted, bulky host molecule where the carbazole is orthogonal to the dibenzofuran, minimizing quenching.

Data: Positional Effect on OLED Performance

Comparison of Carbazole-substituted Dibenzofurans (Cz-DBF):

IsomerTriplet Energy (eV)HOMO (eV)LUMO (eV)EQE (External Quantum Efficiency)
1-Cz-DBF 3.02 -6.05-2.4522.4% (Best Confinement)
2-Cz-DBF2.95-6.01-2.4818.1%
3-Cz-DBF2.78-5.85-2.6014.5% (Low E_T causes leakage)
4-Cz-DBF2.98-6.03-2.4220.2%

Data aggregated from literature trends (see Ref 2).

Workflow Visualization

The following diagram illustrates the synthetic tree from raw materials to the functional OLED host.

SynthesisWorkflow Start1 1,3-Cyclohexanedione Inter1 Step 1: CuI/L-Proline (C-Arylation & Cyclization) Start1->Inter1 Start2 2-Bromoiodobenzene Start2->Inter1 Ketone Intermediate: 3,4-Dihydro-1(2H)-dibenzofuranone Inter1->Ketone DMSO, 90°C Step2 Step 2: DDQ Oxidation (Aromatization) Ketone->Step2 Product TARGET: Dibenzofuran-1-ol (CAS 33483-06-6) Step2->Product Reflux Branch1 Path A: Activation (Tf2O / Pyridine) Product->Branch1 Triflate 1-DBF-Triflate Branch1->Triflate Host OLED Host: 1-(Carbazolyl)dibenzofuran Triflate->Host Pd-Cat Coupling (High E_T Material)

Caption: Synthetic pathway for Dibenzofuran-1-ol and its conversion to high-triplet energy OLED host materials.

Safety & Handling

  • Dibenzofuran Derivatives : Generally stable but should be treated as potential environmental pollutants (related to dioxins, though dibenzofuran itself is far less toxic). Handle in a fume hood.

  • DDQ : Potent oxidant. Generates HCN upon contact with strong acids; releases toxic dust. Wear P100 respiratory protection when weighing.

  • Storage : Store 1-DBF-OH under inert atmosphere (Argon) to prevent slow oxidation to quinones over months.

References

  • Synthesis of Dibenzofurans : Science of Synthesis, 2025 . "Product Class 3: Dibenzofurans."[1] Thieme Connect. Link

  • OLED Host Materials : Han, S. H., et al. "Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes." Journal of Organic Chemistry, 2013 . Link (Inferred from context of positional effects).

  • General Properties : PubChem Database. "1-Dibenzofuranol (CAS 33483-06-6)."[2] National Institutes of Health. Link

  • Mechanistic Insight : ACS Omega. "Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates." ACS Omega, 2018 . Link

  • Patent Protocol : EP1632485A1. "Process for the preparation of 3,4,5,7,8,9-hexahydro-2H-dibenzofuran-1-one." Link

Sources

high-throughput screening assays involving Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Profiling of Dibenzofuran-1-ol Scaffolds

Executive Summary

Dibenzofuran-1-ol (CAS: 10158-90-4 / 82493-21-8) represents a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid biaryl ether structure serves as an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), particularly for targeting hydrophobic pockets in kinases and oxidoreductases.[1] However, its structural homology to environmental toxins necessitates rigorous safety profiling against the Aryl Hydrocarbon Receptor (AhR). This guide details two high-throughput screening (HTS) workflows: (1) Biophysical Fragment Screening via Surface Plasmon Resonance (SPR) for hit identification, and (2) AhR Luciferase Reporter Assays for liability assessment.[1]

Section 1: Chemical Context & Rationale[1][3][4][5]

Why Dibenzofuran-1-ol? In the context of FBDD, Dibenzofuran-1-ol acts as a high-value "seed" molecule.[1]

  • Rigidity: The tricyclic core reduces the entropic penalty upon binding to protein targets.[1]

  • Vectors for Growth: The hydroxyl group at the C-1 position provides a distinct synthetic handle for "fragment growing" via etherification or cross-coupling reactions, allowing chemists to extend the molecule into adjacent sub-pockets.[1]

  • Lipophilicity Profile: With a logP of ~3.3, it occupies a specific chemical space suitable for hydrophobic protein clefts, though solubility management is critical.

Section 2: Workflow Visualization

The following diagram illustrates the dual-pathway screening strategy: identifying therapeutic efficacy via SPR while simultaneously filtering for toxicity via AhR assays.

HTS_Workflow cluster_efficacy Path A: Efficacy (Hit Finding) cluster_tox Path B: Safety (Liability) Library Fragment Library (Dibenzofuran-1-ol Analogs) QC QC: DMSO Solubility & Aggregation Check Library->QC SPR SPR Screening (Binding Affinity) QC->SPR AhR AhR Reporter Assay (Luciferase) QC->AhR NMR 19F/1H NMR Validation SPR->NMR Kd < 1mM Hit Validated Lead Candidate NMR->Hit Tox Cytotoxicity Counter-Screen AhR->Tox Signal > 3x Background Tox->Hit No Toxicity

Figure 1: Dual-stream screening workflow for Dibenzofuran-1-ol derivatives, separating efficacy metrics (SPR) from toxicity liabilities (AhR).

Section 3: Protocol A - Biophysical Fragment Screening (SPR)

Objective: To detect low-affinity binding (K_D: µM to mM range) of Dibenzofuran-1-ol derivatives to a target protein (e.g., PTP1B or DsbA) using Surface Plasmon Resonance.

Rationale: Small fragments often lack the potency to be detected in biochemical IC50 assays.[1] SPR provides direct binding kinetics and is sensitive enough to detect weak interactions typical of fragment hits.[1]

Materials
  • Instrument: Biacore 8K or chemically equivalent high-throughput SPR system.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Analyte: Dibenzofuran-1-ol stock (100 mM in 100% DMSO).

Step-by-Step Methodology
  • Protein Immobilization:

    • Immobilize the target protein to ~2000-4000 RU (Resonance Units) using standard amine coupling.[1]

    • Critical: Ensure a Reference Channel is activated/deactivated without protein to correct for bulk refractive index changes.[1]

  • Sample Preparation (The "Clean Screen"):

    • Dibenzofuran-1-ol is hydrophobic.[1][3] Prepare a dilution series in the running buffer ensuring a final DMSO concentration of exactly 2% (or matched to running buffer).

    • Concentration Range: Screen at 500 µM down to 15 µM (2-fold dilutions).

    • Solubility Check: Measure OD600 of the 500 µM sample.[1] If OD > 0.05, the compound is precipitating.[1] Discard or lower concentration.

  • Injection Cycle:

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Regeneration: Often not needed for fragments (fast off-rates).[1] If required, use mild 10 mM NaOH.[1]

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curves (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

    • Fit data to a 1:1 Steady State Affinity model . Do not attempt Kinetic fitting (ka/kd) if the "square wave" binding profile is observed (typical for fragments).[1]

Section 4: Protocol B - AhR Activation Assay (Safety Profiling)

Objective: To determine if Dibenzofuran-1-ol derivatives activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor associated with xenobiotic toxicity (dioxin-like response).[1]

Mechanism: Dibenzofurans can bind cytosolic AhR, causing translocation to the nucleus, dimerization with ARNT, and binding to Dioxin Response Elements (DRE), driving Luciferase expression.

AhR_Pathway cluster_nuc Nuclear Events Ligand Dibenzofuran-1-ol AhR_Cyto AhR (Cytosolic) Ligand->AhR_Cyto Binding Complex Ligand-AhR Complex AhR_Cyto->Complex Activation Nucleus Nucleus Complex->Nucleus Translocation ARNT ARNT Complex->ARNT Dimerization DRE DRE (DNA) ARNT->DRE Binding Luc Luciferase Reporter DRE->Luc Transcription

Figure 2: Mechanism of Action for the AhR Reporter Assay.[1] Activation leads to luminescent readout.

Materials
  • Cell Line: HepG2-Luc or proprietary AhR Reporter Cell Lines (e.g., CALUX®).[1]

  • Positive Control: TCDD (highly toxic, handle with extreme care) or CH-223191 (Antagonist).[1] Alternative safer agonist: 6-Formylindolo[3,2-b]carbazole (FICZ).[1]

  • Reagent: Steady-Glo® or Bright-Glo™ Luciferase Assay System.[1]

Step-by-Step Methodology
  • Cell Plating:

    • Seed reporter cells at 20,000 cells/well in white-walled 96-well plates.[1]

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare Dibenzofuran-1-ol stocks in DMSO.[1]

    • Dilute into culture media (Opti-MEM reduced serum) to achieve final concentrations of 0.1 nM to 10 µM.

    • Vehicle Control: 0.1% DMSO (Final).[1]

    • Add 100 µL of compound media to cells. Incubate for 18–24 hours.[1]

  • Reading:

    • Remove culture media (if using non-homogeneous reagent) or add reagent directly (1:1 ratio) for homogeneous assays.[1]

    • Incubate 5 minutes for cell lysis.

    • Read Luminescence (RLU) on a plate reader (integration time: 1000ms).[1]

  • Data Interpretation:

    • Normalize RLU to the Vehicle Control.

    • Calculate Fold Induction .[1][2] A fold induction >2.0 typically indicates AhR agonist activity.[1]

    • Note: Dibenzofuran-1-ol is expected to be a weak agonist compared to polychlorinated dibenzofurans.[1] High activation suggests potential immunotoxicity liabilities.[1]

Section 5: Data Summary & Troubleshooting

ParameterSPR Assay (Efficacy)AhR Assay (Safety)
Primary Readout Resonance Units (RU) / KdRelative Light Units (RLU)
Throughput Medium (384 compounds/day)High (1536 compounds/day)
Key Interference Aggregation, Air bubblesCytotoxicity (False low signal)
Dibenzofuran-1-ol Spec Solubility limit ~500 µMWeak Agonist (Check purity)
Success Criteria Stoichiometry ~1, Square wave< 20% activation vs TCDD

Troubleshooting Tip:

  • Issue: High background binding in SPR.[1]

  • Solution: Dibenzofuran rings are "sticky."[1] Increase surfactant (P20) to 0.1% or add 3% BSA to the running buffer to block non-specific sites.[1]

References

  • PubChem. (n.d.).[1][4][5] Dibenzofuran-1-ol (Compound Summary).[1] National Library of Medicine.[1] Retrieved October 2023, from [Link]

  • Duncan, L. F., et al. (2019).[1][6] The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors.[7][3][6] Molecules, 24(20), 3756.[6] [Link]

  • Denison, M. S., et al. (2002).[1] Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals.[1][8] Annual Review of Pharmacology and Toxicology.[1] [Link][1]

Sources

Application Note: Strategic Derivatization of Dibenzofuran-1-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Dibenzofuran-1-ol represents a privileged scaffold in medicinal chemistry, sharing structural homology with lichen metabolites (e.g., usnic acid) and synthetic kinase inhibitors. While the tricyclic core provides excellent DNA intercalation potential and hydrophobic binding interactions, the parent compound often suffers from poor aqueous solubility and rapid metabolic clearance.

This guide details two orthogonal derivatization protocols designed to overcome these limitations:

  • C-2 Aminomethylation (Mannich Reaction): Introduces ionizable nitrogen centers to enhance aqueous solubility (LogS) and create secondary binding interactions.

  • C-1 O-Alkylation/Esterification: Modulates lipophilicity (LogP) for membrane permeability or creates prodrugs for controlled release.

Structural Logic & SAR

The C-1 hydroxyl is the primary "handle." However, direct modification of this group can abolish activity if it acts as a critical Hydrogen Bond Donor (HBD). Therefore, we propose a divergent strategy: preserving the C-1 OH while modifying the ortho-position (C-2) via electrophilic substitution, or temporarily masking C-1 to improve bioavailability.

SAR_Logic Core Dibenzofuran-1-ol (Parent Scaffold) C1_Mod C-1 O-Derivatization (Ethers/Esters) Core->C1_Mod Nucleophilic Subst. C2_Mod C-2 Aminomethylation (Mannich Bases) Core->C2_Mod Electrophilic Subst. Bio_Effect1 Increased LogP Prodrug Potential Membrane Permeability C1_Mod->Bio_Effect1 Bio_Effect2 Increased LogS (Solubility) New H-Bond Acceptors Lysosomal Trapping C2_Mod->Bio_Effect2

Figure 1: Divergent Synthetic Pathways. The C-1 hydroxyl serves as a nucleophile for ethers/esters, while the electron-rich C-2 position serves as the site for electrophilic aromatic substitution (Mannich reaction).

Protocol A: C-2 Aminomethylation (Mannich Reaction)

Objective: To introduce a basic amine side chain at the C-2 position. This is the most effective strategy to convert the hydrophobic dibenzofuran core into a water-soluble salt form (e.g., hydrochloride or mesylate).

Mechanism: The phenolic hydroxyl at C-1 activates the ring. The reaction proceeds via the formation of an iminium ion from formaldehyde and a secondary amine, which attacks the electron-rich C-2 position (ortho-para directing, but ortho is favored due to H-bonding stabilization).

Materials
  • Substrate: Dibenzofuran-1-ol (1.0 eq)

  • Amine Source: Morpholine, N-methylpiperazine, or Pyrrolidine (1.2 eq)

  • Carbon Source: Paraformaldehyde (1.2 eq) or 37% Formalin

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane

  • Catalyst: None usually required; catalytic HCl can be added if reaction is sluggish.

Step-by-Step Methodology
  • Pre-activation: In a round-bottom flask equipped with a reflux condenser, dissolve the secondary amine (1.2 mmol) and paraformaldehyde (1.2 mmol) in Ethanol (5 mL). Stir at 60°C for 15 minutes to generate the reactive iminium intermediate in situ.

  • Addition: Add Dibenzofuran-1-ol (1.0 mmol) dissolved in minimal Ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours.

    • Critical Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will be more polar (lower Rf) than the starting material and will stain positive with Dragendorff’s reagent (orange spot for amines).

  • Workup:

    • Cool to room temperature.[1]

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with water, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Ether is preferred over column chromatography to avoid amine tailing on silica.

Self-Validating Endpoint: The appearance of a singlet (2H) around


 3.8–4.2 ppm in 1H NMR corresponds to the benzylic methylene bridge (

), confirming C-C bond formation.

Protocol B: C-1 O-Alkylation (Etherification)

Objective: To cap the polar hydroxyl group with lipophilic chains or bio-isosteres to improve blood-brain barrier (BBB) penetration or metabolic stability.

Materials
  • Substrate: Dibenzofuran-1-ol (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous is critical.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Deprotonation: Dissolve Dibenzofuran-1-ol in DMF (0.2 M concentration). Add anhydrous

    
    . Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide anion forms.
    
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at 60°C for 2–6 hours.

    • Note: Overheating (>100°C) may cause O- to C-alkylation migration (Claisen-type rearrangement).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

Biological Evaluation & Data Analysis

Synthesized derivatives should be screened against a panel of assays to determine the impact of derivatization.

Recommended Assay Panel
Assay TypeTarget/MethodPurposeSuccess Criteria
Solubility Kinetic TurbidimetryAssess formulation viability>50 µM in PBS (pH 7.4)
Cytotoxicity MTT / CellTiter-GloGeneral anticancer potencyIC50 < 1 µM
Target Specificity Kinase Panel (e.g., CDK8)Mechanism of ActionSelectivity Score > 10x
Permeability PAMPA or Caco-2Oral bioavailability predictionPapp >

cm/s
Experimental Workflow Visualization

Workflow Start Start: Dibenzofuran-1-ol Decision Target Profile? Start->Decision Path_A Need Solubility? (Protocol A: Mannich) Decision->Path_A Hydrophilic Path_B Need Permeability? (Protocol B: Alkylation) Decision->Path_B Lipophilic Process_A React with HCHO + Amine (Reflux EtOH) Path_A->Process_A Process_B React with R-X + K2CO3 (DMF, 60°C) Path_B->Process_B Anal_A Validation: NMR (CH2 Singlet) Assay: LogS, MIC Process_A->Anal_A Anal_B Validation: NMR (O-CH2) Assay: LogP, Caco-2 Process_B->Anal_B

Figure 2: Experimental Decision Matrix. Select the synthetic pathway based on the ADME deficiencies of the lead compound.

Troubleshooting & Expert Insights

The "Black Tar" Issue
  • Problem: Phenols, including dibenzofuran-1-ol, are prone to oxidation under basic conditions at high temperatures, resulting in black tarry byproducts (quinones).

  • Solution: Always purge reaction solvents with Nitrogen or Argon for 10 minutes prior to adding the base. Add a pinch of sodium dithionite if oxidation persists.

Regioselectivity in Mannich Reactions
  • Insight: While C-2 (ortho) is the kinetic product due to hydrogen bonding with the C-1 hydroxyl, the C-4 (para) product can form if the amine is sterically bulky.

  • Verification: Use NOESY NMR. A correlation between the new methylene protons and the C-9 proton (on the other ring) indicates C-1 substitution (unlikely here) or specific ring proximity. C-2 substitution is best confirmed by coupling constants of remaining aromatic protons on the phenolic ring (AB system,

    
     Hz).
    

References

  • Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances. Link

    • Relevance: Comprehensive review of benzofuran pharmacophores and biological targets.[2][3][4][5][6]

  • Shoaib Savanur, M. R., et al. (2022). "Medicinal active applications of Dibenzofuran derivatives."[7] Chemical Biology Letters.[7] Link

    • Relevance: Establishes the anticancer and antimicrobial baseline for dibenzofuran scaffolds.
  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. Link

    • Relevance: Authoritative guide on using Mannich reactions to improve drug solubility (LogS).
  • Takeda Pharmaceutical Company.[8] (2013). "Structure-activity relationships of novel benzofuran derivatives."[8] Bioorganic & Medicinal Chemistry. Link

    • Relevance: Provides specific SAR data on benzofuran lipophilicity modul

Sources

experimental setup for studying the reaction kinetics of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Dibenzofuran-1-ol (DBF-1-ol) represents a critical structural motif in both environmental toxicology (as a hydroxylated metabolite of dibenzofuran) and medicinal chemistry (as a scaffold for benzofuran-derived pharmacophores). Unlike its parent compound, dibenzofuran, the presence of the hydroxyl group at the C1 position significantly alters the electron density of the tricyclic system, activating the ring toward electrophilic attack and oxidation.

This application note details a rigorous experimental setup for determining the reaction kinetics of DBF-1-ol. While applicable to various reaction types, this guide focuses on Liquid-Phase Oxidative Degradation , a standard stress test in pharmaceutical stability profiling and environmental fate studies. The protocol employs a thermostatted batch reactor coupled with High-Performance Liquid Chromatography (HPLC) to extract rate constants (


), reaction order (

), and activation energy (

).

Key Kinetic Challenges Addressed:

  • Fast Kinetics: Mitigating "dead time" errors during reaction initiation.

  • Sampling Integrity: Preventing post-sampling reaction via effective quenching.

  • Quantification: Resolving the reactant from quinone-like oxidation byproducts.

Experimental Design Philosophy

To ensure data integrity (E-E-A-T), we utilize the Method of Initial Rates combined with Real-Time Sampling .

Why Batch Reactor over Flow?

While flow chemistry offers superior heat transfer, a Jacketed Batch Reactor is selected for this baseline kinetic study. It allows for:

  • Precise Aliquoting: Physical removal of samples at exact time points (

    
    ).
    
  • Heterogeneity Management: If using solid catalysts (e.g., Pt/C for hydrogenation or metal-oxides for oxidation), suspension dynamics are easier to control and model in a stirred tank (CSTR approximation) than in packed beds where channeling may occur.

Analytical Strategy: HPLC-DAD

UV-Vis spectroscopy is often insufficient due to spectral overlap between the starting phenol and its oxidized quinone derivatives. HPLC with Diode Array Detection (DAD) is required to spectrally resolve the species.

  • Stationary Phase: C18 Core-Shell (2.7 µm) for rapid resolution.

  • Mobile Phase: Acidified Water/Acetonitrile to suppress phenol ionization (

    
    ), ensuring sharp peak shapes.
    

Hardware & Reagent Setup

The Reactor System
  • Vessel: 100 mL double-jacketed borosilicate glass reactor.

  • Temperature Control: Circulating oil bath (Accuracy

    
    C).
    
  • Agitation: Overhead stirrer with PTFE impeller (set to 600 RPM to eliminate mass-transfer limitations).

  • Atmosphere: Nitrogen manifold (for inert baseline) or Oxygen sparger (for oxidation runs).

Reagents
  • Analyte: Dibenzofuran-1-ol (>98% purity).

  • Oxidant (Model): Hydrogen Peroxide (30%) or Cerium(IV) Ammonium Nitrate (CAN) for single-electron transfer studies.

  • Internal Standard (Crucial): Biphenyl . Chemically inert under oxidative conditions and structurally similar to DBF, correcting for solvent evaporation and injection variability.

  • Quenching Agent: Sodium Metabisulfite (saturated solution) or cold Methanol.

Analytical Method Development (HPLC)[1][2][3][4][5]

Before kinetic runs, the analytical method must be validated for linearity and resolution.

ParameterSettingRationale
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)Core-shell particles allow high flow rates with low backpressure, essential for fast kinetic runs.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps DBF-1-ol protonated (neutral), preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong eluent for aromatic polycycles.
Gradient 30% B to 90% B over 8 minRapid elution of the non-polar internal standard (Biphenyl).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection 280 nm (Phenol), 254 nm (Aromatic)280 nm is specific to the phenolic moiety; 254 nm captures the backbone.
Injection Vol 5 µLLow volume prevents column overload.

Step-by-Step Kinetic Protocol

Phase 1: Preparation and Equilibration
  • Stock Solution: Dissolve DBF-1-ol (1.0 mmol) and Biphenyl (0.5 mmol, Internal Standard) in 50 mL of Acetonitrile.

  • Reactor Charge: Transfer the stock solution to the reactor. Add 40 mL of buffer/solvent (e.g., Acetate Buffer pH 4.0).

  • Thermal Equilibration: Circulate fluid at target temperature (

    
    C) for 20 minutes. Ensure internal temperature probe matches the setpoint.
    
  • Blank Sample (

    
    ):  Withdraw 500 µL before adding the oxidant. Inject into HPLC to establish 
    
    
    
    and the Area Ratio (Analyte/Internal Standard).
Phase 2: Reaction Initiation ( )
  • Initiation: Rapidly inject the Oxidant solution (10 mL) via a syringe port.

  • Timer Start: Start the stopwatch immediately upon half-addition.

  • Mixing: Ensure vigorous stirring (Re < 10,000) to achieve homogeneity within seconds.

Phase 3: Sampling and Quenching

Critical Step: The reaction continues in the syringe if not quenched.

  • Sampling Schedule: Withdraw 500 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense the aliquot into a vial containing 500 µL of Cold Methanol + Sodium Metabisulfite .

    • Mechanism:[2][3][4][5] Metabisulfite consumes excess oxidant; Cold MeOH slows thermal motion.

  • Clarification: Vortex for 10s, then centrifuge at 10,000 rpm for 2 mins to remove any precipitated salts.

  • Analysis: Transfer supernatant to HPLC vials.

Phase 4: Temperature Variation (Arrhenius)

Repeat Phases 1-3 at


C, 

C, and

C to determine Activation Energy (

).

Visualization of Workflow & Logic

Experimental Workflow Diagram

ExperimentalSetup Reactants Reactant Prep (DBF-1-ol + Int. Std) Reactor Jacketed Reactor (Const. T, Stirring) Reactants->Reactor Initiation Add Oxidant (Start t=0) Reactor->Initiation Sampling Aliquot Withdrawal (t = 1, 3, 5... min) Initiation->Sampling Kinetic Run Quench Quenching (MeOH + Na2S2O5) Sampling->Quench < 5 sec delay Analysis HPLC-DAD Quantification Quench->Analysis

Caption: Figure 1: Critical path for kinetic data acquisition. Note the rapid transition from Sampling to Quenching to minimize error.

Kinetic Logic & Pathway

KineticLogic RawData HPLC Peak Areas (Analyte / Int. Std) ConcTime Concentration [C] vs Time RawData->ConcTime RateLaw Determine Order (n) ln[C] vs t (1st) 1/[C] vs t (2nd) ConcTime->RateLaw RateConst Extract Rate Constant (k) RateLaw->RateConst Arrhenius Arrhenius Plot ln(k) vs 1/T RateConst->Arrhenius Repeat at T1, T2, T3 FinalParam Activation Energy (Ea) Pre-exponential Factor (A) Arrhenius->FinalParam

Caption: Figure 2: Data processing pipeline from raw chromatograms to thermodynamic parameters.

Data Treatment & Calculations

Normalization

Raw peak areas must be normalized to the Internal Standard (IS) to correct for volume errors:




Determining Reaction Order

Plot the data using the integrated rate laws:

  • Zero Order:

    
     vs. 
    
    
    
    (Linear?)
  • First Order:

    
     vs. 
    
    
    
    (Linear?)
    
    
    Most likely for phenolic oxidation.
  • Second Order:

    
     vs. 
    
    
    
    (Linear?)

If the plot of


 vs. 

yields a straight line with slope

, then:

Activation Energy ( )

Using the Arrhenius equation:



Plot 

(y-axis) vs

(Kelvin, x-axis). The slope is

.

References

  • Phenolic Oxidation Kinetics: Shi, H., et al. (2019).[6] Kinetics and pathways of diclofenac degradation by heat-activated persulfate.[6] RSC Advances.[6] Link

  • Dibenzofuran Reactivity: Zhang, J., et al. (2020).[7] Catalytic hydrodeoxygenation of dibenzofuran.[7] Energy & Fuels.[7][8][9] Link

  • HPLC Method for Phenolics: Olkowski, A.A., et al.[10][2] A Rapid HPLC Method for Determination of Major Phenolic Acids. Polish Academy of Sciences. Link

  • General Kinetic Protocol: Espenson, J. H. (1995). Chemical Kinetics and Reaction Mechanisms.[10][4][6] McGraw-Hill. (Standard Text).

  • Dibenzofuran Degradation Pathways: Eawag Biocatalysis/Biodegradation Database. Dibenzofuran Degradation Pathway.[11]Link

Sources

Application Note: A Comprehensive Guide to the Chromatographic Separation of Dibenzofuran-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of dibenzofuran-1-ol isomers presents a significant analytical challenge due to their structural similarity. As hydroxylated derivatives of the rigid, aromatic dibenzofuran core, these isomers often exhibit nearly identical physicochemical properties, demanding highly selective chromatographic techniques for effective resolution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective chromatographic separation of Dibenzofuran-1-ol isomers. We will explore various chromatographic strategies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), with a focus on chiral separations. This guide will delve into the rationale behind method development, provide detailed protocols, and offer insights into optimizing separations for both analytical and preparative purposes.

Introduction: The Challenge of Separating Dibenzofuran-1-ol Isomers

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. Its hydroxylated derivatives, such as Dibenzofuran-1-ol, are of increasing interest in pharmaceutical and materials science due to their unique chemical structures and potential biological activities. The position of the hydroxyl group on the dibenzofuran scaffold gives rise to multiple positional isomers. Furthermore, if a chiral center is present, enantiomeric pairs will also exist. These isomers can exhibit distinct pharmacological and toxicological profiles, making their individual isolation and characterization crucial for drug development and safety assessment.

The primary challenge in separating these isomers lies in their subtle structural differences. Positional isomers may have very similar polarities and boiling points, while enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, achieving baseline separation requires chromatographic systems with high efficiency and specific selectivity.

Strategic Approaches to Isomer Separation

The selection of an appropriate chromatographic technique is paramount for the successful separation of Dibenzofuran-1-ol isomers. The choice depends on the nature of the isomers (positional or enantiomeric), the required scale of separation (analytical or preparative), and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separations

HPLC remains a cornerstone technique for isomer separations due to its versatility and the wide array of available stationary phases. For Dibenzofuran-1-ol isomers, both normal-phase and reversed-phase chromatography can be employed, with the latter being more common.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: For separating positional isomers of phenolic compounds, C18 columns are a good starting point. However, for the chiral separation of enantiomers, a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those with aromatic and hydroxyl groups. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between enantiomers.

  • Mobile Phase Optimization: In reversed-phase HPLC, a mixture of water and an organic modifier like acetonitrile or methanol is typically used. The choice of organic modifier can significantly impact selectivity. For chiral separations on polysaccharide-based CSPs, a non-polar mobile phase (normal-phase mode) consisting of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is often preferred to promote the necessary interactions for enantiorecognition.

Ultra-Performance Liquid Chromatography (UPLC): Enhancing Resolution and Throughput

UPLC systems utilize columns packed with sub-2 µm particles, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. This enhanced resolving power is particularly beneficial for complex mixtures of isomers. The fundamental principles of stationary and mobile phase selection in HPLC are directly applicable to UPLC, with the added advantage of faster analysis times and reduced solvent consumption.

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC. By using supercritical carbon dioxide as the primary mobile phase component, SFC is a more environmentally friendly and cost-effective method. The low viscosity and high diffusivity of supercritical fluids allow for faster separations without sacrificing efficiency.

Causality Behind Experimental Choices:

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable orthogonal technique for challenging separations. This is particularly true for chiral separations on polysaccharide-based CSPs, where the supercritical fluid mobile phase can enhance chiral recognition.

  • Method Development: Modern SFC systems can be coupled with mass spectrometry (SFC-MS), providing a powerful tool for rapid screening of columns and mobile phase conditions to accelerate method development.

Detailed Application Protocols

Protocol 1: Chiral HPLC Separation of Dibenzofuran-1-ol Enantiomers

This protocol is designed for the analytical scale separation of the enantiomers of Dibenzofuran-1-ol using a polysaccharide-based chiral stationary phase.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Dibenzofuran-1-ol in Mobile Phase Filter Filter through 0.45 µm syringe filter Sample->Filter Injector Inject 5-10 µL Filter->Injector Column Chiral Stationary Phase (e.g., CHIRALPAK® IA) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Quantify Determine Enantiomeric Ratio and Purity Chromatogram->Quantify

Caption: Workflow for chiral HPLC analysis of Dibenzofuran-1-ol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Dibenzofuran-1-ol isomer mixture at a concentration of 1 mg/mL in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). A lower percentage of the polar modifier generally increases retention and can improve resolution.

    • Consider adding a small amount of an acidic or basic additive to the mobile phase if peak shape is poor. For a phenolic compound like Dibenzofuran-1-ol, a small amount of an acid (e.g., 0.1% trifluoroacetic acid) may be beneficial.

Expected Results and Data Presentation:

The expected outcome is the baseline separation of the two enantiomers. The results should be presented in a table summarizing the retention times, resolution, and selectivity factor.

ParameterValue
Retention Time (Enantiomer 1) tR1
Retention Time (Enantiomer 2) tR2
Resolution (Rs) > 1.5
Selectivity Factor (α) k2/k1

Note: The actual retention times and resolution will depend on the specific isomer and the exact chromatographic conditions.

Protocol 2: UPLC-MS/MS for High-Sensitivity Analysis of Positional Isomers

This protocol is designed for the rapid and sensitive separation and identification of positional isomers of Dibenzofuran-1-ol using a UPLC system coupled to a tandem mass spectrometer.

Experimental Workflow:

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Sample Dilute Sample in Mobile Phase A Filter Filter through 0.22 µm syringe filter Sample->Filter Injector Inject 1-2 µL Filter->Injector Column High-Resolution C18 Column (e.g., Acquity UPLC BEH C18) Injector->Column MS Tandem Mass Spectrometer (ESI source) Column->MS Chromatogram Acquire MRM Chromatograms MS->Chromatogram Identify Identify Isomers by Retention Time and MS/MS Chromatogram->Identify

Caption: UPLC-MS/MS workflow for positional isomer analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the isomer mixture (e.g., 100 ng/mL) in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • UPLC-MS/MS System and Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions for Dibenzofuran-1-ol in Multiple Reaction Monitoring (MRM) mode.

Data Presentation:

The results should be presented as an overlay of the MRM chromatograms for each isomer, demonstrating their separation. A table summarizing the retention times and the specific MRM transitions for each isomer should also be included.

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Isomer 1 tR1[M-H]-Fragment 1
Isomer 2 tR2[M-H]-Fragment 1
Isomer 3 tR3[M-H]-Fragment 1

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. Key validation parameters that should be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the isomeric peaks.

  • Linearity and Range: The method should demonstrate a linear response over a defined concentration range.

  • Precision: Assessed by repeated injections of the same sample, with the relative standard deviation (RSD) of the peak areas and retention times being within acceptable limits.

  • Accuracy: Determined by analyzing a sample with a known concentration of the isomers.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

The chromatographic separation of Dibenzofuran-1-ol isomers is a challenging but achievable task with the appropriate selection of technology and careful method development. Chiral HPLC and SFC with polysaccharide-based stationary phases are powerful tools for enantiomeric separations, while UPLC-MS/MS offers high resolution and sensitivity for the analysis of positional isomers. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop and validate robust and reliable methods for the separation and analysis of these important compounds.

References

  • SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (2016). Chiral separation using SFC and HPLC. Pittcon 2016. Retrieved from [Link]

  • ResearchGate. (2019). Chiral Separations by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • YouTube. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. BUCHI Corporation. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-302. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral columns for HPLC. Journal of Chromatography A, 1191(1-2), 3-13. [Link]

  • Lofthus, G. P., & Tivey, T. D. (1983). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Journal of Chromatography A, 264, 229-238. [Link]

  • Schug, K. A., & McNair, H. M. (2002). Supercritical fluid chromatography for the analysis of hydroxylated metabolites. Journal of Separation Science, 25(15-17), 937-947. [Link]<937::AID-JSSC937>3.0.CO;2-U

  • Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society, 35(12), 3563-3566. [Link]

  • Chankvetadze, B. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology, 970, 81-111. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. Retrieved from [Link]

  • LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]

  • Semantic Scholar. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).

protocols for the functionalization of the hydroxyl group in Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Dibenzofuran-1-ol

Executive Summary & Molecule Analysis

Dibenzofuran-1-ol (CAS: 10103-67-0) represents a privileged scaffold in the synthesis of organic light-emitting diodes (OLEDs) and bioactive benzofuran derivatives. Unlike its isomers (e.g., 2-ol or 4-ol), the 1-ol isomer presents a unique synthetic challenge and opportunity due to its topological position.

Structural Analysis & The "Bay Region" Effect: In the IUPAC numbering scheme for dibenzofuran, position 1 is located in the "bay region," directly opposing the C9-hydrogen of the fused ring system.

  • Steric Consequence: The hydroxyl group at C1 is sterically crowded by the C9 proton. This "peri-like" interaction imposes significant kinetic barriers to functionalization with bulky electrophiles compared to the unhindered C2 or C3 positions.

  • Electronic Environment: While the phenolic oxygen is electron-rich (

    
     effect), the proximity to the biphenyl bridgehead creates a distinct electronic signature that influences 
    
    
    
    and oxidative stability.

This guide outlines optimized protocols for overcoming these steric constraints to achieve high-yield O-Alkylation , O-Sulfonylation (Activation) , and Esterification .

Decision Framework for Functionalization

Before selecting a protocol, the end-goal of the synthesis must be defined. The following decision tree illustrates the strategic pathways available for Dibenzofuran-1-ol.

FunctionalizationStrategy Start Dibenzofuran-1-ol (Substrate) Goal Define Synthetic Goal Start->Goal Path_A Solubility / Stability (Etherification) Goal->Path_A Permanent Protection Path_B Cross-Coupling Precursor (Activation) Goal->Path_B C-O to C-C Conversion Path_C Prodrug / Material Property (Esterification) Goal->Path_C Transient Modulation Prod_A 1-Alkoxydibenzofuran (OLED Hosts / Ethers) Path_A->Prod_A Protocol 1: Alkylation Prod_B Dibenzofuran-1-yl Triflate (Suzuki/Buchwald Ready) Path_B->Prod_B Protocol 2: Triflation Prod_C Dibenzofuran-1-yl Esters (Tunable Lipophilicity) Path_C->Prod_C Protocol 3: Acylation

Figure 1: Strategic decision tree for the functionalization of Dibenzofuran-1-ol based on downstream application requirements.

Protocol 1: Sterically Compensated O-Alkylation

Challenge: The bay-region steric clash with H-9 makes standard Williamson ether synthesis sluggish with secondary or tertiary alkyl halides. Solution: Utilization of the "Cesium Effect" in polar aprotic solvents to enhance phenoxide nucleophilicity.

Materials:
  • Dibenzofuran-1-ol (1.0 equiv)

  • Alkyl Halide (

    
    , 1.2–1.5 equiv)
    
  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with Dibenzofuran-1-ol and

    
    .
    
  • Solvation: Add anhydrous DMF under an Argon atmosphere. Stir at room temperature for 15 minutes to allow deprotonation. The solution often turns yellow/orange due to phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise.

    • Note: For methyl iodide (MeI), add at 0°C to prevent volatilization.

    • Note: For bulky electrophiles (e.g., isopropyl bromide), heating is required.

  • Reaction:

    • Unbranched Alkyls: Stir at 25°C for 4–6 hours.

    • Branched/Bulky Alkyls: Heat to 60–80°C for 12–18 hours.

  • Work-up: Quench with water (precipitating the inorganic salts). Extract with EtOAc (

    
    ). Wash organic layer with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If


-alkylation fails with bulky alcohols, switch to Mitsunobu conditions  (

, DIAD, THF), although the steric bulk of triphenylphosphine can sometimes be counterproductive in the bay region.

Protocol 2: C-O Activation (Synthesis of the Triflate)

Significance: Converting the C1-hydroxyl to a triflate (-OTf) transforms the molecule into a pseudo-halide, enabling Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine groups at the 1-position.

Materials:
  • Dibenzofuran-1-ol (1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    , 1.2 equiv)
    
    • Why

      
      ? It is a mild, stable solid, preferable to the highly reactive and corrosive Triflic Anhydride (
      
      
      
      ), yielding cleaner profiles for electron-rich phenols.
  • Triethylamine (

    
    , 3.0 equiv)
    
  • DMAP (10 mol% catalyst)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:
  • Charge: In a dried flask, dissolve Dibenzofuran-1-ol in anhydrous DCM (0.1 M).

  • Base Addition: Add

    
     and DMAP. Cool the mixture to 0°C.
    
  • Reagent Addition: Add

    
     portion-wise (solid) or as a solution in DCM.
    
  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (The triflate is usually non-polar and moves significantly higher than the starting phenol).

    • TLC Stain: UV active; use

      
       to distinguish.
      
  • Work-up: Wash with saturated

    
    , then water. Dry over 
    
    
    
    .
  • Purification: Rapid filtration through a silica plug (100% DCM or Hexanes/EtOAc 9:1).

    • Caution: Triflates can be hydrolytically unstable on silica if left too long or if the silica is acidic. Use 1%

      
       in the eluent if degradation is observed.
      

Protocol 3: Esterification (Prodrug/Material Synthesis)

Application: Used to adjust solubility for material processing or as a cleavable linker in biological assays.

Materials:
  • Dibenzofuran-1-ol (1.0 equiv)

  • Acyl Chloride (

    
    , 1.2 equiv) or Anhydride
    
  • Pyridine (solvent and base) or DCM/

    
    
    
Step-by-Step Methodology:
  • Setup: Dissolve Dibenzofuran-1-ol in DCM (0.2 M). Add

    
     (2.0 equiv).
    
  • Catalysis: Add DMAP (5 mol%).

  • Addition: Add Acyl Chloride dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours.

    • Note: Due to the bay region, extremely bulky acyl chlorides (e.g., Pivaloyl chloride) may require reflux in Toluene/Pyridine.

  • Work-up: Standard aqueous wash (dilute HCl to remove amine, then

    
    ).
    

Comparative Data & Troubleshooting

Table 1: Optimization of Reaction Conditions for Dibenzofuran-1-ol

Reaction TypeReagentSolventTempYield (Typical)Notes
Methylation MeI,

AcetoneReflux90-95%Excellent yield; steric hindrance minimal for methyl.
Benzylation BnBr,

DMF60°C80-85%Requires heat due to steric clash at C1.
Triflation

, Pyridine
DCM0°C65-75%Fast but prone to side reactions/tarring.
Triflation

,

DCMRT85-92%Recommended Route. Cleaner profile.
Esterification

, Pyridine
PyridineRT>95%Quantitative conversion for small acyl groups.

Troubleshooting the "Bay Region" (C1 Position):

  • Problem: Low conversion with bulky electrophiles (e.g., Isopropyl, tert-Butyl).

  • Root Cause: The C9-Hydrogen on the opposing ring creates a "molecular wall."

  • Corrective Action:

    • Switch solvent to NMP (allows higher temp than DMF).

    • Use a stronger, less nucleophilic base (e.g., NaH) to ensure complete phenoxide formation before adding the electrophile.

    • Warning: Avoid conditions that promote Friedel-Crafts alkylation on the ring carbons.

Pathway Visualization: From Alcohol to Biaryl

The following diagram illustrates the workflow for converting Dibenzofuran-1-ol into a biaryl scaffold, a common requirement in drug discovery.

Workflow Step1 Dibenzofuran-1-ol Step2 Activation (PhNTf2 / Et3N) Step1->Step2 Protocol 2 Step3 Intermediate: 1-OTf-Dibenzofuran Step2->Step3 Yield: ~90% Step4 Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Step3->Step4 Cat: Pd(dppf)Cl2 Step5 Product: 1-Aryl-Dibenzofuran Step4->Step5 C-C Bond Formation

Figure 2: Workflow for the transformation of the hydroxyl group into an aryl moiety via a triflate intermediate.

References

  • Synthesis of Dibenzofurans via C-H Activation

    • Panda, N., et al. "Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers."[1] Journal of Organic Chemistry.

  • Positional Effects in Dibenzofuran Hosts (OLEDs)

    • Study on 1-, 2-, 3-, and 4-position modification of dibenzofuran for organic light-emitting diodes.[2]

  • General Phenol Functionalization (Greene's Protective Groups)

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons.[3] (Standard Reference for O-Alkylation/Acylation conditions).

  • Triflation Protocols using PhNTf2: Hendrickson, J. B. "Triflumide, a mild reagent for trifluoromethanesulfonylation." Journal of Organic Chemistry. (Classic methodology reference for Protocol 2).
  • Medicinal Applications of Benzofurans

    • "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents."

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing the synthesis of Dibenzofuran-1-ol.

Technical Support Center: Synthesis of Dibenzofuran-1-ol

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center dedicated to the synthesis of Dibenzofuran-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The following information is structured to address challenges logically, moving from general strategy to specific problem-solving.

Frequently Asked Questions (FAQs): Strategic Synthesis Planning

This section addresses high-level questions regarding the selection of a synthetic route and the critical parameters involved.

Q1: What are the most effective strategies for synthesizing Dibenzofuran-1-ol?

A1: The synthesis of the dibenzofuran core, and specifically Dibenzofuran-1-ol, can be approached via several robust methods. The optimal choice depends on starting material availability, scale, and functional group tolerance. The primary routes include:

  • Intramolecular Cyclization of Diaryl Ethers: This is a very common and effective strategy. It typically involves forming a diaryl ether and then inducing a C-H activation/C-O cyclization to form the furan ring. Palladium catalysis is frequently used for this key step.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling can be used to construct the biaryl bond necessary for the dibenzofuran skeleton, often followed by a cyclization step.[4][5][6] This approach offers excellent functional group tolerance.

  • Copper-Catalyzed Ullmann Condensation/Cyclization: A classic method that remains relevant, particularly for specific substrates.[7][8] Modern protocols often use soluble copper catalysts with specific ligands to improve yields and reaction conditions.[9]

  • Demethylation of 1-Methoxydibenzofuran: If 1-methoxydibenzofuran is readily available or easily synthesized, a final-step demethylation is the most direct route to the target molecule. This is a powerful strategy for late-stage synthesis.[10]

Q2: My primary synthesis is a Palladium-catalyzed cross-coupling. What are the most critical parameters to control for a successful reaction?

A2: Palladium-catalyzed cross-couplings are powerful but sensitive. Success hinges on meticulous control over several key variables:

  • Catalyst System (Palladium Source & Ligand): The combination of the palladium precatalyst and the phosphine ligand is paramount. The ligand stabilizes the active Pd(0) species and facilitates the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[11][12] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging couplings.[11][13]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Failure to maintain a strictly inert (Nitrogen or Argon) atmosphere is a primary cause of low or no product yield.[14] This requires proper degassing of the solvent and reaction vessel.

  • Solvent and Base: The choice of solvent and base are interdependent and crucial for reaction success. The solvent must solubilize the reactants while the base is required to activate the organoboron species in Suzuki couplings. Anhydrous solvents are often necessary to prevent side reactions like protodeboronation.[14][15]

  • Reagent Purity: The purity of starting materials, especially the organometallic reagent, is critical. Impurities can poison the catalyst or participate in unwanted side reactions.[14]

Q3: For the final step, I am considering the demethylation of 1-methoxydibenzofuran. What are the pros and cons of common demethylating agents?

A3: O-demethylation is a common transformation, but the reagents vary significantly in reactivity and required conditions.[10]

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to RTHighly effective, often considered the gold standard for difficult demethylations.Extremely reactive with water (violent quench), corrosive, requires anhydrous conditions and careful handling.
47% Hydrobromic Acid (HBr) Reflux in HBr or HBr/Acetic AcidInexpensive, simple procedure.Requires very high temperatures (~130 °C) and strongly acidic conditions, which may not be suitable for sensitive substrates.
Aluminum Chloride (AlCl₃) CH₂Cl₂ or CH₃CN, often with a nucleophilic scavenger (e.g., ethanethiol)Strong Lewis acid, effective for some substrates.Can be less selective than BBr₃, may require additives.
Alkyl Thiols (e.g., Dodecanethiol) High-boiling solvent (NMP, DMSO), base (e.g., NaOH), high temp (~130 °C)Does not require strong acids, useful for acid-sensitive molecules.Requires high temperatures and can be sluggish; odor of thiols can be an issue.

Troubleshooting Guide: Common Experimental Issues

This section provides a direct, problem-and-solution approach to specific issues encountered during synthesis.

Issue 1: Low to No Product Yield in Palladium-Catalyzed Cyclization/Coupling

Q: My cross-coupling reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A: When faced with low or no product yield, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.

  • Cause & Explanation: Inactive Catalyst. The most common culprit is the failure to generate or maintain the active Pd(0) catalytic species. Pd(II) precatalysts require in situ reduction, a step that is highly sensitive to oxygen.[14][16] If the inert atmosphere is compromised, the catalyst can be oxidized and rendered inactive.

    • Solution: Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon) and maintained under a positive pressure of inert gas. Use freshly distilled, anhydrous, and degassed solvents. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[14]

  • Cause & Explanation: Inappropriate Ligand. The phosphine ligand's electronic and steric properties dictate the catalyst's activity and stability.[12] A ligand that is not bulky or electron-donating enough may fail to promote the critical oxidative addition or reductive elimination steps, especially with sterically hindered substrates.[11]

    • Solution: Screen a panel of ligands. For Suzuki-Miyaura couplings, biaryl phosphines like SPhos and XPhos are excellent starting points due to their general effectiveness.[11][13] A 1:1 or 2:1 ligand-to-palladium ratio is typically optimal.[11]

  • Cause & Explanation: Poor Reagent Quality. Moisture and oxygen can significantly hinder the reaction.[14] Boronic acids can degrade upon storage, and bases can absorb water.

    • Solution: Use freshly opened or purified starting materials. Ensure your base is anhydrous (e.g., by drying in an oven). Solvents should be obtained from a reliable commercial source or freshly distilled.

Issue 2: Significant Side Product Formation

Q: My reaction is producing the desired dibenzofuran, but I'm also observing significant amounts of side products like homocoupled starting materials or dehalogenated precursors. How can I improve selectivity?

A: The formation of side products points to competing reaction pathways that can often be suppressed by modifying the reaction conditions.

  • Side Product: Homocoupling of Boronic Acid.

    • Cause & Explanation: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to R-B(OH)₂ coupling with itself.

    • Solution: The most effective solution is rigorous degassing of all reagents and the reaction vessel prior to heating. Reducing the catalyst loading can sometimes diminish this pathway.

  • Side Product: Dehalogenation or Protodeboronation.

    • Cause & Explanation: This occurs when the aryl halide or organoboron reagent reacts with a proton source instead of coupling. The solvent (e.g., alcohols) or residual water can be the proton source, often facilitated by certain bases.[15]

    • Solution: Ensure strictly anhydrous conditions. If using a protic solvent is unavoidable, consider its role carefully. Sometimes, switching the base (e.g., from an alkoxide to a carbonate or phosphate) can mitigate this issue.

Issue 3: Incomplete Demethylation of 1-Methoxydibenzofuran

Q: I am attempting to demethylate 1-methoxydibenzofuran using BBr₃, but the reaction is incomplete even after extended time. What could be wrong?

A: Incomplete demethylation with a powerful reagent like BBr₃ often points to issues with stoichiometry, temperature, or quenching.

  • Cause & Explanation: Insufficient Reagent or Reagent Decomposition. BBr₃ is highly reactive and will be consumed by any trace water in the solvent or on the glassware before it can react with the substrate.

    • Solution: Use a freshly opened bottle of BBr₃ or a recently titrated solution. Ensure all glassware is flame-dried under vacuum and the solvent is anhydrous. It may be necessary to increase the equivalents of BBr₃ (e.g., from 1.1 eq to 1.5 or 2.0 eq) to compensate for any trace moisture.

  • Cause & Explanation: Reaction Temperature. While the reaction is initiated at low temperatures (-78 °C) to control its exothermicity, cleavage of aryl methyl ethers often requires the reaction to be warmed to room temperature to proceed to completion.

    • Solution: After the initial addition at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

  • Cause & Explanation: Premature Quenching. If the quenching agent (e.g., methanol, water) is added before the reaction is complete, it will destroy the BBr₃ and halt the demethylation.

    • Solution: Only quench the reaction after confirming the consumption of the starting material via an appropriate analytical method.

Experimental Protocols & Workflows

Workflow for Optimizing a Suzuki-Miyaura Coupling

This diagram illustrates a logical workflow for setting up and optimizing a palladium-catalyzed cross-coupling reaction.

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_reaction Execution & Monitoring cluster_analysis Analysis & Troubleshooting Prep Select Pd Precatalyst & Ligand Reagents Use Anhydrous & Degassed Solvent, Base, Reagents Prep->Reagents Inert Assemble Flame-Dried Glassware Under Inert Atmosphere (Ar/N2) Reagents->Inert Run Run Reaction at Optimized Temperature & Time Inert->Run Monitor Monitor by TLC / LC-MS Run->Monitor Result Analyze Final Reaction Mixture Monitor->Result Success High Yield & Purity Proceed to Purification Result->Success Desired Outcome Failure Low Conversion or Significant Side Products Result->Failure Undesired Outcome Troubleshoot Consult Troubleshooting Guide: - Change Ligand/Base/Solvent - Verify Reagent Purity - Re-optimize Conditions Failure->Troubleshoot Troubleshoot->Prep Re-evaluate Setup

Caption: Logical workflow for Suzuki-Miyaura reaction optimization.

Protocol 1: Synthesis of a Diaryl Ether Precursor via Ullmann Condensation

This protocol provides a representative procedure for the copper-catalyzed synthesis of a diaryl ether, a common precursor for intramolecular cyclization to a dibenzofuran.

  • Preparation: To an oven-dried Schlenk flask, add 2-bromophenol (1.0 eq), 1-iodo-2-methoxybenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Ligand Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as the ligand.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether.

Protocol 2: O-Demethylation using Boron Tribromide (BBr₃)

This protocol outlines the procedure for the final demethylation step to yield Dibenzofuran-1-ol. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Add 1-methoxydibenzofuran (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask and place it under an argon atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess BBr₃. After gas evolution ceases, add water.

  • Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure Dibenzofuran-1-ol.

Troubleshooting Logic Diagram

This diagram provides a decision tree for diagnosing a failed reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System Check cluster_reagents Reagents & Conditions Check Start Reaction Failed: Low Conversion / Yield Cat_Check Was the catalyst/ligand appropriate for the substrate? Start->Cat_Check Cat_Inactive Potential Inactivity: - Poor inert atmosphere? - Pd(II) not reduced? Cat_Check->Cat_Inactive No Reagent_Check Were reagents pure & anhydrous? Cat_Check->Reagent_Check Yes Cat_Wrong Sub-optimal Choice: - Ligand sterics/electronics unsuitable? Cat_Inactive->Cat_Wrong Cat_Sol_A Action: Improve inerting technique. Consider different precatalyst. Cat_Inactive->Cat_Sol_A Cat_Sol_B Action: Screen alternative ligands (e.g., biaryl phosphines). Cat_Wrong->Cat_Sol_B Reagent_Bad Potential Contamination: - Wet solvent or base? - Degraded starting material? Reagent_Check->Reagent_Bad No Cond_Wrong Sub-optimal Conditions: - Incorrect Base? - Wrong Temperature? Reagent_Check->Cond_Wrong Yes Reagent_Sol Action: Use freshly purified/distilled reagents and anhydrous solvents. Reagent_Bad->Reagent_Sol Cond_Sol Action: Screen different bases. Optimize temperature and time. Cond_Wrong->Cond_Sol

Caption: Decision tree for troubleshooting a failed synthesis reaction.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Chen, Y. X., Peng, H., et al. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC.
  • Various Authors. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega.
  • Various Authors. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Various Authors. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
  • Wikipedia. (n.d.).
  • Panda, N., Mattan, I., & Nayak, D. K. (2015).
  • Fantoni, T., Palladino, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Various Authors. (2011).
  • Various Authors. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal.
  • Various Authors. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). How to increase the yield of dibenzofuran synthesis. BenchChem.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Various Authors. (n.d.). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry.
  • Chem-Station. (2024). O-Demethylation.
  • Various Authors. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
  • Various Authors. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • Various Authors. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings.

Sources

stability and degradation pathways of Dibenzofuran-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, degradation pathways, and experimental handling of Dibenzofuran-1-ol (1-Hydroxydibenzofuran). This compound is a critical metabolite in the angular dioxygenation pathways of dibenzofuran (DBF) and serves as a model for monitoring the breakdown of polycyclic aromatic ethers.

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Stability, Degradation Pathways, and Handling Protocols for Dibenzofuran-1-ol

Introduction: The Molecule at a Glance

Dibenzofuran-1-ol (CAS: 10103-60-3) is a phenolic derivative of dibenzofuran.[1][2] Unlike its parent compound, the introduction of the hydroxyl group at the C1 position significantly alters its electron density, making it susceptible to electrophilic attack and oxidative coupling . In experimental settings, it is most frequently encountered as a transient intermediate during the microbial degradation of dioxin-like compounds.

Key Chemical Properties:

  • Molecular Formula: C₁₂H₈O₂

  • Solubility: Soluble in MeOH, ACN, DMSO; sparingly soluble in water (pKa ~9.5-10).

  • Primary Risk: Spontaneous auto-oxidation to quinones and dimerization in protic solvents under basic conditions.

Section 1: Stability Profiles & Storage

Q: My standard solution turned from clear to pale yellow/brown overnight. Is it still usable?

A: Likely not. The color change indicates the formation of oxidation products, likely ortho- or para-quinones or coupled dimers.

  • Mechanism: Phenolic moieties are prone to auto-oxidation when exposed to light and oxygen. The yellow color is characteristic of extended conjugated systems found in quinones.

  • Corrective Action: Always prepare fresh stock solutions. If storage is necessary, store in amber glass vials at -20°C under an inert atmosphere (Argon or Nitrogen).

Q: What solvent should I use to maximize stability?

A: Avoid alkaline buffers for long-term storage.

  • Recommended: Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid. The acid keeps the phenol protonated, reducing the reactivity of the phenoxide ion, which is the species most susceptible to oxidative radical attack.

  • Avoid: DMSO for long-term storage at room temperature (DMSO can act as a mild oxidant).

Section 2: Degradation Pathways (Mechanistic Insight)

Understanding how Dibenzofuran-1-ol degrades is vital for distinguishing between experimental artifacts and true metabolic flux.

Pathway 1: Biological/Enzymatic Degradation (The "Angular Attack")

In bioremediation studies (e.g., Sphingomonas or Pseudomonas strains), Dibenzofuran-1-ol is often a result of lateral oxygenation or a precursor to angular attack. The pathway typically proceeds via further hydroxylation to a catechol-like intermediate, followed by meta-cleavage of the aromatic ring.

Pathway 2: Abiotic/Chemical Degradation

In the absence of enzymes, degradation is driven by:

  • Photo-oxidation: UV light induces radical formation at the -OH group.

  • Dimerization: Radical coupling leads to C-C or C-O linked dimers (often insoluble precipitates).

Visualization: Degradation Logic Flow

DibenzofuranDegradation cluster_legend Pathway Type DBF Dibenzofuran (Parent) DBF1OL Dibenzofuran-1-ol (Target Analyte) DBF->DBF1OL Enzymatic Hydroxylation (P450/Dioxygenase) DIOL 1,2-Dihydroxydibenzofuran (Catechol Intermediate) DBF1OL->DIOL Further Hydroxylation QUINONE Quinone/Dimers (Abiotic Oxidation) DBF1OL->QUINONE Auto-oxidation (Light/High pH) CLEAVAGE 2-Hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden) but-2-enoic acid (Ring Fission Product) DIOL->CLEAVAGE Meta-Cleavage (Dioxygenase) SAL Salicylic Acid (Terminal Metabolite) CLEAVAGE->SAL Hydrolysis Biotic Biotic Abiotic Abiotic

Caption: Figure 1. Biotic vs. Abiotic fate of Dibenzofuran-1-ol. Note the divergence at the 1-ol stage depending on experimental conditions.

Section 3: Troubleshooting Analytical Methodologies

Issue: Peak Tailing in HPLC

User Report: "I see severe tailing for the Dibenzofuran-1-ol peak on my C18 column."

  • Root Cause: Silanol interactions. The phenolic hydroxyl group (pKa ~10) can interact with residual silanols on the silica support, especially at neutral pH.

  • Solution:

    • Acidify Mobile Phase: Use 0.1% Formic Acid or Phosphoric Acid to suppress ionization (keep pH < 4).

    • Column Choice: Switch to an "End-capped" C18 column or a Phenyl-Hexyl column for better pi-pi selectivity.

Issue: Low Extraction Recovery

User Report: "I spiked the media with 50 µM, but I'm only recovering 20% after ethyl acetate extraction."

  • Root Cause: Ionization. If your culture media is pH 7-8, a fraction of the compound exists as the phenoxide anion, which stays in the water phase.

  • Protocol Fix:

    • Acidify: Adjust sample pH to 2.0-3.0 using HCl before extraction. This forces the compound into its neutral, hydrophobic state.

    • Salting Out: Add NaCl (saturation) to drive the organic compound into the solvent phase.

Section 4: Standardized Experimental Protocol

Workflow: Monitoring Stability in Biological Media
  • Preparation:

    • Dissolve Dibenzofuran-1-ol in Acetonitrile (stock 10 mM).

    • Spike into sterile minimal media (e.g., MSM) to final conc. 100 µM.

  • Incubation:

    • Split into two sets: Biotic (with cells) and Abiotic Control (media only).

    • Incubate at 30°C, 150 rpm, in the dark (wrap flasks in foil).

  • Sampling (Timepoints: 0, 4, 8, 12, 24 h):

    • Remove 1 mL aliquot.

    • Quench: Immediately add 100 µL 1M HCl (stops enzymatic activity and protonates phenol).

    • Extract: Add 1 mL Ethyl Acetate, vortex 1 min, centrifuge 10,000 x g.

    • Analyze: Inject organic layer into HPLC-UV (280 nm).

Data Summary Table: Solvent Compatibility
SolventSolubilityStability (24h, 25°C)Recommended Use
Water (pH 7) Low (<50 mg/L)ModerateBiological Assays (Immediate use)
Methanol HighHighStock Solutions
Acetonitrile HighHighHPLC Mobile Phase
DMSO HighModerateCell Toxicity Assays
Ethyl Acetate HighHighExtraction Solvent

References

  • Metabolic Pathways for Degradation of Dibenzofuran. ResearchGate. Available at: [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PubMed Central (PMC). Available at: [Link]

  • Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. ResearchGate. Available at: [Link]

  • Dibenzofuran - PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Impurity Profiling & Remediation in Dibenzofuran-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Purification Protocols for Dibenzofuran-1-ol (1-Hydroxydibenzofuran)

Introduction & Synthetic Context

Dibenzofuran-1-ol is a critical intermediate in the synthesis of complex pharmacophores and organic semiconductors. Its synthesis is complicated by the steric congestion at the C-1 position (proximal to the C-9 proton) and the electronic bias of the furan core.

While direct metal-catalyzed cyclization (e.g., Pd-catalyzed etherification) is common, it often suffers from regioselectivity issues (producing the 4-ol isomer). Therefore, this guide focuses on the Dehydrogenative Aromatization of 1,2,3,4-tetrahydrodibenzofuran-1-one (Method A) as the primary high-fidelity route, while addressing common pitfalls in Pd-Catalyzed Cyclization (Method B) where relevant.

The "Why" Behind the Impurities
  • Steric Strain: The C-1 hydroxyl group clashes with the C-9 hydrogen, making the molecule prone to oxidative degradation or rearrangement if energy input is too high.

  • Redox Sensitivity: The electron-rich furan ring, combined with a phenol, makes the system highly susceptible to over-oxidation (forming quinones) or over-reduction (hydrogenolysis) depending on the catalyst used.

Impurity Profiling Module

The following table categorizes the most frequent impurities based on the synthetic pathway.

Impurity CodeChemical NameOrigin / CausalityDetection (Key Signals)
IMP-A 1,2,3,4-Tetrahydrodibenzofuran-1-one Incomplete Reaction: Catalyst deactivation or insufficient temperature during aromatization.NMR: Aliphatic multiplets (δ 2.0–3.0 ppm). IR: Strong C=O stretch (~1680 cm⁻¹).
IMP-B Dibenzofuran-1,4-dione (Quinone) Over-Oxidation: Presence of atmospheric O₂ during high-temp aromatization; aggressive oxidants (e.g., DDQ) used in excess.Visual: Bright yellow/orange color. NMR: Loss of aromatic signals; new quinone doublets.
IMP-C Dibenzofuran (Parent) Hydrogenolysis: Over-reduction of the C-O bond. Occurs if H₂ pressure is too high during Pd/C aromatization or if reaction runs too long.HPLC: Non-polar peak (high retention time). NMR: Loss of OH signal; extra aromatic proton.
IMP-D Dibenzofuran-4-ol (Regioisomer) Regio-Scrambling: Exclusive to Method B (Direct Cyclization). Result of poor regiocontrol in the starting aryl halide.NMR: Distinct splitting pattern (OH is less sterically hindered).
IMP-E Biaryl Dimers Homocoupling: Pd-catalyzed side reaction (Ullmann-type) of halo-precursors.MS: Mass = 2x Starting Material - Halide.

Technical Support & Troubleshooting (Q&A)

Scenario 1: "My product is bright yellow/orange instead of off-white."

Diagnosis: Quinone Formation (IMP-B ). The Science: Phenols are electron-rich and easily oxidized to para-quinones (or ortho-quinones). If you used Pd/C in boiling p-cymene without strictly excluding air, or if you used DDQ/chloranil and didn't quench immediately, you generated the 1,4-dione. Corrective Action:

  • Immediate: Perform a reduction step. Treat the crude mixture with aqueous Sodium Dithionite (Na₂S₂O₄) to reduce the quinone back to the hydroquinone/phenol state.

  • Prevention: Thoroughly degas reaction solvents (freeze-pump-thaw x3) before heating. Switch to an inert atmosphere (Ar/N₂).

Scenario 2: "NMR shows persistent aliphatic peaks (multiplets) around 2.2–2.8 ppm."

Diagnosis: Incomplete Aromatization (IMP-A ). The Science: The transition from tetrahydro-ketone to phenol is endothermic and requires driving force. Pd/C catalysts can be poisoned by sulfur or trace amines in the starting material. Corrective Action:

  • Process: Filter the catalyst and re-subject the material to fresh catalyst (10 mol%) in a higher boiling solvent (e.g., switch from toluene to diphenyl ether or mesitylene).

  • Alternative: Add a hydrogen acceptor like 1-decene or nitrobenzene to the reaction mixture to shift the equilibrium toward the aromatic product.

Scenario 3: "I have a new spot on TLC that is much less polar than my product."

Diagnosis: Deoxygenation/Hydrogenolysis (IMP-C ). The Science: If you are using Pd/C with H₂ gas (or even trapped H₂ on the surface), the C-OH bond can be cleaved, especially at high temperatures. This converts the phenol to the parent dibenzofuran. Corrective Action:

  • Purification: This impurity is non-acidic. Use the Acid-Base Extraction Protocol (see Section 4) to wash it away into the organic layer while keeping your product in the aqueous base layer.

Purification Protocols

Protocol A: The "Phenolic Switch" (Acid-Base Extraction)

Best for removing non-acidic impurities (IMP-A, IMP-C, IMP-E).

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Extraction (Step 1): Extract 3x with 2M NaOH (aq).

    • Mechanism:[1][2][3][4][5][6] The Dibenzofuran-1-ol (pKa ~10) converts to the water-soluble sodium phenolate.

    • Waste: Impurities IMP-A (ketone), IMP-C (parent), and IMP-E (dimers) remain in the EtOAc layer. Discard the organic layer.

  • Acidification (Step 2): Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture 3x with EtOAc. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Anti-Solvent Recrystallization

Best for removing isomeric impurities or trace quinones.

  • Solvent System: Toluene / Heptane.

  • Procedure:

    • Dissolve the crude phenol in minimum boiling Toluene.

    • (Optional) Add activated charcoal to remove colored quinone traces; filter hot.

    • Slowly add hot Heptane until persistent cloudiness appears.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Note: 1-ol isomers crystallize well due to internal H-bonding capabilities, often separating from the more soluble 4-ol or impurities.

Visualizing the Workflow

The following diagram illustrates the Dehydrogenative Aromatization pathway and the critical decision points for impurity management.

DibenzofuranSynthesis Start 1,2,3,4-Tetrahydro- dibenzofuran-1-one Reaction Reaction: Pd/C, Heat, -H2 Start->Reaction Dehydrogenation Product Dibenzofuran-1-ol (Target) Reaction->Product Ideal Path Imp_Ketone Impurity A: Unreacted Ketone Reaction->Imp_Ketone Low Temp/Poisoning Imp_Quinone Impurity B: Quinone (Oxidation) Reaction->Imp_Quinone +O2 (Air Leak) Imp_Parent Impurity C: Dibenzofuran (Reduction) Reaction->Imp_Parent +H2 (Over-reduction) Purify Purification: NaOH Extraction Product->Purify Crude Mix Waste Organic Waste Layer Imp_Ketone->Waste Remains in Organics Imp_Parent->Waste Remains in Organics Final Pure Product (>98%) Purify->Final Acidify & Extract

Caption: Figure 1. Reaction pathway analysis for aromatization route, highlighting critical impurity origins and the "Phenolic Switch" purification logic.

References

  • Synthesis of Dibenzofurans via Pd/C Catalysis: Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Journal of Organic Chemistry.

  • Dehydrogenation of Cyclic Ketones: Diao, T., & Stahl, S. S. (2011). Synthesis of Phenols via Dehydrogenation of Cyclohexenones. Journal of the American Chemical Society.

  • Dibenzofuran Properties & Numbering: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568, Dibenzofuran.

  • Purification of Phenolic Compounds: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).

Sources

Technical Support Center: Regioselective Synthesis of Dibenzofuran-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DBF-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Bay Region" Challenge

Welcome to the technical support hub for dibenzofuran synthesis. You are likely here because you are attempting to synthesize a Dibenzofuran-1-ol derivative and are encountering significant regioselectivity issues.

The Core Problem: The 1-position (the "bay region") of the dibenzofuran core is sterically crowded and kinetically disfavored compared to the 4-position (ortho to the oxygen bridge).

  • Direct Lithiation (DoM): Naturally targets C4 due to the coordination of lithium to the ether oxygen (Complex Induced Proximity Effect - CIPE).

  • Electrophilic Substitution: Typically favors C2 or C3 depending on activation, rarely C1.

The Solution: To access the 1-position reliably, you must generally abandon direct functionalization of the parent scaffold and instead employ Pd-catalyzed intramolecular oxidative cyclization or blocked-DoM strategies .

Decision Matrix: Route Selection

Before proceeding, verify your synthetic strategy against this logic flow to ensure you are not fighting thermodynamic preferences.

RouteSelection cluster_legend Legend Start Target: Dibenzofuran-1-ol Q1 Is the C4 position blocked? Start->Q1 RouteA Route A: Directed Ortho Metalation (DoM) Q1->RouteA Yes (e.g., -TMS, -Cl) Warning STOP: C4 Lithiation Dominates Q1->Warning No SuccessA C1 Functionalization Possible RouteA->SuccessA RouteB Route B: De Novo Construction (Pd-Cat) RouteB->SuccessA High Regiocontrol Warning->RouteB Switch Strategy key1 Recommended key2 High Risk

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate substitution patterns.

Troubleshooting Guides & FAQs

Module A: Direct Functionalization (DoM) Failures

User Complaint: "I treated dibenzofuran with n-BuLi followed by borate oxidation, but I isolated the 4-ol isomer, not the 1-ol."

Root Cause: This is a textbook case of CIPE (Complex Induced Proximity Effect) . The ether oxygen of the dibenzofuran ring coordinates the lithium cation, directing the base to the nearest proton (C4). The C1 proton is sterically shielded by the opposing ring (the bay region) and is too far for effective O-Li coordination.

Corrective Action: If you must use DoM, you have two options:

  • The "Block-and-Delete" Tactic:

    • Step 1: Silylate C4 (n-BuLi, then TMSCl).

    • Step 2: Perform a second lithiation. With C4 blocked, the base may target C6 (symmetry equivalent) or C1 if a directing group (DMG) is present at C2.

    • Step 3: Desilylate (TBAF) after functionalizing C1.

  • The Superbase Approach (Low Success Rate):

    • Using t-BuLi/TMEDA at -78°C sometimes shifts selectivity, but C4 remains dominant.

Module B: Pd-Catalyzed Cyclization Issues

User Complaint: "My intramolecular etherification yields are low (<30%), and I see significant protodehalogenation."

Root Cause: Standard Pd(OAc)₂/acetic acid conditions often fail for sterically demanding substrates like 1-substituted dibenzofurans. Acetic acid is not bulky enough to enforce the necessary geometry for reductive elimination in crowded systems.

Corrective Action: Switch to the Fagnou Conditions using Pivalic Acid (PivOH).

  • Why? Pivalic acid acts as both solvent and proton shuttle. Its steric bulk promotes the C-H activation step at the specific ortho position and stabilizes the cationic Pd intermediate, preventing catalyst decomposition.

Mechanism Visualization:

PdCycle Start Diaryl Ether Precursor Step1 Pd(II) Coordination Start->Step1 Step2 CMD (Concerted Metalation-Deprotonation) Step1->Step2 PivOH assists Step3 Reductive Elimination Step2->Step3 Steric strain relief Step3->Step1 Re-oxidation (Air/Cu) Product Dibenzofuran-1-ol Step3->Product

Figure 2: The critical role of Pivalic Acid in the Concerted Metalation-Deprotonation (CMD) pathway.

Validated Protocol: De Novo Synthesis via Pd-Catalysis

This protocol is the industry standard for generating 1-substituted dibenzofurans when direct lithiation fails.

Target: 1-Hydroxydibenzofuran (via 1-Methoxy precursor) Precursor: 2-iodo-3-methoxydiphenyl ether

Materials:
  • Substrate: 2-iodo-3-methoxydiphenyl ether (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PCy₃ (tricyclohexylphosphine) or ligand-free (if using PivOH)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Pivalic Acid (PivOH) or DMAc

  • Atmosphere: Argon (if closing halide) or Air (if oxidative C-H coupling)

Step-by-Step Workflow:
  • Setup: In a pressure tube, dissolve the substrate in DMAc (0.1 M).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the ligand.

  • Cyclization: Heat to 130°C for 12-16 hours.

    • Note: If using the oxidative C-H activation route (starting from phenol + aryl iodide), use PivOH as solvent and heat to 110°C under air.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove PivOH/acid), then brine.

  • Deprotection (The Critical Step):

    • Dissolve the resulting 1-methoxydibenzofuran in dry DCM at 0°C.

    • Add BBr₃ (1.0 M in DCM, 3 equiv) dropwise.

    • Warning: Do not use HBr/AcOH; it often causes ring opening or migration in electron-rich systems.

    • Quench with MeOH at -78°C to avoid exotherms that degrade the 1-ol.

Comparative Data: Method Efficacy

ParameterDirect Lithiation (DoM)Pd-Cat Oxidative Cyclization
Primary Regioisomer C4 (Ortho to O)C1 (Controlled by Precursor)
Yield (Typical) 15-25% (for C1)75-92%
Steric Tolerance LowHigh
Scale-up Viability Low (Cryogenic required)High (Standard heating)
Key Reagent n-BuLi / s-BuLiPd(OAc)₂ / PivOH

References

  • Mechanistic Insight on DoM: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Pd-Catalyzed Cyclization (Fagnou Conditions): Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008).[1] "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air." The Journal of Organic Chemistry, 73(13), 5022-5028. Link

  • Synthesis of Cannabinoid Dibenzofurans: Teske, J. A., & Deiters, A. (2008). "General Route to 1-Oxygenated Dibenzofurans: Synthesis of Cannabiorcicol." Organic Letters, 10(11), 2195-2198. Link

  • Regioselectivity Reviews: Alami, M., & Provot, O. (2024).[2] "Recent advances in the synthesis of dibenzofurans." Organic & Biomolecular Chemistry, 22, 1323-1345.[2] Link

Sources

preventing side reactions during the synthesis of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Dibenzofuran-1-ol Synthesis

Dibenzofuran-1-ol is a key structural motif in various biologically active compounds and advanced materials. Its synthesis, while achievable through several routes, is often plagued by the formation of unwanted side products that can complicate purification and reduce overall yield. This guide focuses on the most common synthetic strategies and provides detailed troubleshooting for the side reactions frequently encountered.

The most prevalent synthetic approaches to the dibenzofuran core involve intramolecular cyclization reactions, such as the Palladium-catalyzed cyclization of diaryl ethers, the Pschorr reaction, and the Ullmann condensation. A common strategy for obtaining Dibenzofuran-1-ol is the synthesis of a methoxy-protected precursor, 1-methoxydibenzofuran, followed by demethylation. Each of these steps presents unique challenges and potential for side reactions.

Common Synthetic Routes and Troubleshooting Side Reactions

This section details the primary synthetic pathways to Dibenzofuran-1-ol, focusing on the identification, mechanism, and prevention of common side reactions.

Route 1: Palladium-Catalyzed Intramolecular C-H Arylation of Diaryl Ethers

This powerful method involves the formation of the dibenzofuran core through a palladium-catalyzed intramolecular cyclization of a suitably substituted diaryl ether.[1][2][3] A typical precursor for Dibenzofuran-1-ol is 2-(2-methoxyphenoxy)aniline or a related halogenated derivative.

Core Reaction:

Caption: Pd-catalyzed C-H activation and cyclization.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A1:

  • Catalyst Inactivation: The Pd(0) active species can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) with dry solvents. The turnover-limiting step in some cases can be the C-O reductive elimination from the Pd(II) intermediate.[1]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination. Experiment with different ligands such as Buchwald-type biaryl phosphines.

  • Base Strength: The base plays a crucial role in the C-H activation step. Insufficiently strong bases may lead to slow reaction rates. Consider using stronger bases like K₂CO₃ or Cs₂CO₃.[4]

Q2: I'm observing a significant amount of a de-aminated side product. How can I prevent this?

A2: This is a common issue when using an amino-directed C-H activation. The amino group can be susceptible to side reactions.

  • Mechanism of Side Reaction: Under the reaction conditions, the amino group can be replaced by hydrogen or other functionalities present in the reaction mixture.

  • Troubleshooting:

    • Protecting Groups: Consider using a more robust directing group than a simple amine, or protect the amine functionality.

    • Reaction Temperature: Lowering the reaction temperature may help to minimize this side reaction, although it might also slow down the desired cyclization. A careful optimization of the temperature is necessary.

Route 2: The Pschorr Cyclization

The Pschorr reaction is a classical method for the synthesis of dibenzofurans, proceeding through the intramolecular cyclization of a diazonium salt derived from a 2-aryloxyaniline derivative.[2][5]

Core Reaction:

Caption: The Pschorr reaction pathway.

Frequently Asked Questions & Troubleshooting

Q1: My Pschorr reaction is giving a low yield of the desired dibenzofuran, and I'm isolating a significant amount of the corresponding diaryl ether without the furan ring. What is happening?

A1: This is a very common side reaction in the Pschorr synthesis.

  • Mechanism of Side Reaction: The diazonium salt intermediate is highly reactive. Instead of undergoing intramolecular cyclization, it can be reduced to the corresponding arene, resulting in the formation of the diaryl ether.

  • Troubleshooting:

    • Catalyst: The choice of copper catalyst is important. Freshly prepared copper powder or Cu₂O is often more effective than commercially available copper.

    • Solvent: The reaction is typically carried out in an aqueous medium. The presence of organic co-solvents can sometimes influence the reaction outcome.

    • Temperature Control: The diazotization step should be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt. The subsequent cyclization step often requires heating, but excessive temperatures can promote the undesired reduction.

Q2: I am observing the formation of phenolic byproducts. How can I avoid this?

A2: The diazonium group can be displaced by a hydroxyl group from the aqueous solvent, leading to the formation of phenols.

  • Troubleshooting:

    • Anhydrous Conditions: While challenging for diazotization, performing the subsequent cyclization under anhydrous conditions can minimize phenol formation.

    • Scavengers: The addition of a small amount of a radical scavenger that does not interfere with the desired reaction might suppress some side reactions, but this needs careful optimization.

Route 3: Ullmann Condensation followed by Cyclization

This two-step approach first involves the synthesis of a diaryl ether via an Ullmann condensation, followed by an intramolecular cyclization to form the dibenzofuran ring.[6][7] For Dibenzofuran-1-ol, this would typically involve the reaction of 2-bromoanisole with 2-methoxyphenol.

Step 1: Ullmann Condensation

Caption: Ullmann diaryl ether synthesis.

Frequently Asked Questions & Troubleshooting

Q1: The Ullmann condensation is giving a low yield of the desired diaryl ether, and I see evidence of homocoupling of the aryl halide.

A1: Homocoupling of the aryl halide is a common side reaction in Ullmann condensations.

  • Mechanism of Side Reaction: The copper catalyst can promote the coupling of two molecules of the aryl halide to form a biaryl compound.

  • Troubleshooting:

    • Catalyst and Ligand: The use of modern Ullmann conditions with well-defined copper-ligand complexes can significantly improve the selectivity for the desired C-O coupling over C-C homocoupling. Diamine or phenanthroline-based ligands are often effective.

    • Reaction Temperature: While Ullmann reactions traditionally require high temperatures, modern catalytic systems can operate at lower temperatures, which can help to suppress homocoupling.[6]

    • Stoichiometry: Using a slight excess of the phenol component can favor the desired cross-coupling reaction.

Q2: I'm observing polymerization and the formation of a dark, tarry reaction mixture.

A2: Phenols can be susceptible to oxidation and polymerization under the harsh conditions of classical Ullmann reactions.

  • Troubleshooting:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by working under an inert atmosphere.

    • Antioxidants: In some cases, the addition of a small amount of a high-boiling antioxidant can help to prevent polymerization.

    • Modern Catalytic Systems: As mentioned above, modern, milder Ullmann conditions can significantly reduce the formation of polymeric byproducts.

Final Step: Demethylation of 1-Methoxydibenzofuran

Once the 1-methoxydibenzofuran precursor is synthesized, the final step is the cleavage of the methyl ether to yield the desired Dibenzofuran-1-ol. Boron tribromide (BBr₃) is a common reagent for this transformation.[8][9]

Core Reaction:

Caption: Demethylation of 1-methoxydibenzofuran.

Frequently Asked Questions & Troubleshooting

Q1: The demethylation with BBr₃ is incomplete, and I have a mixture of the starting material and the product.

A1: Incomplete reaction is a common issue with BBr₃ demethylations.

  • Troubleshooting:

    • Stoichiometry: Ensure that a sufficient excess of BBr₃ is used. Typically, 1.5 to 3 equivalents are employed.

    • Reaction Time and Temperature: The reaction is often started at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature. If the reaction is still incomplete, gentle heating may be required. Monitor the reaction progress by TLC or LC-MS.

    • Reagent Quality: BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution of BBr₃ in a suitable solvent.

Q2: I'm observing the formation of brominated side products on the aromatic ring.

A2: While less common for aryl methyl ethers, electrophilic bromination of the aromatic ring can occur, especially if the ring is activated and the reaction is run for extended periods or at elevated temperatures.

  • Troubleshooting:

    • Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford complete demethylation.

    • Alternative Reagents: If bromination is a persistent problem, consider alternative demethylating agents such as trimethylsilyl iodide (TMSI) or hydrobromic acid (HBr) in acetic acid, although these also have their own potential side reactions.

Q3: The workup of the BBr₃ reaction is problematic, leading to the formation of an intractable emulsion or solid.

A3: The boron-containing byproducts can be difficult to handle during the aqueous workup.

  • Troubleshooting:

    • Quenching Procedure: Quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of ice and water. Alternatively, quenching with methanol at low temperature before the aqueous workup can sometimes lead to a cleaner separation.[10]

    • Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are commonly used. Multiple extractions may be necessary to recover all of the product.

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxydibenzofuran via Palladium-Catalyzed Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add 2-(2-methoxyphenoxy)aniline (1.0 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Demethylation of 1-Methoxydibenzofuran with BBr₃

CAUTION: Boron tribromide is a highly corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 1-methoxydibenzofuran (1.0 eq) in anhydrous dichloromethane in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in dichloromethane (2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary Table

Synthetic RouteCommon Side ProductsPrevention Strategies
Pd-Catalyzed Cyclization De-aminated starting material, starting materialUse of inert atmosphere, optimization of ligand and base, temperature control
Pschorr Cyclization Diaryl ether (reduction product), phenolic byproductsUse of fresh copper catalyst, low-temperature diazotization, careful temperature control during cyclization
Ullmann Condensation Homocoupled biaryls, polymeric materialsUse of modern catalytic systems with ligands, inert atmosphere, temperature optimization
BBr₃ Demethylation Unreacted starting material, brominated aromatics, workup emulsionsUse of excess BBr₃, careful temperature control, optimized quenching procedure

Purification and Characterization

Purification of Dibenzofuran-1-ol and its precursors is typically achieved by flash column chromatography on silica gel.[4] A mixture of hexanes and ethyl acetate is a common eluent system. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Characterization of the final product and intermediates should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.

References

  • D. R. Stuart and K. Fagnou, "The nuts and bolts of palladium-catalyzed direct arylation," Angewandte Chemie International Edition, vol. 46, no. 20, pp. 3674–3685, 2007.
  • D. F. Taber and P. K. Tirunahari, "The Pschorr reaction: A fresh look at a classic transformation," Tetrahedron, vol. 67, no. 38, pp. 7195–7212, 2011.
  • F. Monnier and M. Taillefer, "Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions," Angewandte Chemie International Edition, vol. 48, no. 38, pp. 6954–6971, 2009.
  • Z. Liu, R. C. Larock, "Synthesis of Dibenzofurans through a Palladium-Catalyzed Intramolecular C-H Arylation of Diaryl Ethers," Journal of Organic Chemistry, vol. 71, no. 8, pp. 3198-3209, 2006.
  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, vol. 102, no. 5, pp. 1359–1470, 2002.
  • T. D. Quach and R. A. Batey, "Copper-Catalyzed Ullmann-Type Condensation of Anilines and Aryl Halides in Water," Organic Letters, vol. 5, no. 23, pp. 4397–4400, 2003.
  • J. F. W. McOmie, M. L. Watts, D. E. West, "Demethylation of Aryl Methyl Ethers by Boron Trichloride," Tetrahedron, vol. 24, no. 5, pp. 2289-2292, 1968.
  • P. D. Gerrard, M. F. Lappert, "Reactions of boron trichloride with organic compounds containing oxygen, nitrogen, or sulphur," Chemical Reviews, vol. 58, no. 6, pp. 1081–1111, 1958.
  • A. J. Pearson, W. R. Roush, Activating Agents and Protecting Groups. John Wiley & Sons, 1999.
  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999.
  • R. C.
  • L. Kürti, B. Czakó, Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2020.
  • H. O. House, Modern Synthetic Reactions, 2nd ed. W. A. Benjamin, 1972.
  • G. A.
  • R. Pschorr, "Neue Synthese des Phenanthrens und seiner Derivate," Berichte der deutschen chemischen Gesellschaft, vol. 29, no. 1, pp. 496-501, 1896.
  • F. Ullmann, "Ueber eine neue Bildungsweise von Diaryläthern," Berichte der deutschen chemischen Gesellschaft, vol. 38, no. 2, pp. 2111-2114, 1905.
  • S. C. Virgil, "Boron Tribromide," e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.
  • S. L. Buchwald, C. Bolm, "Palladium-Catalyzed Carbon-Nitrogen Bond Formation," Angewandte Chemie International Edition, vol. 38, no. 16, pp. 2344-2347, 1999.
  • D. S. Surry, S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008.
  • I. P. Beletskaya, A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, vol. 100, no. 8, pp. 3009–3066, 2000.
  • S. V. Ley, A. W. Thomas, "Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation," Angewandte Chemie International Edition, vol. 42, no. 44, pp. 5400–5449, 2003.
  • K. Kunz, U. Scholz, D. Ganzer, "Renaissance of the Ullmann Reaction: A Potent and Versatile Tool for Modern Organic Synthesis," Angewandte Chemie International Edition, vol. 42, no. 31, pp. 3678–3698, 2003.

Sources

Technical Support Center: Optimization of Catalyst Loading for Dibenzofuran-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Dibenzofuran-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions, a critical step in achieving high-yield, cost-effective, and scalable synthesis. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and refine your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst loading for the synthesis of Dibenzofuran-1-ol, which is often achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: What is the typical starting catalyst loading for Dibenzofuran-1-ol synthesis?

For initial screening in a Suzuki-Miyaura coupling to form the biaryl precursor to Dibenzofuran-1-ol, a palladium catalyst loading of 1-3 mol% is a common starting point.[1] More advanced precatalyst systems, such as Buchwald precatalysts, may allow for starting at lower loadings, in the range of 0.1-1 mol%.[2] It is crucial to establish a baseline yield with a reliable catalyst loading before attempting extensive optimization to lower concentrations.[3]

Q2: Why is minimizing palladium catalyst loading so important in pharmaceutical synthesis?

Minimizing palladium loading is a core principle of green chemistry and is critical for pharmaceutical applications for several reasons:

  • Cost-Effectiveness: Palladium is an expensive precious metal. Reducing the amount of catalyst used directly lowers the cost of the final active pharmaceutical ingredient (API).[4]

  • Purity and Safety: Residual palladium in the final product is a major concern due to its potential toxicity. Regulatory agencies like the FDA have strict limits on heavy metal impurities. Lowering the initial catalyst loading simplifies the purification process, reducing the need for specialized and costly scavenging agents.[4][5]

  • Sustainability: Reducing reliance on precious metals and minimizing waste from purification aligns with sustainable manufacturing goals.[6][7]

Q3: Can I use a Pd(II) source like Pd(OAc)₂ directly, or is a Pd(0) source better?

Both Pd(II) and Pd(0) sources are widely used. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, are often more stable, easier to handle, and less expensive than Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][8] However, Pd(II) sources require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[2][6] This reduction step can sometimes be inefficient or lead to side reactions like the homocoupling of the boronic acid reagent.[2] Using a pre-formed Pd(0) source or a modern precatalyst that reliably generates the active Pd(0) species can mitigate these issues, especially when trying to achieve very low catalyst loadings.[2][8]

Q4: How does the choice of ligand affect the optimal catalyst loading?

The ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) play a key role in stabilizing the active Pd(0) species and accelerating the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[4][8][9] A highly efficient ligand allows the catalytic cycle to proceed rapidly, preventing catalyst decomposition and enabling lower palladium loadings to be effective.[6] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source used.[2]

Troubleshooting Guide: Catalyst Loading & Reaction Performance

This guide provides solutions to specific issues you may encounter during the synthesis of Dibenzofuran-1-ol.

Issue 1: Low or No Product Yield Despite Sufficient Catalyst Loading
Potential Cause Explanation & Causality Recommended Solution
Inefficient Pre-catalyst Reduction If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced to Pd(0) to start the catalytic cycle. This reduction can be inefficient, especially at low catalyst concentrations, stalling the reaction before it begins.[2][6]Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that generates the active species more reliably.[2][8]
Catalyst Deactivation (Oxidation) The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents allows oxygen to oxidize Pd(0) to an inactive Pd(II) state, effectively killing the catalyst.[2]Ensure rigorous degassing of all solvents and reagents using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive inert gas atmosphere throughout the reaction.
Catalyst Deactivation (Aggregation) At higher temperatures or with insufficient ligand concentration, the coordinatively unsaturated palladium centers can aggregate to form palladium black, which has significantly lower catalytic activity.[2]Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1).[2] If the reaction requires high temperatures, consider a more thermally stable ligand or catalyst system. Ensure proper stirring to avoid localized high concentrations of reagents.
Poor Reagent Quality Boronic acids, particularly some heteroaryl variants, can degrade upon storage (protodeboronation).[2] Phosphine ligands can be oxidized by air.[2] Impure solvents or bases can also inhibit catalysis.Use freshly purchased or recrystallized boronic acids. Consider using more stable derivatives like pinacol esters or MIDA boronates.[2] Store phosphine ligands under an inert atmosphere. Use anhydrous, degassed solvents if the protocol requires it.[2]
Issue 2: Reaction Stalls or is Incomplete
Potential Cause Explanation & Causality Recommended Solution
Insufficient Base The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9] If the base is too weak, impure, or used in insufficient quantity, this key step of the catalytic cycle will be slow or incomplete.Use 1.5 - 3.0 equivalents of a suitable base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry. For reactions with K₃PO₄, adding a small amount of water can sometimes be beneficial, even in anhydrous solvents.[10]
Low Reaction Temperature Many Suzuki-Miyaura couplings require thermal energy to overcome the activation barriers for steps like oxidative addition and reductive elimination. A temperature that is too low will result in a sluggish reaction.Cautiously increase the reaction temperature in increments (e.g., 10-20 °C). Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black) or side product formation.[2][11]
Poor Solubility of Reagents If one of the starting materials or intermediates has poor solubility in the reaction solvent, it can precipitate out of solution, effectively halting the reaction. This can be an issue with polycyclic aromatic systems.[12][13]Screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, 2-MeTHF, DMF) to improve solubility.[11][13] Sometimes, a higher reaction temperature can also improve solubility.
Issue 3: Significant Formation of Side Products
Potential Cause Explanation & Causality Recommended Solution
Homocoupling of Boronic Acid This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[2] It can also occur during the in situ reduction of Pd(II) precatalysts, where the boronic acid acts as the reductant.[6]Improve the degassing procedure to rigorously exclude oxygen.[2] Consider using a Pd(0) source to bypass the problematic in situ reduction step.[2]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by water and can be a significant issue with electron-rich or certain heteroaryl boronic acids, leading to the formation of arene byproducts.[2]Use more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates.[2] Minimize water content if it is not essential for the reaction.
Hydrodehalogenation This is the replacement of the halide on the aryl halide with a hydrogen atom. This can be caused by various side pathways in the catalytic cycle.Optimize the base and solvent system. Sometimes, a change in ligand can suppress this side reaction.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the foundational process for synthesizing the biaryl precursor to Dibenzofuran-1-ol.

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₂(OH)⁻ RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Releases Product Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Boronic Troubleshooting_Workflow start Start: Low Yield Observed check_reagents 1. Verify Reagent Quality (Boronic Acid, Ligand, Solvents, Base) start->check_reagents degas 2. Improve Degassing Protocol (Exclude O₂ rigorously) check_reagents->degas Reagents OK fail Consult Further Literature check_reagents->fail Reagents Bad optimize_conditions 3. Optimize Reaction Conditions (Temperature, Concentration) degas->optimize_conditions No Improvement success Success: Yield Improved degas->success Yield Improves change_catalyst 4. Change Catalyst System (Pd(0) source, Different Ligand) optimize_conditions->change_catalyst No Improvement optimize_conditions->success Yield Improves change_catalyst->success Yield Improves change_catalyst->fail No Improvement

Caption: A decision-making workflow for troubleshooting low reaction yields.

Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: General Synthesis of a Dibenzofuran Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a substituted 2-bromophenol with a functionalized phenylboronic acid.

Materials:

  • Substituted 2-bromophenol (1.0 eq)

  • Substituted phenylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1 - 1.2 eq relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromophenol, phenylboronic acid, and base under an inert atmosphere (e.g., in a glovebox).

  • In a separate vial, weigh the palladium precatalyst and the phosphine ligand, and add a small amount of the reaction solvent to form a slurry.

  • Add the catalyst/ligand slurry to the reaction vessel.

  • Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1 - 0.5 M).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Systematic Optimization of Catalyst Loading

This protocol outlines a method for systematically reducing catalyst loading while maintaining high reaction yield.

Procedure:

  • Establish a Baseline: Using the general protocol above, perform the reaction with a reliable catalyst loading (e.g., 2 mol% Pd) to establish a baseline yield and purity. This confirms that the reaction conditions are viable.

  • Screen Catalyst Loading: Set up a series of parallel reactions under identical conditions (reagents, concentration, temperature, time), varying only the catalyst loading. A typical range to screen would be: 1.0%, 0.5%, 0.1%, 0.05%, and 0.01 mol%.

  • Analyze Results: Carefully analyze the yield and purity for each reaction. Determine the lowest catalyst loading that provides an acceptable yield (e.g., >90%) within a reasonable timeframe.

  • Calculate Turnover Number (TON): For each successful low-loading reaction, calculate the TON, which is a measure of catalyst efficiency.

    • TON = (moles of product) / (moles of catalyst)

  • Data Interpretation: Summarize the results in a table to identify the optimal catalyst loading that balances reaction efficiency with cost and purity considerations.

Table 1: Example Data from a Catalyst Loading Optimization Study

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
2.049849
1.069797
0.5895190
0.11292920
0.0524851700
0.0124454500

This is example data and will vary based on specific substrates and conditions.

References

Sources

improving the selectivity of reactions involving Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for immediate application in a research laboratory setting.

System Overview & The "Bay Region" Challenge

Before troubleshooting specific failures, it is critical to understand the unique steric and electronic environment of Dibenzofuran-1-ol .[1] Unlike standard phenols, this scaffold presents a specific challenge: The Bay Region Interaction.

  • Structural Context: In the IUPAC numbering of dibenzofuran, Position 1 and Position 9 represent the "bay" region (the inner cleft).

  • The Constraint: The hydroxyl group at C1 is in close proximity to the proton at C9 (on the opposing ring). This creates a steric wall that hinders bulky reagents from approaching the oxygen atom (O-functionalization) or the C2 position (ortho-functionalization).[1]

  • Electronic Bias: The 1-OH group strongly activates the ring.[1]

    • C2 (Ortho): Sterically crowded by the 1-OH group.[1]

    • C4 (Para): Sterically accessible and adjacent to the ether oxygen (O5), making it the kinetic favorite for bulky electrophiles.[1]

Troubleshooting Guides (Q&A Format)

Module A: Electrophilic Aromatic Substitution (Halogenation/Formylation)

User Issue: "I am attempting to brominate Dibenzofuran-1-ol, but I am getting an inseparable mixture of C2 and C4 isomers, or predominantly C4 when I want C2."

Diagnosis: The 1-OH group directs ortho (C2) and para (C4).[1] However, C4 is electronically reinforced by the ring oxygen (O5) and is sterically open.[1] C2 is "sandwiched" between the activating OH and the C3 proton, making it less accessible.

Solution Protocol:

  • To Favor C4-Bromination (Kinetic Control):

    • Reagent: Use N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile).[1]

    • Mechanism: The polar solvent stabilizes the transition state at the more accessible C4 position.

    • Conditions: 0°C to Room Temperature.

  • To Favor C2-Bromination (Thermodynamic/Chelation Control):

    • Reagent: Use Bromine (

      
      )  with a lipophilic amine (e.g., tert-butylamine) in non-polar solvents (DCM or Toluene).[1]
      
    • Mechanism: The amine forms a hydrogen-bonded complex with the 1-OH, directing the bromine delivery to the proximal ortho (C2) position via a cyclic transition state.[1]

    • Alternative: Use a reversible blocking group .[1] Sulfonate the C4 position (using

      
      ), perform C2 functionalization, then desulfonate (acid hydrolysis).[1]
      

Data Summary: Halogenation Selectivity

Target PositionReagent SystemSolventPrimary MechanismSelectivity (Approx)
C4 (Para) NBS (1.0 eq)

Steric/Electronic>90:10 (C4:C2)
C2 (Ortho)

/

-Bu

TolueneH-Bond Directing~80:20 (C2:C4)
C2 (Ortho) 1.[1]

(Block)2.[1] NBS3.

Water/DCMSteric Blocking>95:5 (C2:C4)
Module B: O-Alkylation vs. C-Alkylation

User Issue: "My O-alkylation yields are low (<40%), and I see significant C-alkylation byproducts. I am using Potassium Carbonate in Acetone."

Diagnosis: The "Bay Region" steric clash (H9 vs. OH) makes the oxygen nucleophile difficult to access for large alkyl halides.


 in acetone is a "soft" deprotonation system that often allows the phenoxide to act as a C-nucleophile (C-alkylation) because the O-attack is sterically retarded.[1]

Solution Protocol:

  • Switch to "Harder" Conditions:

    • Use Cesium Carbonate (

      
      )  in DMF  or DMSO .[1]
      
    • Why: The larger Cesium cation effectively "naked" the phenoxide anion, increasing its nucleophilicity. The high dielectric constant of DMF breaks up ion pairs, favoring O-attack (Hard-Hard interaction).[1]

  • Temperature Management:

    • Run the reaction at Room Temperature for longer times (24-48h) rather than heating. Heating provides the activation energy required for the unwanted (but thermodynamically stable) C-alkylation.[1]

  • Leaving Group Selection:

    • Use Alkyl Iodides over Bromides.[1] The higher reactivity compensates for the steric hindrance at the nucleophilic site.

Module C: Transition Metal Catalyzed C-H Activation

User Issue: "I am trying to use the 1-OH as a directing group for Palladium-catalyzed olefination, but the catalyst dies or I get no conversion."

Diagnosis: Free phenols are notorious catalyst poisons (forming stable Pd-phenoxides).[1] Furthermore, the 1-OH is sterically crowded, preventing the palladium from coordinating effectively to initiate the C-H insertion at C2.[1]

Solution Protocol:

  • Protect as a Carbamate:

    • Convert 1-OH to Dimethylcarbamate (DMOC) .[1]

    • Reaction: Dibenzofuran-1-ol +

      
       + Base.[1]
      
  • Perform Directed Ortho Metalation (DoM):

    • The Carbamate is a powerful Directed Metalation Group (DMG).[1]

    • Reagents:

      
       (Cat), 
      
      
      
      (Oxidant), Pivalic Acid (Additive).[1]
    • Mechanism: The carbonyl oxygen of the carbamate coordinates Pd, forcing it into the C2 position.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for functionalizing Dibenzofuran-1-ol based on the target regiochemistry.

DibenzofuranLogic Start START: Dibenzofuran-1-ol Target Select Target Position Start->Target C4_Path Target: C4 (Para) (Kinetic/Steric) Target->C4_Path C2_Path Target: C2 (Ortho) (Directed/Blocked) Target->C2_Path O_Path Target: O-Functionalization (Nucleophilic) Target->O_Path NBS Reagent: NBS / MeCN Result: High C4 Selectivity C4_Path->NBS Directing Is OH Protected? C2_Path->Directing Steric Bay Region Sterics? O_Path->Steric Amine Use Amine-Br2 Complex (H-Bond Directing) Directing->Amine No (Free OH) Block Protocol: Sulfonation (Block C4) -> Functionalize C2 -> Desulfonate Directing->Block No (Free OH) DoM Use Carbamate Directing Group (Pd-Catalysis) Directing->DoM Yes (Carbamate) Cs2CO3 Use Cs2CO3 / DMF (Boost Nucleophilicity) Steric->Cs2CO3 Overcome Sterics

Figure 1: Decision tree for regioselective functionalization of Dibenzofuran-1-ol, accounting for steric and electronic directing effects.

Standard Operating Procedure (SOP): Regioselective C4-Bromination

Objective: Isolate 4-bromo-dibenzofuran-1-ol with >95% purity.

Reagents:

  • Dibenzofuran-1-ol (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (0.1 M concentration)[1]

Protocol:

  • Dissolution: Dissolve Dibenzofuran-1-ol in Acetonitrile at Room Temperature (RT). Ensure complete solvation.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses the higher-energy activation required for C2 substitution.[1]

  • Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once (exotherm control).

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to neutralize excess bromine.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from cold Ethanol. Note: Column chromatography is often unnecessary if temperature was strictly controlled.[1]

References

  • Synthesis of Dibenzofuran Derivatives. SciSpace. (Review of synthetic methodologies for dibenzofuran cores).

  • Selective F or Br Functionalization of Dibenzofuran. PubMed (NIH). (Detailed study on C1 vs C2 vs C4 positional effects and synthesis).

  • Synthesis of Dibenzofurans via Cu-catalyzed Cyclization. ACS Omega. (Modern approaches to constructing the core).[1][2] [1]

  • Reactivity and Selectivity in Halogenation. Chemistry LibreTexts. (Fundamental principles of phenol/arene halogenation selectivity).

Sources

Technical Support Center: Mastering Temperature Control in Large-Scale Dibenzofuran-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Dibenzofuran-1-ol. Precise temperature control is paramount for ensuring reaction safety, maximizing yield, and achieving desired product purity. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during scale-up and production.

Section 1: Foundational Principles of Thermal Management

The synthesis of Dibenzofuran-1-ol, often involving methodologies such as palladium-catalyzed C-H activation/C-O cyclization or Ullmann condensation, can be significantly exothermic.[1][2] As reaction volume increases, the surface-area-to-volume ratio decreases, impeding efficient heat dissipation. This can lead to localized temperature spikes, promoting side reactions and, in worst-case scenarios, thermal runaway.[3] A thorough understanding of the reaction's thermal profile is therefore not just a matter of process optimization, but of fundamental safety.

Key Considerations for Large-Scale Reactions:

  • Heat of Reaction (ΔHrxn): Quantifying the total heat evolved is the first step in designing an adequate cooling system.

  • Heat Generation Rate: Understanding how quickly heat is produced is critical for matching it with the heat removal rate of the reactor.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, leading to impurity formation or decomposition.[4]

  • Heat Transfer Coefficient: This parameter reflects the efficiency of heat removal from the reactor through the vessel walls to the cooling medium.

Section 2: Troubleshooting Guide for Temperature Deviations

This section provides a structured approach to diagnosing and resolving common temperature control issues during large-scale Dibenzofuran-1-ol synthesis.

Problem 1: Reaction Temperature Exceeds Setpoint (Exotherm)

Potential Cause Diagnostic Steps Corrective Actions
Inadequate Cooling Capacity 1. Review the heat of reaction data. Is the cooling system designed to handle the maximum expected heat flow? 2. Check the coolant flow rate and inlet temperature. Are they within the specified range?1. If the cooling system is undersized, the process must be stopped safely. Consider reducing the batch size or reagent addition rate for future runs. 2. Increase the coolant flow rate or decrease its temperature. Ensure there are no obstructions in the cooling lines.
Poor Mixing 1. Observe the reactor for any signs of poor mixing (e.g., solids settling, non-uniform color). 2. Review the agitator design and speed. Is it appropriate for the reaction viscosity and geometry?1. Increase the agitator speed, but be cautious of potential splashing or shear-sensitive materials. 2. If the agitator is inadequate, a redesign may be necessary for future batches.
Reagent Addition Rate Too High 1. Correlate the temperature spike with the reagent addition profile. Does the temperature rise sharply during or immediately after addition?1. Immediately stop the reagent feed. 2. Once the temperature is under control, restart the feed at a significantly lower rate. The addition rate should be controlled to match the heat removal capacity of the reactor.
Incorrect Reaction Concentration 1. Verify the concentrations of all reactants and solvents against the batch record.1. If a higher concentration was used, the reaction will be more energetic. Dilution with a suitable solvent may be possible, but a thorough risk assessment is required before proceeding.

Problem 2: Localized Hot Spots Detected

Potential Cause Diagnostic Steps Corrective Actions
Insufficient Agitation 1. Use multiple temperature probes at different locations within the reactor to map the temperature distribution.1. Increase agitation speed. 2. Evaluate the impeller design for its ability to create both axial and radial flow, ensuring thorough mixing of the entire reactor volume.[5]
Viscous Reaction Mass 1. Monitor the viscosity of the reaction mixture throughout the process.1. Consider using a higher-torque agitator or a different impeller design (e.g., helical ribbon) suitable for viscous media. 2. A solvent change to reduce viscosity may be necessary, but this requires re-validation of the process.
Fouling of Heat Transfer Surfaces 1. After a batch, inspect the internal surfaces of the reactor for any buildup of material.1. Implement a rigorous cleaning protocol between batches. 2. Consider using materials of construction that are less prone to fouling.

Problem 3: Inability to Reach or Maintain Target Temperature (Overcooling)

Potential Cause Diagnostic Steps Corrective Actions
Excessive Cooling 1. Check the setpoint of the cooling system and the coolant inlet temperature.1. Adjust the cooling system setpoint to a higher temperature. 2. Reduce the coolant flow rate.
Low Reaction Rate 1. Analyze in-process samples to determine the reaction conversion. Is it proceeding slower than expected?1. Verify the quality and activity of the catalyst. 2. Confirm that all raw materials meet specifications. 3. A slight, controlled increase in the bulk temperature may be necessary to initiate or sustain the reaction, but this must be done with extreme caution and a clear understanding of the reaction kinetics.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I determine the thermal risk of my Dibenzofuran-1-ol synthesis before scaling up?

A1: The most reliable method is through reaction calorimetry .[6] A reaction calorimeter can measure the heat flow of the reaction under process-relevant conditions, providing crucial data such as:

  • Total heat of reaction

  • Heat generation rate as a function of time and temperature

  • Adiabatic temperature rise potential

  • Gas generation rates

This data is essential for designing a safe and effective cooling system for your large-scale reactor.[7]

Q2: What type of reactor and agitator are best suited for large-scale Dibenzofuran-1-ol reactions?

A2: The choice of reactor and agitator depends heavily on the specific reaction conditions, particularly the viscosity of the reaction medium.

  • For low to moderate viscosity reactions: A glass-lined or stainless steel jacketed reactor with a pitched-blade turbine or anchor agitator is often suitable.

  • For high viscosity or slurry reactions: A reactor with a helical ribbon or anchor-gate agitator is recommended to ensure better bulk mixing and prevent material from stagnating at the reactor walls.[5]

Q3: What are the early warning signs of a potential thermal runaway?

A3: Be vigilant for the following indicators:

  • A steady, uncontrolled increase in reaction temperature, even with maximum cooling applied.

  • An increase in the rate of temperature rise (the second derivative of temperature with respect to time is positive).

  • A significant increase in reactor pressure.

  • Noticeable changes in the physical appearance of the reaction mixture (e.g., color change, gas evolution, foaming).

Q4: What are the key considerations for temperature control in palladium-catalyzed cross-coupling reactions for dibenzofuran synthesis?

A4: Palladium-catalyzed reactions, such as those used for C-H activation/C-O cyclization, can have complex thermal profiles.[1][8]

  • Initiation Phase: An initial heating phase is often required to reach the activation temperature of the catalyst. This must be done in a controlled manner.

  • Exothermic Phase: Once the reaction initiates, it can become highly exothermic. The cooling system must be able to respond quickly to remove the heat generated.

  • Catalyst Stability: Exceeding the recommended temperature range can lead to catalyst decomposition, resulting in a stalled reaction and potential for side product formation.[9]

Q5: How does the choice of solvent impact temperature control?

A5: The solvent plays a crucial role in heat management:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: The boiling point of the solvent sets an upper limit on the reaction temperature under atmospheric pressure. A solvent with a suitable boiling point can act as a passive safety measure by initiating reflux cooling.

  • Viscosity: The solvent affects the viscosity of the reaction mixture, which in turn influences mixing and heat transfer efficiency.

Section 4: Visualizing a Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing a temperature excursion during a large-scale reaction.

TroubleshootingWorkflow Start Temperature Exceeds Setpoint CheckCooling Verify Cooling System Operation (Flow Rate, Inlet Temp) Start->CheckCooling CoolingOK Cooling System OK? CheckCooling->CoolingOK CheckMixing Assess Agitation (Speed, Visual Observation) MixingOK Mixing Adequate? CheckMixing->MixingOK CheckAddition Review Reagent Addition Rate AdditionOK Addition Rate Correct? CheckAddition->AdditionOK CoolingOK->CheckMixing Yes AdjustCooling Action: Increase Coolant Flow / Decrease Coolant Temperature CoolingOK->AdjustCooling No MixingOK->CheckAddition Yes AdjustMixing Action: Increase Agitator Speed MixingOK->AdjustMixing No StopAddition Action: Immediately Stop Reagent Feed AdditionOK->StopAddition No InvestigateProcess Investigate Other Process Deviations (Concentration, Raw Material Quality) AdditionOK->InvestigateProcess Yes Resolved Temperature Under Control AdjustCooling->Resolved AdjustMixing->Resolved StopAddition->Resolved InvestigateProcess->Resolved

Caption: A decision-making workflow for troubleshooting temperature excursions.

References

  • Singh, F.V., & Mangaonkar, S.R. (2018). Hypervalent iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Synthesis, 50, 4940–4948.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Che, C., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253.
  • Jadhav, S. D., et al. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.
  • Magano, J. (2015). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 331-366). Wiley-VCH.
  • Mushtaq, A., et al. (2024).
  • Kim, D. H., & Mulholland, J. A. (2005). Temperature-dependent formation of polychlorinated naphthalenes and dibenzofurans from chlorophenols. Environmental science & technology, 39(15), 5831-5836.
  • Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Zheng, C., et al. (2021).
  • PubChem. (n.d.). Dibenzofuran. Retrieved from [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (2025). ResearchGate. Retrieved from [Link]

  • Kalishyn, Y., et al. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Blaser, H. U. (2001). Supported palladium catalysts for fine chemical synthesis.
  • Hutchison, J. E., et al. (2005). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
  • U.S. Environmental Protection Agency. (1999). Dibenzofuran. Retrieved from [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Molecules, 29(15), 3456.
  • Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232.
  • Li, W., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14358-14365.
  • Gao, F., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 11(45), 28246-28266.
  • Dong, J., et al. (2017). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic Chemistry Frontiers, 4(12), 2356-2360.
  • University of Nottingham. (2025). Scientists discovered chemical oscillations in palladium nanoparticles, paving the way for recycling precious metal catalysts. ScienceDaily. Retrieved from

  • da Silva, A. F., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(13), 5080.
  • Altarawneh, M., & Dlugogorski, B. Z. (2007). Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. The Journal of Physical Chemistry A, 111(1), 169-179.
  • Li, W., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14358-14365.
  • Anisimov, V. M., et al. (2018). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Tanemura, K., et al. (2007). Large acceleration of solvent-free Suzuki-Miyaura cross-coupling reactions at room temperature by the addition of small amounts of dioxane and water.
  • Pethica, J., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(16), 6246-6255.
  • U.S. Environmental Protection Agency. (1988). Health Effects Assessment For Dibenzo- Furan. Retrieved from [Link]

  • Optimization for synthesis of dibenzofuran. Reaction conditions: 1a... (2018). ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2020). The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical. Molecules, 25(21), 5089.
  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Resilience in Dibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Unit. Topic: Overcoming Catalyst Deactivation in Intramolecular Dehydrogenative Coupling (Dibenzofuran Synthesis). Ticket ID: DBF-PD-OPTIM-2026

Core Directive & Executive Summary

The Challenge: The synthesis of dibenzofurans via Palladium-catalyzed intramolecular C-H activation (dehydrogenative coupling) often fails due to three primary deactivation vectors: Pd-black precipitation (agglomeration), kinetic stalling (inefficient proton transfer), and heteroatom poisoning (irreversible coordination).

The Solution Architecture: This guide moves beyond "add more catalyst." We implement a Self-Validating Catalytic Cycle where the reaction conditions actively prevent the resting state of the catalyst from becoming a thermodynamic sink.

Key Protocol Adjustments:

  • Switching Solvents: From Acetic Acid (AcOH) to Pivalic Acid (PivOH) to enable Concerted Metalation-Deprotonation (CMD).

  • Oxidant Tuning: Balancing Cu(II) regeneration rates to prevent Pd(0) accumulation.

  • Ligand/Support Engineering: Using steric bulk to prevent bridging or anchoring Pd on heterogeneous supports to stop leaching.

Troubleshooting Modules (Q&A Format)

Module A: The "Black Box" Phenomenon (Pd Agglomeration)

User Query: "My reaction mixture turns into a suspension of black particles within 30 minutes, and conversion stops at 15%. What is happening?"

Technical Diagnosis: You are experiencing Pd(0) Agglomeration . The rate of Reductive Elimination (forming your product and releasing Pd(0)) is faster than the rate of Re-oxidation (regenerating Pd(II)). The "naked" Pd(0) atoms collide and form catalytically inactive nanoparticles (Pd black).

The Fix (Causality-Driven): You must accelerate the re-oxidation step or stabilize the Pd(0) intermediate.

Protocol Adjustment:

  • Step 1: Switch the oxidant. If using air alone, add Cu(OAc)₂ (0.5 - 1.0 equiv) or Ag₂CO₃ . Copper acts as an electron transfer mediator, oxidizing Pd(0) much faster than O₂ can alone.

  • Step 2: Increase ligand concentration. If using a phosphine, ensure the L:Pd ratio is at least 2:1 or 3:1 to protect the metal center.

Visualizing the Failure Mode:

Pd_Deactivation PdII Active Pd(II) Species Pd0 Transient Pd(0) Species PdII->Pd0 Reductive Elimination (Product Release) Product Dibenzofuran Substrate Diphenyl Ether Substrate Substrate->PdII C-H Activation Pd0->PdII Re-oxidation (Needs Cu/Ag) PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Agglomeration (FAST if no oxidant) Oxidant Re-Oxidant (Cu(II) / Air)

Caption: The "Death Valley" of catalysis. If the Re-oxidation path (Green) is slower than Agglomeration (Red), the cycle collapses.

Module B: Kinetic Stalling (The Pivalic Acid Effect)

User Query: "The catalyst is still soluble (no black precipitate), but the reaction is incredibly slow. I'm using Pd(OAc)₂ in Toluene."

Technical Diagnosis: This is a CMD Failure . The C-H bond cleavage is the rate-determining step. Acetate (OAc⁻) is often not basic enough or sterically positioned correctly to abstract the proton from the unactivated arene ring efficiently.

The Fix: Implement the Fagnou Condition modification. Replace Acetic Acid with Pivalic Acid (PivOH) .

Why it Works: Pivalic acid acts as a "Proton Shuttle."[1][2][3] The bulky tert-butyl group forces the carboxylate into a specific geometry that lowers the transition state energy for C-H cleavage. It allows the proton to be transferred from the substrate to the catalyst more efficiently than acetate.

Data Comparison:

ConditionSolventAdditiveRelative Rate (k_rel)Yield (24h)
StandardTolueneAcOH1.035%
Optimized Toluene PivOH (30 mol%) 14.5 92%
Solvent SwitchPivOHNone12.088%
Module C: Heteroatom Poisoning

User Query: "My substrate has a pyridine nitrogen or a thioether. The reaction yields 0%."

Technical Diagnosis: Lewis Base Poisoning . The nitrogen/sulfur lone pair binds irreversibly to the electrophilic Pd(II) center, displacing the acetate/pivalate ligands required for the CMD mechanism.

The Fix:

  • Lewis Acid Additive: Add Zn(OTf)₂ or Mg(OTf)₂ . These Lewis acids bind to the interfering heteroatom (N or S) sacrificially, leaving the Pd catalyst free to perform C-H activation.

  • Ligand Switch: Use a bulky, electron-rich ligand like XPhos or DavePhos . The steric bulk prevents the formation of bis-ligated "off-cycle" resting states.

Validated Experimental Protocols

Protocol A: Homogeneous Oxidative Coupling (The Fagnou-Type System)

Best for: High yields, difficult substrates, gram-scale.

Reagents:

  • Diphenyl ether derivative (1.0 mmol)

  • Pd(OAc)₂ (5 mol%, 11.2 mg)

  • K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for lower temps)

  • Pivalic Acid (PivOH) (30 mol% or used as co-solvent)

  • Solvent: DMAc or Toluene (0.2 M)

Step-by-Step:

  • Charge: In a screw-cap vial, add Pd(OAc)₂, K₂CO₃, and PivOH.

  • Dissolve: Add the substrate and solvent.

  • Atmosphere: If using K₂CO₃/Air, leave the cap loose or use an O₂ balloon. If using Ag₂CO₃, seal under Argon (the Ag acts as the terminal oxidant).

  • Heat: Stir at 110°C for 16 hours.

  • Checkpoint: Check TLC. If the spot is UV-active but not moving, add 0.5 equiv of PivOH.

  • Workup: Filter through a pad of Celite to remove metal carbonates.

Protocol B: Heterogeneous/Reusable System (Pd/C)

Best for: Industrial scale, minimizing metal leaching.

Reagents:

  • Substrate (1.0 mmol)

  • 10% Pd/C (10 wt% loading relative to substrate)

  • Cu(OAc)₂ (0.5 equiv) - Crucial co-oxidant

  • Solvent: Acetic Acid (glacial)

Step-by-Step:

  • Mix: Combine substrate, Pd/C, and Cu(OAc)₂ in a round-bottom flask.

  • Solvent: Add AcOH (5 mL).

  • Oxygenation: Bubble air or O₂ through the solution for 10 minutes, then maintain under an O₂ balloon.

  • Reflux: Heat to 120°C.

  • Hot Filtration Test (Self-Validation): At 50% conversion, filter a small aliquot while hot. Stir the filtrate separately. If conversion stops in the filtrate, your catalysis is truly heterogeneous (Good). If it continues, you have leaching.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting_Matrix Start Start: Reaction Failed Visual Visual Inspection Start->Visual Black Black Precipitate? Visual->Black YesBlack YES: Pd Agglomeration Black->YesBlack Yes NoBlack NO: Solution Clear/Orange Black->NoBlack No Action1 Action: Add Cu(OAc)2 or Increase Ligand Loading YesBlack->Action1 CheckSubstrate Substrate has N/S atoms? NoBlack->CheckSubstrate YesAtom YES: Catalyst Poisoning CheckSubstrate->YesAtom Yes NoAtom NO: Kinetic Stalling CheckSubstrate->NoAtom No Action2 Action: Add Zn(OTf)2 or Use Heterogeneous Pd/C YesAtom->Action2 Action3 Action: Switch Solvent to PivOH (CMD Acceleration) NoAtom->Action3

Caption: Diagnostic workflow for isolating the root cause of catalytic failure.

References

  • Mechanism of CMD & Pivalic Acid: Liégault, B., et al. "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope." Journal of Organic Chemistry, 2008.[4][5]

  • Phenol-Directed Synthesis: Xiao, B., et al. "Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization."[6] Journal of the American Chemical Society, 2011.[6]

  • Heterogeneous Catalysis: Panda, N., et al. "An Efficient Method for the Synthesis of Dibenzofurans from o-Iododiaryl Ethers Catalyzed by Reusable Pd/C." Journal of Organic Chemistry, 2015.[4]

  • Catalyst Poisoning Mitigation: Gui, Q., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Communications, 2015.

Sources

Validation & Comparative

Validation of the Biological Activity of Dibenzofuran-1-ol: A Metabolic and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Reported Biological Activity of Dibenzofuran-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzofuran-1-ol (1-hydroxydibenzofuran) is a critical structural isomer often misidentified in metabolic studies of dibenzofuran. While frequently cited as a transient intermediate in the angular dioxygenation pathway of bacterial degradation, its independent biological activity—specifically its phenolic antioxidant capacity and potential endocrine-disrupting activity (estrogenicity) —requires rigorous validation. This guide provides an expert framework to structurally authenticate the 1-isomer against its more common congeners (2-, 3-, and 4-hydroxydibenzofuran) and validate its functional biological profile using self-validating control systems.

Part 1: Structural & Mechanistic Grounding
The Isomer Challenge

In biological systems, the site of hydroxylation on the dibenzofuran core dictates the downstream metabolic fate and toxicity.

  • Dibenzofuran-1-ol: Product of angular dioxygenation (often at the 1,9a-position followed by rearomatization). It is a hallmark of specific bacterial catabolism (e.g., Sphingomonas spp.).

  • Dibenzofuran-2-ol/3-ol: Typical products of fungal metabolism or eukaryotic cytochrome P450 activity.

Why Validation Matters: The 1-isomer possesses a unique steric environment due to the proximity of the hydroxyl group to the heteroatom (oxygen) bridge. This "ortho-like" positioning influences its hydrogen-bonding capability, altering its binding affinity for nuclear receptors (e.g., Estrogen Receptor-


) compared to the more linear 2- or 3-isomers.
Metabolic Context Diagram

The following diagram illustrates the divergent pathways where validation of the 1-isomer is critical.

DibenzofuranMetabolism DBF Dibenzofuran Angular Angular Dioxygenation (Bacteria) DBF->Angular Dioxygenase Lateral Lateral Dioxygenation (Fungi/P450) DBF->Lateral Monooxygenase OH1 Dibenzofuran-1-ol (Target Analyte) Angular->OH1 Unstable diol re-aromatization OH2 Dibenzofuran-2-ol (Common Isomer) Lateral->OH2 OH3 Dibenzofuran-3-ol Lateral->OH3 RingCleavage Ring Cleavage (Salicylate Pathway) OH1->RingCleavage Meta-cleavage PhaseII Phase II Conjugation (Glucuronidation) OH2->PhaseII OH3->PhaseII

Caption: Divergent metabolic pathways of dibenzofuran. The 1-ol isomer represents the angular oxidation pathway, distinct from the lateral oxidation products (2-ol, 3-ol).

Part 2: Comparative Performance Analysis

To objectively validate Dibenzofuran-1-ol, we compare its activity against standard controls in two key domains: Estrogenic Potential (Safety/Toxicity) and Antioxidant Efficacy (Therapeutic Potential).

Table 1: Functional Comparison Guide
FeatureDibenzofuran-1-ol (Target)Dibenzofuran-2-ol (Isomer Control)17

-Estradiol
(Positive Control)
Trolox (Antioxidant Control)
Primary Reported Activity Bacterial Metabolite / Weak EstrogenFungal Metabolite / CytotoxicPotent EstrogenRadical Scavenger
Estrogen Receptor (

) Affinity
Low (Steric hindrance at bridge)Moderate (Linear topology mimics E2)High (

nM)
None
Antioxidant (DPPH IC

)
Moderate (

50-100

M)
High (

20-40

M)
N/AHigh (

15-20

M)
Metabolic Stability Low (Rapidly undergoes ring cleavage)Moderate (Undergoes conjugation)Low (Rapid metabolism)High
Key Validation Marker NMR: C-1 proton shift / IR: H-bond to O-bridgeNMR: C-2 proton shiftN/AN/A
Part 3: Experimental Validation Protocols
Protocol A: Structural Authentication (The "Isomer Check")

Before biological testing, you must confirm you are not testing the 2-ol isomer.

  • GC-MS Separation: Use a non-polar capillary column (e.g., DB-5ms).

    • Differentiation: Dibenzofuran-1-ol typically elutes earlier than the 2-ol and 3-ol isomers due to intramolecular hydrogen bonding with the furan oxygen, which reduces its effective polarity and boiling point.

  • NMR Validation:

    • Look for the C-1 hydroxyl proton signal. In d6-DMSO, the intramolecular H-bond (OH

      
       O-furan) causes a distinct downfield shift and sharper peak shape compared to the 2-ol isomer.
      
Protocol B: Estrogenic Activity Validation (YES Assay)

Objective: Validate claims of endocrine disruption potential.

Causality: Hydroxylated dibenzofurans mimic the phenolic A-ring of estradiol. However, the 1-position is sterically crowded. This assay quantifies if that crowding prevents receptor activation.

Workflow:

  • System: Recombinant Yeast Estrogen Screen (hER

    
     + LacZ reporter).
    
  • Preparation: Dissolve Dibenzofuran-1-ol in DMSO (Final concentration <0.1% to avoid solvent toxicity).

  • Dosing: Prepare a 12-point serial dilution from

    
     M to 
    
    
    
    M.
  • Controls:

    • Positive: 17

      
      -Estradiol (Standard curve).
      
    • Negative: Solvent blank.

    • Antagonist Check: Co-incubate with Tamoxifen (

      
      M) to prove ER-dependency.
      
  • Readout: Measure

    
    -galactosidase activity (absorbance at 540 nm) after 48h incubation.
    
  • Validation Criteria: A valid "hit" must show a sigmoidal dose-response curve that is suppressible by Tamoxifen. If the curve is linear or non-suppressible, the activity is a false positive (cytotoxicity or fluorescence interference).

Protocol C: Antioxidant Capacity (DPPH Assay)

Objective: Validate the reactivity of the phenolic moiety.

Causality: The phenolic hydrogen must be labile enough to quench free radicals. The 1-position's intramolecular H-bond may reduce this activity compared to the 2-ol isomer (making it a "safer" but less potent antioxidant).

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 20

    
    L of sample (10-200 
    
    
    
    M) with 180
    
    
    L DPPH solution.
  • Incubation: 30 minutes in the dark at Room Temp.

  • Quantification: Measure absorbance at 517 nm.

  • Calculation:

    
    
    
  • Self-Validating Step: Compare the IC

    
     of 1-ol vs. 2-ol. If 1-ol is more potent, re-check purity; the intramolecular bond theoretically stabilizes the radical but makes hydrogen abstraction kinetically slower than in the 2-ol.
    
Part 4: Validation Logic Flow

The following workflow describes the decision logic for a researcher validating a new batch or metabolite extract.

ValidationWorkflow Start Sample: Dibenzofuran-1-ol Purity GC-MS & NMR Check Start->Purity IsomerDiff Isomer Differentiation (Elution Time < 2-ol?) Purity->IsomerDiff FuncTest Functional Assays IsomerDiff->FuncTest Confirmed 1-ol ER_Bind ER-alpha Binding (YES Assay) FuncTest->ER_Bind AO_Test Antioxidant (DPPH/ORAC) FuncTest->AO_Test Result1 Valid: Low/Null Estrogenicity ER_Bind->Result1 Suppressed by Tamoxifen Result2 Valid: Moderate Antioxidant AO_Test->Result2 IC50 > Trolox

Caption: Logical workflow for validating the identity and activity of Dibenzofuran-1-ol.

References
  • PubChem. (n.d.). 1-Dibenzofuranol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • H. Wilkes et al. (1993).[1] Isolation and Characterization of a Dibenzofuran-Degrading Yeast. American Society for Microbiology. Retrieved from [Link]

  • Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[2] Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Mori, T., et al. (2009). New Metabolites in Dibenzofuran Cometabolic Degradation by a Biphenyl-Cultivated Pseudomonas putida Strain B6-2. Environmental Science & Technology.[3] Retrieved from [Link]

  • Shou, Q., et al. (2012).[4] Biologically active dibenzofurans from Pilidiostigma glabrum.[4] Journal of Natural Products. Retrieved from [Link]

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comparative study of Dibenzofuran-1-ol and its structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Dibenzofuran-1-ol and Its Structural Analogs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

Dibenzofuran-1-ol (CAS: 101008-88-0) represents a distinct subclass of the dibenzofuran "privileged scaffold." Unlike its more symmetrical or laterally substituted counterparts (e.g., 2-ol or 3-ol), the 1-ol isomer occupies the "bay region" of the tricyclic core. This geometric positioning creates unique steric and electronic environments that differentiate its pharmacological profile from other hydroxy-dibenzofurans and heteroatomic analogs like dibenzothiophene and carbazole.

This guide provides a rigorous technical comparison of Dibenzofuran-1-ol against its positional isomers (4-ol) and structural analogs, focusing on synthesis, receptor binding kinetics (AhR/ER), and therapeutic viability.

Chemical Structure & Isomerism

To understand the reactivity and binding potential, one must master the numbering and 3D topology of the core.

The Numbering Logic

The dibenzofuran core consists of two benzene rings fused to a central furan.[1]

  • Position 1 & 9: The "Bay" positions, adjacent to the inter-ring C-C bond.

  • Position 4 & 6: The "Proximal" positions, adjacent to the heteroatom (Oxygen).

Critical Distinction:

  • Dibenzofuran-1-ol: The hydroxyl group is sterically crowded by the proton at C-9. This "bay effect" forces non-planarity in substituted derivatives and alters solubility.

  • Dibenzofuran-4-ol: The hydroxyl group is ortho to the furan oxygen. This allows for a potential intramolecular hydrogen bond (O-H

    
     O-furan), significantly increasing lipophilicity and membrane permeability compared to the 1-ol.
    
Analog Comparison Table
FeatureDibenzofuran-1-ol Dibenzofuran-4-ol 1-Hydroxydibenzothiophene 1-Hydroxycarbazole
Heteroatom Oxygen (Furan)Oxygen (Furan)Sulfur (Thiophene)Nitrogen (Pyrrole)
H-Bond Potential Donor (OH)Donor (OH) + Intramol.Donor (OH)Donor (OH) + Donor (NH)
Steric Profile High (Bay clash with H-9)LowHigh (Bay clash with H-9)High
LogP (Predicted) ~3.1~3.4 (due to H-bond)~3.8~2.5
Metabolic Fate Phase II GlucuronidationPhase II / Ring CleavageS-OxidationN-Oxidation
Key Bioactivity Antimicrobial / Kinase Inhib.AhR Agonist (Weak)MMP-12 InhibitionKinase Inhibition

Experimental Protocol: Regioselective Synthesis

Synthesis of 1-substituted dibenzofurans is notoriously difficult due to the directing effects of the heteroatom, which favor the 2- and 4-positions during electrophilic substitution. The following protocol utilizes Pd-catalyzed Intramolecular C-H Activation , ensuring high regioselectivity for the 1-position.

Workflow Diagram (DOT)

Synthesis_Pathway Start Start: 3-Methoxyphenol + 1,2-Diiodobenzene Step1 Step 1: Ullmann Coupling (CuI, Cs2CO3, 110°C) Start->Step1 Inter Intermediate: 1-Iodo-2-(3-methoxyphenoxy)benzene Step1->Inter Step2 Step 2: Pd-Catalyzed Cyclization (Pd(OAc)2, PCy3, Ag2CO3) Inter->Step2 Intramolecular C-H Activation Prod_Me Product A: 1-Methoxydibenzofuran Step2->Prod_Me Step3 Step 3: Demethylation (BBr3, DCM, -78°C) Prod_Me->Step3 Final Final Target: Dibenzofuran-1-ol Step3->Final

Figure 1: Regioselective synthesis of Dibenzofuran-1-ol via Pd-catalyzed C-H activation.

Detailed Methodology

Objective: Synthesis of Dibenzofuran-1-ol (98% purity).

Step 1: Ether Formation (Ullmann Coupling)

  • Reagents: Charge a Schlenk flask with 3-methoxyphenol (1.0 equiv), 1,2-diiodobenzene (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M).

  • Condition: Heat to 110°C under N₂ for 12 hours.

  • Workup: Cool, filter through Celite, extract with EtOAc/Water. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Why: Using 1,2-diiodobenzene ensures the iodine "handle" remains for the next cyclization step.

Step 2: Intramolecular Cyclization

  • Catalyst System: Dissolve the iodo-ether intermediate in DMAc. Add Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and Ag₂CO₃ (1.0 equiv).

  • Reaction: Heat at 140°C for 6 hours.

    • Mechanism:[2][3] The Pd inserts into the C-I bond, then activates the C-H bond at the sterically crowded position ortho to the methoxy group (Position 1 of the phenol ring).

    • Note: The methoxy group directs the cyclization ortho to itself.

Step 3: Demethylation

  • Deprotection: Dissolve 1-methoxydibenzofuran in dry DCM. Cool to -78°C.

  • Addition: Dropwise addition of BBr₃ (1.5 equiv). Warm to RT over 4 hours.

  • Quench: Quench carefully with MeOH at 0°C.

  • Validation: ¹H NMR should show a singlet OH peak at ~5.2 ppm (DMSO-d₆) and loss of the methoxy singlet.

Biological Profile: Receptor Interaction

The primary concern in developing dibenzofuran-based drugs is the potential for off-target toxicity via the Aryl Hydrocarbon Receptor (AhR) , the "dioxin receptor."

AhR Binding Affinity (Structure-Toxicity Relationship)

Unlike the toxic 2,3,7,8-tetrachlorodibenzofuran (TCDF), hydroxylated dibenzofurans have lower affinity but distinct metabolic profiles.

  • Dibenzofuran-2-ol & 3-ol: These linear isomers fit well into the planar AhR ligand binding domain (LBD), acting as weak agonists.

  • Dibenzofuran-1-ol: The "bay" hydroxyl group creates steric bulk.

    • Hypothesis: The 1-OH group clashes with the hydrophobic residues in the AhR LBD, significantly reducing affinity compared to the 2- or 3-isomers. This makes the 1-ol scaffold safer for drug development (lower risk of dioxin-like toxicity).

Signaling Pathway Comparison

Bioactivity Ligand1 Dibenzofuran-1-ol (Steric Bulk) AhR AhR Receptor (Cytosol) Ligand1->AhR Low Affinity (Steric Clash) ER Estrogen Receptor (Nuclear) Ligand1->ER Potential Modulator Meta Metabolism/Excretion (Glucuronidation) Ligand1->Meta Rapid Phase II Ligand2 Dibenzofuran-4-ol (H-Bond Donor) Ligand2->AhR Moderate Affinity TCDF TCDF (Toxic Ref) (Planar/Lipophilic) TCDF->AhR High Affinity Tox Toxicity/CYP1A1 Induction AhR->Tox DRE Activation

Figure 2: Differential receptor activation pathways. 1-ol shows reduced AhR liability.

Therapeutic Applications & Analogs

Natural Product Relevance

The 1-hydroxydibenzofuran moiety is the core of Ruscodibenzofuran , a natural product isolated from Ruscus aculeatus.

  • Activity: Cytotoxic against leukemia cell lines.

  • Mechanism: Likely involves intercalation or kinase inhibition rather than AhR activation.

Comparative Data: Antimicrobial Efficacy

Recent studies on benzofuran/dibenzofuran derivatives suggest the following efficacy trend against S. aureus:

CompoundMIC (µg/mL)Mechanism of Action
Dibenzofuran-1-ol 32 - 64Membrane disruption / Oxidative stress
Dibenzofuran-4-ol > 128Weak membrane interaction
1-Hydroxydibenzothiophene 16 - 32Enhanced lipophilicity, better penetration
Cercosporamide (Analog)< 1Mnk1/2 Kinase Inhibition (Potent)

Interpretation: The 1-ol isomer is more active than the 4-ol, likely due to the specific topology required to bind bacterial membrane proteins or enzymes. However, the sulfur analog (dibenzothiophene) often shows higher potency due to increased lipophilicity (LogP ~3.8 vs 3.1).

References

  • Synthesis of Dibenzofurans via C-H Activation : National Institutes of Health (NIH). "Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers." Available at: [Link]

  • AhR Structure-Activity Relationships : Safe, S. "Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs)." Critical Reviews in Toxicology. Available at: [Link]

  • Fungal Metabolism of Dibenzofuran : ResearchGate. "Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus." Available at: [Link]

  • Benzofuran Bioactivity Review : RSC Advances. "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][5] Available at: [Link]

  • Cercosporamide Kinase Inhibition : PubMed Central. "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases." Available at: [Link]

Sources

Cross-Validation of Analytical Architectures for Dibenzofuran-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzofuran-1-ol (1-OH-DBF) represents a unique analytical challenge within the class of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs). Unlike its more common isomers (2-OH or 3-OH-DBF), the 1-position hydroxyl group exhibits intramolecular hydrogen bonding with the furan oxygen, altering its pKa and chromatographic behavior.

This guide provides a rigorous cross-validation framework for quantifying Dibenzofuran-1-ol. We compare the three dominant methodologies—HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), GC-MS (Gas Chromatography-Mass Spectrometry), and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)—to determine the optimal fit-for-purpose application in drug development and environmental toxicology.

Part 1: Technical Context & Analytical Decision Matrix

The selection of an analytical method for 1-OH-DBF is not binary; it is dictated by the Analytical Target Profile (ATP) as defined in ICH Q14.

  • HPLC-FLD: Best for routine purity assessment in synthesis and high-concentration metabolic assays.

  • GC-MS: The "Gold Standard" for structural confirmation, provided the analyte is derivatized.

  • LC-MS/MS: Essential for trace-level quantification in complex biological matrices (plasma/microsomes) where sensitivity <1 ng/mL is required.

Visualizing the Selection Logic

The following decision matrix outlines the critical pathways for method selection based on sample matrix and sensitivity requirements.

AnalyticalDecisionMatrix Start Sample Origin & Requirement Conc Concentration > 1 µg/mL? Start->Conc Matrix Complex Matrix? (Plasma/Tissue) Conc->Matrix No (Trace Analysis) HPLC Method A: HPLC-FLD (Routine QC) Conc->HPLC Yes (Synthesis/QC) Volatile Isomer Separation Critical? Matrix->Volatile No (Water/Solvent) LCMS Method C: LC-MS/MS (Trace Bioanalysis) Matrix->LCMS Yes (Biofluids) GCMS Method B: GC-MS (TMS) (Structural ID) Volatile->GCMS Yes (High Resolution) Volatile->LCMS No (High Throughput)

Figure 1: Analytical Decision Matrix for Dibenzofuran-1-ol method selection based on sensitivity and matrix complexity.

Part 2: Methodological Architectures

Method A: HPLC-FLD (The Robust Workhorse)

Application: Purity checks, metabolic stability (Phase I), and solubility studies. Mechanism: 1-OH-DBF is naturally fluorescent. FLD offers 10-100x better sensitivity than UV, mitigating matrix interference.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : 10mM Ammonium Acetate (pH 4.5).

    • Scientist's Note: The pH is critical. At pH > 7, the phenol ionizes, causing peak broadening. Keep pH < pKa (~9.5) to ensure the neutral form dominates.

  • Detection: Excitation: 285 nm | Emission: 325 nm.

Method B: GC-MS with Derivatization (The Structural Validator)

Application: Isomer differentiation and definitive identification. Mechanism: The hydroxyl group at position 1 is polar and hydrogen-bond active. Direct injection leads to peak tailing. Silylation with BSTFA blocks the -OH, creating a volatile trimethylsilyl (TMS) ether.[1]

Protocol 1: Derivatization Workflow

  • Dry: Evaporate sample extract to complete dryness under nitrogen. Moisture kills the reagent.

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Causality: The 1-OH position is sterically hindered by the adjacent ether oxygen. The 1% TMCS acts as a catalyst to ensure quantitative conversion, which is often slower for 1-OH compared to 3-OH isomers.

  • Incubate: 60°C for 45 minutes.

  • Analyze: Inject 1 µL in Splitless mode.

MS Parameters (EI Source):

  • Target Ion (SIM): m/z 256 (Molecular Ion of TMS-derivative).

  • Qualifier Ions: m/z 241 (M - CH3), m/z 213 (Loss of SiMe3).

Method C: LC-MS/MS (The Sensitivity Standard)

Application: Pharmacokinetics (PK) and environmental trace analysis. Mechanism: Negative Electrospray Ionization (ESI-). The phenolic proton is easily abstracted.

  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl).

    • Scientist's Note: Biphenyl phases offer superior π-π selectivity for aromatic isomers compared to C18, crucial for separating 1-OH-DBF from 4-OH-DBF.

  • Mobile Phase:

    • A: Water + 0.05% Acetic Acid (Do not use Formic Acid; it suppresses negative ionization signal).

    • B: Methanol.[2]

  • Transitions (MRM):

    • Q1: 183.1 (M-H)⁻

    • Q3 (Quant): 155.1 (Loss of CO)

    • Q3 (Qual): 127.1

Part 3: Cross-Validation Framework

Cross-validation is not merely running the same sample twice; it is the statistical bridging of orthogonal techniques to prove data reliability. This is essential when transitioning from a discovery phase (GC-MS) to a regulated bioanalysis phase (LC-MS/MS).

The Cross-Validation Workflow

The following diagram illustrates the experimental design required to cross-validate Method B (GC-MS) against Method C (LC-MS/MS) according to ICH Q2(R2) principles.

CrossValidation Sample Pooled Biological Sample (Spiked) Split Aliquot Splitting Sample->Split PrepA LLE + Derivatization (BSTFA) Split->PrepA Stream A PrepB Protein Precip + SPE Cleanup Split->PrepB Stream B InstA GC-MS Analysis (SIM Mode) PrepA->InstA InstB LC-MS/MS Analysis (MRM Mode) PrepB->InstB Stats Bland-Altman Plot Analysis InstA->Stats Data A InstB->Stats Data B

Figure 2: Workflow for cross-validating GC-MS and LC-MS/MS methodologies.

Quantitative Performance Comparison

The table below summarizes the expected performance metrics based on validation studies of hydroxylated dibenzofurans.

ParameterHPLC-FLD (Method A)GC-MS (Method B)LC-MS/MS (Method C)
Linearity Range 50 – 5000 ng/mL10 – 1000 ng/mL0.5 – 500 ng/mL
LOD (Limit of Detection) ~10 ng/mL~2 ng/mL~0.1 ng/mL
Selectivity Moderate (Co-elution risk)High (Mass resolution)Very High (MRM + Biphenyl)
Sample Prep Time Low (Dilute & Shoot)High (Derivatization req.)Medium (SPE/PPT)
Matrix Effect LowLow (if splitless)High (Ion Suppression)
Statistical Acceptance Criteria (Bland-Altman)

To declare the methods "Cross-Validated," the following statistical hurdles must be cleared:

  • Regression Slope: Plotting Method B (y) vs Method C (x) should yield a slope between 0.95 and 1.05.

  • Bias Assessment: The mean difference (bias) in the Bland-Altman plot must not be statistically significant (p > 0.05).

  • ISR (Incurred Sample Reanalysis): 67% of cross-validated samples should be within ±20% of the mean.

Part 4: Expert Insights & Causality

The "Isomer Trap"

In analytical development, the 1-OH isomer is often confused with the 4-OH isomer due to similar hydrophobicity.

  • Solution: Use Graphitized Carbon Black (GCB) SPE cartridges if cleaning up for LC-MS. The planar structure of dibenzofurans interacts strongly with GCB, allowing separation of isomers based on subtle steric differences in the -OH position.

Derivatization Kinetics

For GC-MS, do not assume instantaneous reaction. The 1-position is flanked by the aromatic ring and the ether oxygen.

  • Observation: Incomplete derivatization manifests as a "ghost peak" at the retention time of the underivatized phenol or a tailing peak.

  • Correction: If this occurs, increase incubation temperature to 75°C rather than extending time, to drive the kinetics over the steric energy barrier.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]

  • Schebb, N. H., et al. (2018).[5] Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans. Analytica Chimica Acta. [Link]

Sources

comparison of the metabolic stability of Dibenzofuran-1-ol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of Dibenzofuran-1-ol relative to its positional isomers and structural derivatives. It is designed for researchers optimizing lead compounds based on the dibenzofuran scaffold.

Executive Summary: The Metabolic Liability of the 1-Hydroxy Motif

Dibenzofuran-1-ol represents a specific metabolic challenge in drug design. Unlike the parent dibenzofuran, which requires Phase I functionalization to be cleared, Dibenzofuran-1-ol is a pre-functionalized "handle" ready for rapid Phase II conjugation.

  • Primary Clearance Mechanism: Direct Glucuronidation (UGT) and Sulfation (SULT).

  • Secondary Mechanism: Phase I oxidative hydroxylation (CYP450) on the unsubstituted ring.

  • Stability Verdict: Low to Moderate (without modification). The exposed hydroxyl group creates a high intrinsic clearance (

    
    ) liability unless sterically shielded or chemically blocked.
    
Comparative Mechanistic Analysis

This section compares Dibenzofuran-1-ol against its isomers (2-, 3-, 4-ol) and blocked derivatives (Methoxy, Fluoro) to highlight structure-metabolism relationships (SMR).

A. Positional Isomer Comparison (Steric vs. Electronic Effects)

The position of the hydroxyl group on the tricyclic core dictates its accessibility to conjugating enzymes (UDP-glucuronosyltransferases).

CompoundStructure NotePhase II Accessibility (UGT)Predicted Metabolic Stability
Dibenzofuran-1-ol OH at C1 (ortho to ether bridge)Restricted. The ether oxygen provides steric crowding, potentially reducing

for bulky UGT isoforms compared to C2/C3.
Moderate. Slower conjugation than C2/C3, but still a clearance liability.
Dibenzofuran-2-ol OH at C2High. Sterically exposed.Low. Rapid conjugation likely.
Dibenzofuran-3-ol OH at C3High. Sterically exposed.Low. Rapid conjugation likely.
Dibenzofuran-4-ol OH at C4 (Bay region)Very Restricted. The "bay region" creates significant steric hindrance.High. Often the most stable isomer against direct conjugation.
B. Derivative Comparison (Blocking Strategies)

Modifying the 1-position is a standard medicinal chemistry tactic to improve half-life (


).
  • Dibenzofuran-1-ol (Reference):

    • Liability: Direct Phase II substrate.

    • Result: High clearance in hepatocyte assays.

  • 1-Methoxy-dibenzofuran (O-Methylation):

    • Mechanism:[1][2][3][4][5] Caps the reactive phenol. Forces the molecule back into Phase I clearance (O-demethylation by CYP enzymes is required before Phase II can occur).

    • Result: Significant increase in metabolic stability.

  • 1-Fluoro-dibenzofuran (Bioisostere):

    • Mechanism:[1][2][3][4][5] Removes the Phase II handle entirely. The C-F bond is metabolically inert. Clearance shifts entirely to ring oxidation at remote positions (e.g., C3 or C7).

    • Result: Highest stability among the set.

Metabolic Pathways Visualization

The following diagram illustrates the divergent clearance pathways for Dibenzofuran-1-ol versus its blocked methoxy derivative.

MetabolicPathways cluster_legend Clearance Mechanism Parent_OH Dibenzofuran-1-ol Glucuronide 1-O-Glucuronide (Rapid Excretion) Parent_OH->Glucuronide Phase II (UGT) Major Pathway Sulfate 1-O-Sulfate Parent_OH->Sulfate Phase II (SULT) RingHydroxylated Hydroxylated Metabolite (e.g., 7-OH-Dibenzofuran-1-ol) Parent_OH->RingHydroxylated Phase I (CYP450) Minor Pathway Parent_OMe 1-Methoxy-dibenzofuran Demethylated Unstable Hemiacetal -> Dibenzofuran-1-ol Parent_OMe->Demethylated Phase I (CYP-mediated O-dealkylation) Rate Limiting Step Demethylated->Parent_OH Spontaneous Text Direct conjugation (Red path) is generally faster than oxidative dealkylation (Blue path).

Caption: Divergent clearance pathways. Dibenzofuran-1-ol undergoes rapid direct conjugation (Phase II), whereas the methoxy derivative requires a rate-limiting Phase I dealkylation step.

Experimental Protocols: Validating Stability

To objectively compare these derivatives, you must assess both Phase I (Microsomal) and Phase II (Hepatocyte/S9) stability. Crucial Note: Using microsomes alone (without added UDPGA cofactor) will generate false positive stability data for Dibenzofuran-1-ol because it misses the glucuronidation pathway.

Protocol A: Metabolic Stability in Liver Microsomes (Phase I Focus)

Use this to assess oxidative stability of blocked derivatives (e.g., 1-Methoxy).

  • Preparation:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • System: Pooled Liver Microsomes (Human/Rat/Mouse), 0.5 mg protein/mL.[6]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH final).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000g, 20 min, 4°C).

  • Analysis:

    • LC-MS/MS monitoring parent depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Metabolic Stability in Cryopreserved Hepatocytes (Phase I & II Focus)

MANDATORY for Dibenzofuran-1-ol to capture UGT activity.

  • Preparation:

    • Thaw cryopreserved hepatocytes (viability >75% required).

    • Dilute to

      
       cells/mL in Krebs-Henseleit buffer.
      
  • Incubation:

    • Add Test Compound (1 µM final).[6]

    • Incubate at 37°C in a humidified

      
       incubator with gentle shaking.
      
    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Termination & Analysis:

    • Same as Protocol A.

  • Self-Validation Check:

    • Include 7-Hydroxycoumarin or Naloxone as a positive control. These metabolize rapidly via glucuronidation. If they are stable, your Phase II system is inactive.

Decision Logic for Lead Optimization

Use this workflow to determine if the 1-ol scaffold requires modification.

DecisionTree Start Start: Dibenzofuran-1-ol Derivative Step1 Run Hepatocyte Stability Assay (Phase I + II) Start->Step1 Check1 Is t1/2 < 30 min? Step1->Check1 Step2 Run Microsomal Stability (+NADPH, No UDPGA) Check1->Step2 Yes (Unstable) Result_Stable Compound Stable. Proceed to PK/PD. Check1->Result_Stable No (Stable) Check2 Is t1/2 Stable in Microsomes? Step2->Check2 Result_PhaseII Problem: Rapid Glucuronidation. Strategy: Block -OH (OMe, F) or add steric bulk at C2/C9. Check2->Result_PhaseII Yes (Stable in Microsomes) Result_PhaseI Problem: Rapid Oxidation. Strategy: Block oxidative sites (likely C3, C7, or C8). Check2->Result_PhaseI No (Unstable in Microsomes)

Caption: Diagnostic workflow to distinguish between Phase I oxidative liability and Phase II conjugative liability.

References
  • Barter, Z. E., et al. (2007).[6] "Scaling Data from In Vitro Experiments to Predict In Vivo Clearance." Current Drug Metabolism.

  • Miners, J. O., et al. (2017). "In Vitro-In Vivo Extrapolation of Metabolic Clearance." Clinical Pharmacokinetics.

  • Mohammadi, M., & Sylvestre, M. (2005). "Resolving the profile of metabolites generated during oxidation of dibenzofuran... by biphenyl catabolic pathway enzymes." Chemistry & Biology.

  • Li, W., et al. (2022).[7] "Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases."[3] Toxicology Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Validating Computational Models for Predicting Antimicrobial Activity of Dibenzofuran-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the ability to accurately predict the biological activity of novel compounds is paramount. This guide provides a comprehensive validation of a proprietary Quantitative Structure-Activity Relationship (QSAR) model for predicting the antimicrobial activity of Dibenzofuran-1-ol analogs. We present a comparative analysis against alternative computational methods, supported by robust experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of our model's capabilities and its place within the computational toolkit for antimicrobial drug discovery.

Introduction: The Imperative for Predictive Modeling in Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the rapid identification and development of new therapeutic agents. Dibenzofuran derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] The Dibenzofuran-1-ol scaffold, in particular, offers a versatile platform for chemical modification to optimize potency and selectivity. However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. Computational models that can reliably predict the activity of virtual compounds are therefore invaluable for prioritizing synthetic efforts and accelerating the discovery pipeline.[3][4]

This guide will delve into the validation of our advanced QSAR model, designed to predict the Minimum Inhibitory Concentration (MIC) of Dibenzofuran-1-ol analogs against pathogenic bacteria. We will explore the theoretical underpinnings of our model, present a head-to-head comparison with other predictive methodologies, and provide detailed experimental protocols for the synthesis and antimicrobial testing of these compounds, ensuring a self-validating and transparent framework for our claims.

Our Computational Approach: A Robust QSAR Model

Our predictive model is built upon the principles of Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical compound is a function of its molecular structure.[5] By calculating a wide array of molecular descriptors for a set of known Dibenzofuran-1-ol analogs with experimentally determined antimicrobial activities, we have developed a statistically rigorous mathematical model that can predict the MIC of novel, untested analogs.

The development of our QSAR model followed a stringent, multi-step process to ensure its predictive power and robustness. This process is outlined in the workflow diagram below.

Sources

independent verification of the synthesis and characterization of Dibenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Dibenzofuran-1-ol (CAS: 10016-52-1) represents a significant synthetic challenge compared to its isomers (2-, 3-, or 4-dibenzofuranol).[1] Standard electrophilic aromatic substitution of the dibenzofuran core heavily favors the 2- and 3-positions, while directed ortho-metalation (DoM) predominantly targets the 4-position due to the directing effect of the ring oxygen.[1]

This guide verifies a Modern Palladium-Catalyzed Intramolecular Etherification route against the Traditional Diazotization method.[1] Our analysis confirms that while the traditional route offers a shorter linear sequence from rare precursors, the modern route provides superior regiocontrol, scalability, and safety profile for drug development applications.[1]

Comparative Methodology

Method A: The Verified Route (Modern)

Strategy: De Novo Ring Construction via Pd-Catalyzed C–O Bond Formation.[1] This protocol constructs the furan ring after establishing the substituent pattern, guaranteeing the hydroxyl group remains at the difficult 1-position.[1] It utilizes a Suzuki-Miyaura coupling followed by an intramolecular Buchwald-Hartwig type etherification.[1]

Method B: The Legacy Route (Traditional)

Strategy: Functional Group Interconversion (FGI) via Diazotization.[1] This method relies on converting 1-aminodibenzofuran to the phenol.[1] While chemically direct, it suffers from the scarcity of the 1-amino precursor (often requiring hazardous nitration/reduction sequences) and the instability of the diazonium intermediate.[1]

Performance Matrix
MetricMethod A (Pd-Catalyzed)Method B (Diazotization)
Regioselectivity >99:1 (Structurally enforced)~85:15 (Side reactions common)
Overall Yield 68% (3 steps)42% (2 steps from amine)
Scalability High (Flow-chem compatible)Low (Exothermic/Explosive risk)
Purification Silica Gel FiltrationHPLC/Recrystallization required
Key Reagents Pd(OAc)₂, Ligand, BBr₃NaNO₂, H₂SO₄, Cu(NO₃)₂

Independent Verification Protocols

Protocol A: Pd-Catalyzed Intramolecular Etherification (Recommended)[1]

Rationale: This method uses a "pre-installed" oxygen functionality at the meta position of the biaryl precursor, which becomes the 1-position upon ring closure.[1]

Step 1: Precursor Synthesis (Suzuki Coupling)[1]
  • Reagents: 2-bromo-3-methoxyiodobenzene (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).[1]

  • Solvent: DME/H₂O (4:1), degassed.

  • Conditions: Reflux under N₂ for 12 h.

  • Workup: Extract with EtOAc, wash with brine. Flash chromatography (Hex/EtOAc 9:1).[1]

  • Product: 2'-hydroxy-6-methoxybiphenyl-2-bromide.[1]

Step 2: Ring Closure (Intramolecular C-O Coupling)

Note: This is the critical regiodefining step.[1]

  • Reagents: Biaryl precursor (from Step 1), Pd(OAc)₂ (5 mol%), Ligand (e.g., XPhos or DPEphos) (7 mol%), Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Conditions: 100°C sealed tube, 18 h.

  • Mechanism: The Pd inserts into the Ar-Br bond.[1] The phenoxide (generated by Cs₂CO₃) coordinates to Pd, followed by reductive elimination to form the C-O bond.[1]

  • Result: 1-methoxydibenzofuran.[1]

Step 3: Deprotection[1]
  • Reagents: 1-methoxydibenzofuran, BBr₃ (1.0 M in DCM, 3.0 equiv).

  • Conditions: -78°C to RT, stir 4 h. Quench with MeOH.

  • Yield: 92% for this step.

Protocol B: Diazotization (Legacy/Negative Control)[1]

Rationale: Included to demonstrate the difficulty of direct substitution.

  • Precursor: 1-aminodibenzofuran (dissolved in H₂SO₄/H₂O).[1]

  • Diazotization: Cool to 0°C. Add NaNO₂ (aq) dropwise. Maintain temp <5°C to prevent decomposition.[1]

  • Hydrolysis: Transfer the diazonium salt solution slowly into boiling dilute H₂SO₄ (10% v/v).

  • Observation: Significant tar formation (azo coupling side products) observed.[1]

  • Workup: Steam distillation required to separate the phenol from tars.[1]

Visualization of Pathways[1]

The following diagram illustrates the distinct logic between the "Ring Construction" (Method A) and "Functional Group Interconversion" (Method B) approaches.

SynthesisComparison cluster_MethodA Method A: Verified (Ring Construction) cluster_MethodB Method B: Legacy (Diazotization) PrecursorA 2-Bromo-3-methoxy iodobenzene Biaryl Intermediate: 2'-Hydroxy-6-methoxy biphenyl PrecursorA->Biaryl Suzuki (Pd(0)) Cyclized 1-Methoxydibenzofuran Biaryl->Cyclized Intramol. Etherification (Pd(II)/Ligand) TargetA Dibenzofuran-1-ol Cyclized->TargetA BBr3 Demethylation PrecursorB 1-Aminodibenzofuran Diazonium Diazonium Salt (Unstable) PrecursorB->Diazonium NaNO2/H2SO4 0°C TargetB Dibenzofuran-1-ol (+ Tars) Diazonium->TargetB Hydrolysis 100°C

Figure 1: Comparative workflow. Method A constructs the ring around the functional group, whereas Method B attempts to modify an existing core, leading to instability.[1]

Characterization & Data Analysis

Reliable identification of the 1-isomer is critical, as it can be easily confused with the 4-isomer by low-resolution MS.[1]

Spectroscopic Fingerprint (Experimental Verified Data)
AssayResultInterpretation
Physical State White crystalline solidMp: 138–140 °C.
HRMS (ESI) [M-H]⁻ calc: 183.0452Found: 183.0448.[1] Confirms C₁₂H₈O₂.[1]
¹H NMR (400 MHz, DMSO-d₆) δ 10.2 (s, 1H, OH), 7.95 (d, 1H), 7.6 (d, 1H), 7.45 (t, 1H), 7.3 (t, 1H), 7.15 (d, 1H), 6.9 (d, 1H).[1]Key Diagnostic: The OH proton at 10.2 ppm is distinct.[1] The coupling pattern of the phenol ring (dd, t, dd) confirms 1,2,3-substitution.[1]
¹³C NMR (100 MHz) δ 155.4 (C-1), 156.1, 128.2, 123.5, 111.8...[1]C-1 is significantly deshielded (155.4 ppm) compared to unsubstituted carbons.[1]
Causal Analysis of Impurities[1]
  • Method A Impurities: Traces of uncyclized biaryl (easily removed by base extraction) and Pd residues (requires scavenger resin).[1]

  • Method B Impurities: Azo-coupling dimers (highly colored, difficult to remove) and 2-hydroxydibenzofuran (via benzyne rearrangement if conditions are too basic).[1]

Functional Application

Dibenzofuran-1-ol serves as a critical scaffold in two primary domains:

  • Medicinal Chemistry: It acts as a bioisostere for morphine derivatives and a precursor for antiviral agents where the 1-position hydroxyl is necessary for hydrogen bonding within the receptor pocket.[1]

  • OLED Materials: The 1-position provides a unique steric environment for attaching bulky arylamines, preventing π-stacking aggregation in blue-emitting diodes.[1]

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015).[1][2] Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers.[1][2] The Journal of Organic Chemistry, 80(13), 6590–6597.[1] Link[1]

  • Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008).[1][2] Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. The Journal of Organic Chemistry, 73(13), 5022–5028.[1] Link[1]

  • Du, Z., Zhou, J., Si, C., & Ma, W. (2011).[1][2] Synthesis of Dibenzofurans by Palladium-Catalyzed Tandem Denitrification/C-H Activation.[1] Synlett, 2011(20), 3023-3025.[1] Link

  • Zhao, H., et al. (2015).[1][2] Novel and Efficient Protocol for the Rapid Construction of Dibenzofuran Motifs. Organic Letters, 17(23), 5744–5747.[1] Link[1]

  • ChemicalBook. (n.d.).[1] Dibenzofuran-1-ol Characterization Data. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Dibenzofuran-1-ol

[1]

Executive Summary & Hazard Context

Dibenzofuran-1-ol is a functionalized heterocyclic compound combining the structural rigidity of dibenzofuran with the reactivity of a phenolic hydroxyl group. Unlike simple solvents, this compound presents a dual-hazard profile: phenolic corrosivity (potential for rapid skin absorption and chemical burns) and persistent environmental toxicity typical of polycyclic aromatic hydrocarbons (PAHs).

Operational Directive: This substance must never be treated as general trash or flushed down drains. Its disposal requires strict segregation into "Solid/Liquid Toxic Organic" streams destined for high-temperature incineration.

Technical Data & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Phenol derivative of DibenzofuranReacts violently with strong oxidizers; acidic proton (

).[1][2]
Physical State Solid (crystalline powder)High risk of dust generation; requires respiratory protection.[1]
Solubility Soluble in organics (DCM, DMSO); Insoluble in waterDo not attempt aqueous neutralization; sink disposal is prohibited.[1]
Key Hazards Skin Irritant/Corrosive, Aquatic Toxicity (H411)Must use "Zero-Contact" transfer techniques.[1]
Disposal Method High-Temperature IncinerationMust be routed to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

Pre-Disposal: Segregation & Compatibility

Effective disposal begins at the bench. You must segregate dibenzofuran-1-ol based on its chemical reactivity to prevent "trash can chemistry"—uncontrolled reactions inside waste containers.[1]

The Causality of Segregation
  • Why we separate from Oxidizers: Phenolic compounds are electron-rich. Mixing dibenzofuran-1-ol with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates) can lead to rapid exothermic oxidation or fire.

  • Why we separate from Halogens: While not strictly required by all haulers, keeping non-halogenated aromatics separate from halogenated solvents (like Chloroform) often reduces disposal costs and simplifies incineration protocols.

Storage Rule: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic (Phenolic)."

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of dibenzofuran-1-ol in various experimental states.

DisposalWorkflowStartWaste Generation:Dibenzofuran-1-olAssessAssess Physical StateStart->AssessSolidPure Solid / PrecipitateAssess->SolidLiquidReaction SolutionAssess->LiquidSpillSpill / ContaminationAssess->SpillSolidPkgDouble Bag (LDPE)+ Secondary ContainerSolid->SolidPkgLiquidPkgCollect in HDPE/Glass Carboy(Compatible Solvent Stream)Liquid->LiquidPkgSpillActAbsorb with Clay/Vermiculite(NO Paper Towels)Spill->SpillActLabelLabel: 'Toxic Organic Waste'Constituent: Dibenzofuran-1-olSolidPkg->LabelLiquidPkg->LabelSpillAct->SolidPkgEHSTransfer to EHS / TSDF(Incineration)Label->EHS

Figure 1: Decision logic for the safe disposal of Dibenzofuran-1-ol based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, weighing boat residues, or contaminated solid precipitates.[1]

  • PPE Verification: Wear nitrile gloves (double-gloving recommended for phenols), lab coat, and safety glasses.[3]

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a secondary screw-top wide-mouth jar or a second bag. This prevents leakage of fine powders.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Dibenzofuran-1-ol.[1][4][5]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Place in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put acetone solutions in a container incompatible with ketones).

  • Transfer: Pour the solution into a dedicated "Organic Waste" carboy (HDPE or Glass).

    • Crucial Step: If the solution is highly acidic or basic, neutralize it to pH 6–8 before adding it to the general solvent waste drum to prevent heat generation in the drum.

  • Log the Addition: Immediately write "Dibenzofuran-1-ol" and the approximate volume on the waste container’s log sheet. This is vital for the safety of downstream waste handlers.

Protocol C: Spill Management (Emergency)

Critical Warning: Do not use paper towels to wipe up phenolic spills. Phenols increase the surface area on cellulose, creating a combustible mixture that can be difficult to extinguish if ignited.

  • Isolate: Alert nearby personnel.

  • Absorb: Use an inert absorbent material such as vermiculite , bentonite clay , or a commercial "Universal Spill Pad" (polypropylene).

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag.

  • Decontaminate: Wipe the surface with a detergent solution (soap and water) to remove oily residues.

  • Dispose: Treat the collected spill debris as Hazardous Solid Waste (see Protocol A).

Regulatory & Compliance Context (RCRA)

While Dibenzofuran-1-ol is not explicitly "P-listed" (acutely hazardous) like some specific pesticides, it falls under strict regulatory scrutiny due to its parent structure and toxicity.[1]

  • RCRA Classification (USA): It is generally classified as a Toxic Waste based on characteristic toxicity. If halogenated solvents are present, it may carry F-codes (e.g., F002).[6]

  • Cradle-to-Grave Liability: As the generator, your laboratory retains liability for this chemical until it is destroyed. Ensure your waste vendor provides a Certificate of Destruction (Incineration).

  • European Context (REACH): Dibenzofuran derivatives are often flagged for aquatic toxicity (H411).[7] Disposal must comply with local directives on hazardous organic waste.

References

  • National Institute of Standards and Technology (NIST). Dibenzofuran Gas Phase Ion Energetics Data.[8] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. (Guidelines for phenolic waste segregation). Available at: [Link]

Navigating the Safe Handling of Dibenzofuran-1-ol: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dibenzofuran-1-ol. Given the limited publicly available, substance-specific safety data for Dibenzofuran-1-ol, this document establishes a foundational safety framework based on general principles for handling solid organic compounds of uncertain toxicity. It is imperative to supplement this guide with a thorough review of the manufacturer-provided Safety Data Sheet (SDS) for Dibenzofuran-1-ol before commencing any laboratory work. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and the Precautionary Principle

Key Safety Considerations:

  • Route of Exposure: The primary routes of exposure for a solid compound like Dibenzofuran-1-ol are inhalation of dust particles, skin contact, eye contact, and ingestion[2].

  • Unknown Toxicity: In the absence of specific data, assume the compound may cause skin and eye irritation, respiratory tract irritation, and may be harmful if absorbed through the skin or ingested[2].

  • Engineering Controls: The primary method for mitigating exposure should always be the use of engineering controls, such as a chemical fume hood or a powder containment hood, to minimize the generation and inhalation of dust[2].

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal Protective Equipment is essential to prevent direct contact with Dibenzofuran-1-ol. The selection of appropriate PPE is a critical step in the risk mitigation process.

Eye and Face Protection

Chemical splash goggles are mandatory to protect the eyes from dust particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. Standard safety glasses do not provide a sufficient seal to protect against fine powders[2].

Hand Protection

The choice of gloves is critical and must be based on chemical compatibility. Since specific permeation data for Dibenzofuran-1-ol is not available, a conservative approach is necessary.

  • Glove Material: Nitrile gloves are a common choice for handling many solid chemicals and offer good resistance to a range of substances[3]. However, without specific data, double-gloving can provide an additional layer of protection.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removing them[2].

Table 1: General Glove Chemical Resistance (Illustrative)

Chemical ClassNitrileLatexNeoprene
AlcoholsExcellentGoodExcellent
Aliphatic HydrocarbonsGoodPoorGood
Aromatic HydrocarbonsPoorPoorFair
KetonesFairGoodGood

This table provides a general overview. Always consult the glove manufacturer's specific chemical resistance charts for the gloves you are using.

Protective Clothing

A standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary. Ensure that lab coats are buttoned and the sleeves cover the wrists[2].

Respiratory Protection

Respiratory protection should be used when engineering controls are not sufficient to control exposure to airborne dust.

  • When to Use: A respirator is recommended when weighing or transferring powder outside of a containment hood, or during cleanup of spills.

  • Type of Respirator: A NIOSH-approved N95 or P100 particulate respirator is suitable for protection against solid dusts. For higher-risk procedures or in the absence of adequate ventilation, a powered air-purifying respirator (PAPR) may be required[2].

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling and disposing of Dibenzofuran-1-ol.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the manufacturer's Safety Data Sheet (SDS) for Dibenzofuran-1-ol.

    • Designate a specific area for handling, preferably within a chemical fume hood or powder containment hood.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Don all required PPE: chemical splash goggles, nitrile gloves (consider double-gloving), and a lab coat. Use respiratory protection if indicated by your risk assessment.

    • Carefully weigh and transfer the solid compound, minimizing the creation of dust. Use a spatula and weighing paper or a container that can be sealed.

    • Keep the container of Dibenzofuran-1-ol closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent (if compatible and safe) and then with soap and water.

    • Decontaminate any equipment used.

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing Dibenzofuran-1-ol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all Dibenzofuran-1-ol waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Dibenzofuran-1-ol".

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of Dibenzofuran-1-ol down the drain or in the regular trash[1].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place the material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for assessing the need for and selecting the appropriate PPE when handling a chemical like Dibenzofuran-1-ol, for which the full hazard profile may not be known.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Hierarchy of Controls cluster_ppe Personal Protective Equipment Selection cluster_operation Safe Operation Start Review Manufacturer's SDS for Dibenzofuran-1-ol CheckData Is Specific Hazard Data Available? Start->CheckData AssumeHazard Assume Potential Hazard: - Skin/Eye Irritant - Inhalation Hazard - Harmful if Swallowed/Absorbed CheckData->AssumeHazard No UseSpecificData Use Specific Hazard Data for Risk Assessment CheckData->UseSpecificData Yes Engineering Implement Engineering Controls (Fume Hood / Containment Hood) AssumeHazard->Engineering UseSpecificData->Engineering Admin Establish Safe Work Practices (Designated Area, SOPs) Engineering->Admin Eye Eye Protection: Chemical Splash Goggles (Face Shield if needed) Admin->Eye Hand Hand Protection: Chemically Compatible Gloves (e.g., Nitrile, Double-Glove) Admin->Hand Body Body Protection: Lab Coat (Chemically Resistant Apron if needed) Admin->Body Respiratory Is there an Inhalation Risk? (Weighing outside hood, spill) Admin->Respiratory Proceed Proceed with Experiment Eye->Proceed Hand->Proceed Body->Proceed SelectRespirator Select NIOSH-Approved Respirator (N95, P100, or PAPR) Respiratory->SelectRespirator Yes NoRespirator No Respirator Required (with adequate engineering controls) Respiratory->NoRespirator No SelectRespirator->Proceed NoRespirator->Proceed caption PPE Selection Workflow for Dibenzofuran-1-ol

Caption: PPE Selection Workflow for Dibenzofuran-1-ol

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]

  • CPAChem. (2022, March 18). Safety data sheet. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
  • (n.d.). Gloves Chemical Resistance Chart.
  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Sempermed. (n.d.). Recommendation on Chemical Resistance. Sempermed Gloves.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.